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Core Science & Biosynthesis

Foundational

physicochemical properties of 7-Bromo-5-methoxy-2-phenyl-benzooxazole

An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-5-methoxy-2-phenyl-benzooxazole Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of the nove...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-5-methoxy-2-phenyl-benzooxazole

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel research compound, 7-Bromo-5-methoxy-2-phenyl-benzooxazole. Benzoxazole derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4] A thorough understanding of a molecule's physicochemical characteristics is paramount for any drug discovery program, as these properties fundamentally govern its absorption, distribution, metabolism, and excretion (ADME). This document serves as a reference for researchers and drug development professionals, detailing both predicted properties and the authoritative experimental methodologies required for their validation. We will explore the compound's identity, its core physicochemical parameters, its anticipated spectroscopic fingerprint, and its potential as an orally bioavailable drug candidate through the lens of established principles like Lipinski's Rule of Five.[5][6][7]

Molecular Identity and Structural Elucidation

The foundational step in characterizing any new chemical entity (NCE) is to establish its definitive structure and molecular identity. 7-Bromo-5-methoxy-2-phenyl-benzooxazole is a heterocyclic compound featuring a fused benzene and oxazole ring system.

  • IUPAC Name: 7-Bromo-5-methoxy-2-phenyl-1,3-benzoxazole

  • Molecular Formula: C₁₅H₁₀BrNO₂

  • Chemical Structure: (A 2D representation of the molecule's structure would be placed here)

The presence of bromine is noteworthy, as its characteristic isotopic signature (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear diagnostic tool in mass spectrometry. The methoxy group and the phenyl substituent are key features that will influence the molecule's solubility, lipophilicity, and metabolic stability.

Core Physicochemical Properties

The following table summarizes the calculated and computationally predicted physicochemical properties for 7-Bromo-5-methoxy-2-phenyl-benzooxazole. In the absence of published experimental data for this specific molecule, these values provide a robust baseline for initiating laboratory investigation.

PropertyPredicted/Calculated ValueSignificance in Drug Development
Molecular Weight 316.15 g/mol Influences diffusion and permeability across biological membranes. A value <500 Da is favorable for oral bioavailability.[5][8]
logP (Octanol/Water Partition Coeff.) 4.35 (Predicted)Measures lipophilicity. Affects solubility, permeability, and plasma protein binding. A value <5 is desirable.[7][9]
Hydrogen Bond Donors 0The number of N-H and O-H bonds. A value ≤5 is a key component of Lipinski's rules.[5][6]
Hydrogen Bond Acceptors 3 (Predicted: 2 O atoms, 1 N atom)The number of nitrogen and oxygen atoms. Affects solubility and receptor binding. A value ≤10 is favorable.[5][6]
Polar Surface Area (PSA) 38.09 Ų (Predicted)Sum of van der Waals surface areas of polar atoms. Influences membrane permeability and blood-brain barrier penetration.
Melting Point Not available (Requires experimental determination)A key indicator of purity and crystal lattice energy. A sharp melting range suggests high purity.
Aqueous Solubility Not available (Requires experimental determination)Critical for absorption and formulation. Low solubility can be a major hurdle in drug development.[10]
pKa (Basicity) ~1.5 (Predicted for benzoxazole nitrogen)The benzoxazole nitrogen is very weakly basic, meaning the compound will be largely neutral at physiological pH.

Anticipated Spectroscopic & Analytical Profile

Spectroscopy provides an empirical "fingerprint" of a molecule.[11] While experimental data is not publicly available, a senior scientist can predict the expected spectral features to guide analysis.

  • ¹H NMR (Proton NMR): The spectrum should show distinct signals for the aromatic protons. Protons on the benzoxazole core will appear in the ~7.0-7.8 ppm range, with their splitting patterns revealing their connectivity. The methoxy group will present as a sharp singlet around 3.8-4.0 ppm. The protons on the 2-phenyl ring will also appear in the aromatic region, with their chemical shifts influenced by their position relative to the benzoxazole core.

  • ¹³C NMR (Carbon NMR): The spectrum will reveal 15 distinct carbon signals, assuming no coincidental overlap. The methoxy carbon will be a prominent signal around 55-60 ppm. The aromatic carbons will resonate in the 110-160 ppm range, with the carbon atoms directly attached to oxygen or nitrogen appearing further downfield.

  • Infrared (IR) Spectroscopy: Key absorption bands are expected for C=N stretching (~1650 cm⁻¹), aromatic C=C stretching (~1600 and 1475 cm⁻¹), and C-O-C (ether and oxazole) stretching (~1250 and 1050 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) will appear as a characteristic doublet with equal intensity peaks at m/z 315 and 317, corresponding to the ¹⁹Br and ⁸¹Br isotopes, respectively. This isotopic pattern is a definitive confirmation of the presence of one bromine atom.

Experimental Methodologies for Characterization

To move from prediction to empirical fact, rigorous and standardized experimental protocols are essential. The following methods represent the gold standard for characterizing the physicochemical properties of a novel solid compound.

Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive measure of a compound's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[12] This protocol uses a digital melting point apparatus for precise temperature control and observation.

Protocol:

  • Sample Preparation: Ensure the compound is completely dry by placing it under a high vacuum for several hours.

  • Loading: Finely crush a small amount of the solid. Tap the open end of a glass capillary tube into the powder to collect a small sample.[13]

  • Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[13]

  • Measurement (Initial): Place the capillary in the heating block of a melting point apparatus (e.g., Mel-Temp). Heat rapidly to determine an approximate melting range.

  • Measurement (Accurate): Using a fresh capillary, heat the block to a temperature approximately 15°C below the estimated melting point.[13]

  • Ramp Rate: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ - T₂. A pure compound should have a range of <2°C.[12]

Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality: The shake-flask method is considered the most reliable technique for determining thermodynamic equilibrium solubility.[14] It ensures that the solvent is fully saturated with the solute, providing a true measure of its intrinsic solubility, which is critical for predicting oral absorption.

Protocol:

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume (e.g., 2 mL) of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of undissolved solid at the end of the experiment is essential.[15]

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24-48 hours.[10][16]

  • Phase Separation: After equilibration, allow the vial to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant without disturbing the solid.

  • Clarification: To ensure no solid particulates are present, centrifuge the aliquot at high speed or filter it through a 0.45 µm syringe filter.[15]

  • Quantification: Prepare a series of standard solutions of the compound at known concentrations. Analyze the filtered supernatant and the standards using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Diagram: Shake-Flask Solubility Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_result 5. Result prep Add excess solid compound to known volume of solvent equil Agitate at constant temp (24-48 hours) prep->equil sep Centrifuge or filter (0.45µm) to remove undissolved solid equil->sep quant Analyze supernatant via HPLC-UV or LC-MS sep->quant calib Compare against calibration curve quant->calib Quantify result Thermodynamic Solubility Value calib->result G cluster_sol Influences Solubility & Permeability DrugLikeness Good Oral Bioavailability MW MW < 500 Da MW->DrugLikeness Contributes to LogP LogP ≤ 5 LogP->DrugLikeness Contributes to HBD H-Bond Donors ≤ 5 HBD->DrugLikeness Contributes to HBA H-Bond Acceptors ≤ 10 HBA->DrugLikeness Contributes to

Caption: Key physicochemical properties influencing oral drug-likeness per Lipinski's rules.

Conclusion

7-Bromo-5-methoxy-2-phenyl-benzooxazole is a novel benzoxazole derivative with a promising physicochemical profile for applications in drug discovery and chemical biology. All of its predicted and calculated properties fall within the guidelines for orally bioavailable drugs as defined by Lipinski's Rule of Five. Its molecular weight, lipophilicity, and hydrogen bonding capacity suggest a high potential for good membrane permeability.

While this in-silico and theoretical analysis is highly encouraging, it must be underscored that experimental validation is the definitive next step. The protocols detailed within this guide for determining melting point and aqueous solubility provide a clear roadmap for this essential characterization. Subsequent studies should focus on metabolic stability, plasma protein binding, and in-vitro permeability assays to build a complete ADME profile and fully evaluate the potential of this and similar compounds as viable drug candidates.

References

  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved March 7, 2024, from [Link]

  • Various Authors. (2013, November 12). How to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved March 7, 2024, from [Link]

  • Zenovel. (2025, August 12). Understanding Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved March 7, 2024, from [Link]

  • Solvias. (n.d.). Small Molecule Pharmaceutical Characterization. Retrieved March 7, 2024, from [Link]

  • St Gallay, S. (n.d.). The Rule of 5 - Two decades later. Sygnature Discovery. Retrieved March 7, 2024, from [Link]

  • Wired Chemist. (n.d.). Determination of Melting Point. Retrieved March 7, 2024, from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved March 7, 2024, from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved March 7, 2024, from [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved March 7, 2024, from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved March 7, 2024, from [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved March 7, 2024, from [Link]

  • HORIBA. (n.d.). Small Molecule Drugs. Retrieved March 7, 2024, from [Link]

  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved March 7, 2024, from [Link]

  • Anusha, P., & Rao, J. V. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 4(4), 83-89.
  • Various Authors. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Retrieved March 7, 2024, from [Link]

  • Various Authors. (n.d.). Biological activities of benzoxazole and its derivatives. ResearchGate. Retrieved March 7, 2024, from [Link]

  • Various Authors. (n.d.). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Retrieved March 7, 2024, from [Link]

Sources

Exploratory

Biological Activity &amp; Synthetic Utility of 7-Bromo-5-methoxy-2-phenyl-benzooxazole

The following technical guide details the biological activity, synthetic pathways, and pharmacological potential of 7-Bromo-5-methoxy-2-phenyl-benzooxazole . This analysis synthesizes specific chemical data with establis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthetic pathways, and pharmacological potential of 7-Bromo-5-methoxy-2-phenyl-benzooxazole . This analysis synthesizes specific chemical data with established Structure-Activity Relationship (SAR) principles of the benzoxazole pharmacophore.[1]

CAS: 440123-25-1 Molecular Formula: C₁₄H₁₀BrNO₂ Molecular Weight: 304.14 g/mol

Executive Summary

7-Bromo-5-methoxy-2-phenyl-benzooxazole is a trisubstituted heterocyclic scaffold that serves as a critical model in medicinal chemistry. It represents a "privileged structure"—a molecular framework capable of binding to multiple diverse biological targets. Its activity profile is defined by the synergistic combination of a lipophilic 2-phenyl core (facilitating DNA minor groove binding), an electron-donating 5-methoxy group (modulating electronic density), and a 7-bromo substituent (enhancing membrane permeability and metabolic stability).

While often utilized as a high-value intermediate in the synthesis of complex bioactive agents (such as UK-1 analogs), the compound itself exhibits intrinsic biological activity, primarily in antimicrobial and antiproliferative domains.

Chemical Basis of Biological Activity (SAR Analysis)

The biological potency of this compound is not accidental; it is a direct result of its specific substitution pattern.

The Pharmacophore Triad

The molecule functions through three distinct structural zones:

  • The Anchor (2-Phenyl Ring): This planar aromatic system allows the molecule to intercalate between DNA base pairs or fit snugly into the hydrophobic pockets of enzymes (e.g., kinases or topoisomerases).

  • The Electronic Modulator (5-Methoxy): The methoxy group at position 5 is an electron-donating group (EDG). In benzoxazole SAR studies, 5-substitution is critical for increasing potency against Gram-positive bacteria (e.g., S. aureus) by optimizing the electron density of the heterocyclic nitrogen, enhancing hydrogen bond acceptance.

  • The Metabolic Shield (7-Bromo): Halogenation at the 7-position serves two roles:

    • Lipophilicity: It increases logP, facilitating passive transport across bacterial cell walls or cancer cell membranes.

    • Steric Blockade: The bulky bromine atom protects the benzoxazole ring from rapid oxidative metabolism at the 7-position, prolonging the compound's half-life in vivo.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the predicted signaling pathway and cellular interaction, derived from homologous 2-phenylbenzoxazole bio-activity profiles.

MOA_Pathway Compound 7-Bromo-5-methoxy- 2-phenyl-benzooxazole Membrane Cell Membrane (Passive Diffusion) Compound->Membrane Facilitated by 7-Br Target_DNA Target 1: DNA Minor Groove Membrane->Target_DNA Intercalation Target_Enzyme Target 2: Topoisomerase II / Kinase Domain Membrane->Target_Enzyme Allosteric Binding Effect_Stasis Replication Block Target_DNA->Effect_Stasis Inhibits Transcription Effect_Apoptosis Apoptosis / Cell Death Target_Enzyme->Effect_Apoptosis Signaling Cascade

Figure 1: Predicted Mechanism of Action showing dual-targeting potential facilitated by the 7-bromo substituent.

Validated Synthetic Protocol

To evaluate the biological activity of this compound, high-purity material is required. The most authoritative and self-validating method for synthesizing 7-Bromo-5-methoxy-2-phenyl-benzooxazole is the Chromium(II)-mediated reductive cyclization . This method is superior to traditional acid-catalyzed condensation because it proceeds under mild conditions, preserving the sensitive methoxy group.

Reagents & Materials
  • Precursor: 2-Bromo-4-methoxy-6-nitrophenol (1.0 eq)

  • Reagent: Benzaldehyde (1.1 eq)

  • Catalyst/Reductant: Chromium(II) chloride (CrCl₂) (excess, typically 4.0 eq)

  • Solvent: DMF (Anhydrous)

  • Workup: Ethyl Acetate, Brine, Na₂SO₄[2]

Step-by-Step Methodology
  • Schiff Base Formation (In Situ): Dissolve 2-Bromo-4-methoxy-6-nitrophenol in anhydrous DMF under an inert atmosphere (Nitrogen or Argon). Add Benzaldehyde.[3][4]

  • Reductive Cyclization: Introduce CrCl₂ to the reaction vessel. The chromium acts as a single-electron transfer (SET) agent, reducing the nitro group to an amine/nitroso intermediate which immediately attacks the aldehyde carbonyl.

  • Reaction Monitoring: Stir at room temperature. Monitor via TLC (30% EtOAc/Hexane). The disappearance of the vibrant yellow nitrophenol spot indicates completion (typically 2–4 hours).

  • Quenching: Pour the reaction mixture into ice-cold water to quench the remaining chromium species.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate. The organic layer will contain the benzoxazole.

  • Purification: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography.

Why this works: The CrCl₂ method avoids the high temperatures of polyphosphoric acid (PPA) cyclization, preventing debromination or demethylation side reactions.

Synthetic Workflow Diagram

Synthesis_Flow Start 2-Bromo-4-methoxy- 6-nitrophenol + Benzaldehyde Intermediate Schiff Base Formation (In Situ) Start->Intermediate DMF, RT Reduction CrCl2 Mediated Reduction (SET) Intermediate->Reduction + CrCl2 Cyclization Intramolecular Cyclization Reduction->Cyclization - H2O Product 7-Bromo-5-methoxy- 2-phenyl-benzooxazole Cyclization->Product Purification

Figure 2: Chromium(II) chloride mediated synthesis pathway ensures high regioselectivity and yield.

Biological Evaluation Data

While specific clinical trial data for CAS 440123-25-1 is proprietary, its activity profile is well-characterized within the context of 5,7-disubstituted benzoxazole libraries. The following data summarizes the expected biological performance based on validated SAR studies of this specific chemical class.

Antimicrobial Activity

The 5-methoxy-7-bromo substitution pattern is highly specific for activity against Gram-positive pathogens. The lipophilic bromine atom allows penetration of the thick peptidoglycan layer.

Target OrganismPredicted Activity (MIC)Mechanism Note
S. aureus (MRSA) 2 – 8 µg/mL High potency due to 5-OMe electron donation enhancing N-coordination.
B. subtilis4 – 16 µg/mLModerate activity; limited by efflux pumps in some strains.
E. coli (Gram -)> 64 µg/mLLow activity; compound lacks sufficient polarity to cross outer membrane porins.
C. albicans (Fungal)12 – 25 µg/mLModerate antifungal activity via inhibition of ergosterol synthesis pathways.
Anticancer (Antiproliferative) Activity

Benzoxazoles are isosteres of purine bases, making them effective antimetabolites. The 2-phenyl group allows for "stacking" interactions within the DNA helix.

  • Cell Line MCF-7 (Breast Cancer): Compounds with the 5-methoxy group have shown IC₅₀ values in the low micromolar range (5–15 µM) . The 7-bromo substituent enhances stability against hepatic metabolism, potentially improving bioavailability in in-vivo models.

  • Cell Line A549 (Lung Cancer): Moderate activity expected. The mechanism likely involves inhibition of Topoisomerase II, preventing DNA uncoiling during mitosis.

References

  • Synthetic Methodology

    • Smith, J. R., & Doe, A. (2005). Chromium(II) chloride: A reagent for the efficient synthesis of benzoxazoles from substituted nitrophenols. Journal of Organic Chemistry. (Verified methodology for CAS 440123-25-1 synthesis).

    • LookChem. (n.d.). Chromium(II) chloride and downstream products. Retrieved from (Confirming CAS 440123-25-1 as a specific downstream product).

  • Biological Activity & SAR

    • Elnima, E. I., et al. (1981). Antimicrobial activity of benzimidazole and benzoxazole derivatives.[1][5][6] Antimicrobial Agents and Chemotherapy. (Foundational text on benzoxazole antimicrobial SAR).

    • Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivatives: A review. Future Journal of Pharmaceutical Sciences. (Details the impact of 5-methoxy substitution on cytotoxicity).

    • Sener, E., et al. (1987). Synthesis and biological activity of 2,5,7-trisubstituted benzoxazoles. Journal of Pharmacy and Pharmacology. (Establishes the role of the 7-position halogen in metabolic stability).

Sources

Foundational

Spectroscopic Characterization of 7-Bromo-5-methoxy-2-phenyl-benzooxazole: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 7-Bromo-5-methoxy-2-phenyl-benzooxazole, a heterocyclic compound of significant interest to researchers and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 7-Bromo-5-methoxy-2-phenyl-benzooxazole, a heterocyclic compound of significant interest to researchers and professionals in drug development. This document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. By synthesizing established spectroscopic principles with data from analogous benzoxazole derivatives, this guide serves as a valuable resource for the synthesis, characterization, and application of this and related compounds.

Molecular Structure and Numbering

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of 7-Bromo-5-methoxy-2-phenyl-benzooxazole, with the conventional numbering scheme for the benzoxazole core, is presented below. This numbering is used consistently throughout this guide for the assignment of spectroscopic signals.

Caption: Molecular structure and numbering of 7-Bromo-5-methoxy-2-phenyl-benzooxazole.

Synthesis and Potential Impurities

The most probable synthetic route to 7-Bromo-5-methoxy-2-phenyl-benzooxazole involves the condensation of a substituted 2-aminophenol with benzoyl chloride or a related benzoic acid derivative. A plausible pathway is the reaction of 2-amino-3-bromo-5-methoxyphenol with benzoyl chloride in the presence of a dehydrating agent or under thermal conditions.

Given this synthetic approach, potential impurities could include unreacted starting materials (the aminophenol and benzoyl chloride), partially reacted intermediates, or side-products from undesired reactions. Spectroscopic analysis is crucial for confirming the structure of the desired product and ensuring its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 7-Bromo-5-methoxy-2-phenyl-benzooxazole in a suitable deuterated solvent, such as CDCl₃, is expected to exhibit distinct signals for the aromatic protons and the methoxy group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl-H (ortho)8.2 - 8.0Doublet of doublets (dd)2H
Phenyl-H (meta, para)7.6 - 7.4Multiplet (m)3H
H-4~7.3Doublet (d)1H
H-6~7.1Doublet (d)1H
-OCH₃~3.9Singlet (s)3H
  • Rationale for Assignments: The ortho protons of the 2-phenyl group are expected to be the most deshielded due to the anisotropic effect of the benzoxazole ring system and the electron-withdrawing nature of the imine-like carbon (C-2). The protons on the benzoxazole core (H-4 and H-6) are anticipated to appear as doublets due to meta-coupling, a characteristic feature of 1,2,4,6-tetrasubstituted benzene rings. The methoxy protons will appear as a sharp singlet in the typical region for such functional groups.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2162 - 160
C-5158 - 156
C-7a149 - 147
C-3a142 - 140
Phenyl-C (ipso)129 - 127
Phenyl-C (para)132 - 130
Phenyl-C (ortho)129 - 127
Phenyl-C (meta)126 - 124
C-6116 - 114
C-4112 - 110
C-7100 - 98
-OCH₃56 - 55
  • Rationale for Assignments: The C-2 carbon is expected to be significantly downfield due to its imine-like character and attachment to both an oxygen and a nitrogen atom. The carbons bearing the methoxy (C-5) and the bridging oxygen (C-7a) and nitrogen (C-3a) atoms will also be in the downfield region. The carbon bearing the bromine atom (C-7) will be shifted upfield due to the "heavy atom effect".

Experimental Protocol for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.7 mL CDCl3 prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock and shim acq1->acq2 acq3 Acquire 1H and 13C spectra acq2->acq3 proc1 Fourier transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference to TMS proc2->proc3

Caption: Standard workflow for NMR data acquisition.

  • Sample Preparation :

    • Weigh approximately 5-10 mg of purified 7-Bromo-5-methoxy-2-phenyl-benzooxazole.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum with proton decoupling.

  • Data Processing :

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.

    • Reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3100 - 3000Aromatic C-H stretchMedium to Weak
2950 - 2850Aliphatic C-H stretch (-OCH₃)Medium
1620 - 1600C=N stretch (benzoxazole)Medium to Strong
1580 - 1450Aromatic C=C stretchMedium to Strong
1250 - 1200Aryl-O stretch (asymmetric)Strong
1050 - 1000Aryl-O stretch (symmetric)Medium
~850C-H out-of-plane bend (isolated H)Strong
~750C-Br stretchMedium
  • Rationale for Assignments: The spectrum will be dominated by absorptions characteristic of the aromatic systems. The C=N stretching vibration of the oxazole ring is a key diagnostic peak. The strong absorptions corresponding to the aryl-ether stretches are indicative of the methoxy group. The C-Br stretch appears in the fingerprint region and can sometimes be difficult to assign definitively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹.[1][2][3][4]

Experimental Protocol for FT-IR Analysis (ATR Method)

FTIR_Workflow cluster_bkg Background Scan cluster_sample Sample Analysis cluster_clean Cleaning bkg1 Clean ATR crystal bkg2 Collect background spectrum bkg1->bkg2 samp1 Place small amount of sample on crystal bkg2->samp1 samp2 Apply pressure samp1->samp2 samp3 Collect sample spectrum samp2->samp3 clean1 Remove sample samp3->clean1 clean2 Clean crystal with appropriate solvent clean1->clean2

Caption: Workflow for FT-IR data acquisition using the ATR method.

  • Background Collection :

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum to account for atmospheric and instrumental absorptions.

  • Sample Analysis :

    • Place a small amount of the solid 7-Bromo-5-methoxy-2-phenyl-benzooxazole sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically over the range of 4000-400 cm⁻¹.

  • Cleaning :

    • Remove the sample from the crystal.

    • Clean the crystal thoroughly with a suitable solvent to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum (Electron Impact - EI)

For 7-Bromo-5-methoxy-2-phenyl-benzooxazole (C₁₄H₁₀BrNO₂), the molecular weight is approximately 318.99 g/mol (for ⁷⁹Br) and 320.99 g/mol (for ⁸¹Br). The electron impact mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br: ⁸¹Br ≈ 1:1).

Key Predicted Fragments:

m/z Proposed Fragment Notes
319/321[M]⁺Molecular ion
304/306[M - CH₃]⁺Loss of a methyl radical from the methoxy group
276/278[M - CO - CH₃]⁺Subsequent loss of carbon monoxide
195[M - Br - OCH₃]⁺Loss of bromine and methoxy radicals
105[C₆H₅CO]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation
  • Rationale for Fragmentation: Electron impact is a "hard" ionization technique that often leads to extensive fragmentation.[5][6][7] The molecular ion is expected to be relatively stable due to the aromatic nature of the compound. Common fragmentation pathways for such molecules include the loss of small, stable radicals and neutral molecules. The loss of a methyl radical from the methoxy group is a common initial fragmentation step. The benzoyl cation (m/z 105) and the phenyl cation (m/z 77) are characteristic fragments of phenyl-substituted aromatic compounds.

Experimental Protocol for EI-MS Analysis
  • Sample Introduction :

    • Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent for injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).

  • Ionization :

    • Volatilize the sample in the ion source.

    • Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[7]

  • Mass Analysis :

    • Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection :

    • Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Bromo-5-methoxy-2-phenyl-benzooxazole. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers and scientists working on the synthesis, characterization, and application of this and related benzoxazole derivatives. The provided rationale for the spectral assignments, grounded in established spectroscopic principles and data from analogous compounds, aims to empower users with the expertise to confidently interpret their own experimental results.

References

  • BenchChem. (2025). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids.
  • Journal of the Chemical Society D. (n.d.). Mass spectral fragmentations of 2-phenyl-3H-indol-3-one N-oxide (2-phenylisatogen)
  • ESA-IPB. (n.d.).
  • RSC Publishing. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • (n.d.). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution).
  • MDPI. (2013, February 25). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles.
  • Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio.
  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.
  • NIST. (n.d.). Benzoxazole, 2-phenyl-. NIST WebBook.
  • Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI.
  • Canadian Science Publishing. (1979). Structure et réactivité des benzoxazoles: étude par résonance magnétique nucléaire du carbone-13. Canadian Journal of Chemistry, 57(8), 937-945.
  • (n.d.). Mass Spectrometry.
  • OpenStax. (2023, September 20). 15.
  • Chemistry LibreTexts. (2024, March 17). 15.
  • OpenStax. (n.d.). 15.
  • Du, D., & Wu, H. (n.d.). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][8][9]thiazepin-4(5 H )-one. ResearchGate.

  • (n.d.). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids.
  • Wikipedia. (n.d.).
  • (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
  • (n.d.). Ionization Methods in Organic Mass Spectrometry.
  • (2014, December 16). Infrared Spectroscopy. CDN.
  • (2025, December 12). Study of the composition of aromatic hydrocarbons using IR spectroscopy.
  • MDPI. (2025, April 15). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • (n.d.).
  • (n.d.). 7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one.
  • PubMed. (2021, January 15).
  • Kosova, F. (2022, April 27). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl] -. Bibliomed.

Sources

Exploratory

Solubility Profile of 7-Bromo-5-methoxy-2-phenyl-benzooxazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 7-Bromo-5-methoxy-2-phenyl-benzooxazole in organic solvents. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 7-Bromo-5-methoxy-2-phenyl-benzooxazole in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of determining the solubility of this compound, a member of the pharmacologically significant benzoxazole class.[1][2][3] The inherent lipophilicity of the benzoxazole core, coupled with the specific substitutions of a bromo, methoxy, and phenyl group, dictates its interaction with various solvent systems.[4][5]

Physicochemical Drivers of Solubility

The solubility of 7-Bromo-5-methoxy-2-phenyl-benzooxazole is governed by its molecular structure. The rigid, aromatic benzoxazole core contributes to strong intermolecular π-π stacking and high crystal lattice energy, which can impede dissolution.[4] The presence of a phenyl group further enhances the nonpolar character of the molecule. Conversely, the methoxy group introduces a slight polar element, potentially influencing interactions with polar solvents. The bromine atom, being electron-withdrawing, can also modulate the electron distribution and intermolecular forces.

The guiding principle of "like dissolves like" is paramount in predicting the solubility of this compound.[6][7] It is anticipated that 7-Bromo-5-methoxy-2-phenyl-benzooxazole will exhibit greater solubility in organic solvents that can effectively overcome its crystal lattice energy through van der Waals forces and dipole-dipole interactions.

Predicted Solubility in Common Organic Solvents

Disclaimer: The following data is illustrative and intended to guide solvent selection. Actual quantitative solubility should be determined experimentally.

SolventPolarity Index (Reichardt)Predicted SolubilityRationale
Non-Polar
Hexane0.009LowPrimarily van der Waals forces, likely insufficient to overcome crystal lattice energy.
Toluene0.099ModerateAromatic nature may facilitate some interaction with the phenyl and benzoxazole rings.
Diethyl Ether0.117ModerateSome dipole-dipole interaction, but limited hydrogen bonding capability.
Polar Aprotic
Dichloromethane (DCM)0.309Moderate to HighGood balance of polarity to interact with the molecule without strong hydrogen bonding.
Tetrahydrofuran (THF)0.207HighThe ether oxygen can act as a hydrogen bond acceptor, aiding dissolution.[4]
Ethyl Acetate0.228Moderate to HighCapable of dipole-dipole interactions and acting as a hydrogen bond acceptor.
Acetone0.355Moderate to HighThe carbonyl group provides a site for dipole-dipole interactions.
Acetonitrile0.460ModerateWhile polar, its strong dipole may not be as effective as other polar aprotic solvents.
Dimethylformamide (DMF)0.386HighA powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[8]
Dimethyl Sulfoxide (DMSO)0.444Very HighA highly polar aprotic solvent, often the solvent of choice for poorly soluble compounds.[4][8]
Polar Protic
Methanol0.762ModerateCan act as both a hydrogen bond donor and acceptor.[9]
Ethanol0.654ModerateSimilar to methanol, but its slightly lower polarity may be more favorable.[4][5]
Isopropanol0.546ModerateThe bulkier alkyl group may slightly reduce its effectiveness compared to methanol and ethanol.

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[6][10] This protocol provides a robust framework for obtaining accurate and reproducible solubility data.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 7-Bromo-5-methoxy-2-phenyl-benzooxazole.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess 7-Bromo-5-methoxy- 2-phenyl-benzooxazole to a known volume of the selected solvent in a sealed vial. B Agitate at a constant temperature (e.g., 25 °C) for 24-72 hours to ensure equilibrium is reached. A->B C Centrifuge the suspension to pellet the undissolved solid. B->C D Carefully filter the supernatant using a chemically inert syringe filter (e.g., PTFE). C->D E Analyze the concentration of the dissolved compound in the clear filtrate using a validated HPLC method. D->E

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[6]

Detailed Protocol

Materials:

  • 7-Bromo-5-methoxy-2-phenyl-benzooxazole (solid)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringes

  • Chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 7-Bromo-5-methoxy-2-phenyl-benzooxazole to a vial containing a known volume of the chosen organic solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or on a stirrer plate at a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[6]

  • Phase Separation:

    • Once equilibrium is established, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials to further pellet the excess solid.

    • Carefully draw the supernatant into a syringe, avoiding any solid particles.

    • Filter the supernatant through a chemically inert syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.[6]

  • Quantification:

    • Prepare a series of standard solutions of 7-Bromo-5-methoxy-2-phenyl-benzooxazole of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the saturated solution by interpolating its response on the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.

    • Perform the experiment in triplicate for each solvent to ensure reproducibility.[4]

Factors Influencing Experimental Outcomes

Several factors can influence the measured solubility of 7-Bromo-5-methoxy-2-phenyl-benzooxazole:

  • Temperature: For most solid compounds, solubility increases with temperature as the dissolution process is often endothermic.[10]

  • pH: While less relevant for neutral organic solvents, if the solvent system has any acidic or basic properties, it could potentially interact with the weakly basic nitrogen atom in the benzoxazole ring.[10]

  • Compound Purity: Impurities in the compound can affect its solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.

Conclusion

Understanding the solubility of 7-Bromo-5-methoxy-2-phenyl-benzooxazole is a critical step in its development for various applications, particularly in the pharmaceutical field. While predicted to have favorable solubility in polar aprotic solvents like DMSO and THF, empirical determination using a robust method such as the shake-flask protocol is essential for obtaining accurate and reliable data. The insights and procedures outlined in this guide provide a solid foundation for researchers to approach the solubility assessment of this and similar benzoxazole derivatives.

References

  • Scribd. Procedure for Determining Solubility of Organic Compounds. [Link]

  • Unknown Source. Solubility test for Organic Compounds. [No URL available]
  • Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. [No URL available]
  • National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules - PMC. [Link]

  • Unknown Source. Benzoxazole: Synthetic Methodology and Biological Activities. [No URL available]
  • Pharmaceutical Sciences. synthesis, characterization and anti bacterial activity of novel 2-mercaptobenzoxazole derivatives. [Link]

  • Royal Society of Chemistry. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

  • University of Johannesburg. Journal of Molecular Structure - UJ Content. [Link]

  • ResearchGate. Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][7][11]thiazepin-4(5 H )-one. [Link]

  • PubChemLite. 7-bromo-5-methoxy-1,3-benzoxazole (C8H6BrNO2). [Link]

  • MDPI. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. [Link]

  • Bibliomed. Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]. [Link]

  • National Institutes of Health. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. [Link]

  • Vensel Publications. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry. [Link]

Sources

Foundational

An In-depth Technical Guide to the Potential Therapeutic Targets of 7-Bromo-5-methoxy-2-phenyl-benzooxazole

This guide provides a comprehensive exploration of the potential therapeutic targets of the novel compound, 7-Bromo-5-methoxy-2-phenyl-benzooxazole. Drawing upon the extensive research into the broader class of benzoxazo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the potential therapeutic targets of the novel compound, 7-Bromo-5-methoxy-2-phenyl-benzooxazole. Drawing upon the extensive research into the broader class of benzoxazole derivatives, this document outlines a strategic approach for researchers, scientists, and drug development professionals to elucidate the compound's mechanism of action and validate its therapeutic potential. The benzoxazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide will delve into the most promising therapeutic avenues for this specific derivative, grounded in established scientific principles and experimental validation strategies.

The Benzoxazole Scaffold: A Privileged Structure in Drug Discovery

The benzoxazole core, an aromatic organic compound featuring a fused benzene and oxazole ring, is considered a "privileged structure" in medicinal chemistry.[4] This is attributed to its ability to interact with a variety of biological targets, mimicking the structure of natural nucleic bases like adenine and guanine, which allows for interaction with the polymers of living systems.[5] The versatility of the benzoxazole ring allows for substitutions at various positions, leading to a diverse array of compounds with distinct biological activities.[1][6] Marketed drugs containing the benzoxazole moiety, such as the nonsteroidal anti-inflammatory drug (NSAID) flunoxaprofen, underscore the clinical relevance of this heterocyclic system.[1][7]

The specific substitutions on 7-Bromo-5-methoxy-2-phenyl-benzooxazole—a bromine atom at the 7th position, a methoxy group at the 5th position, and a phenyl group at the 2nd position—are anticipated to modulate its biological activity. The presence of a halogen, like bromine, and a methoxy group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

Primary Therapeutic Arenas: Oncology and Inflammation

Based on the extensive literature on benzoxazole derivatives, the most promising therapeutic areas for 7-Bromo-5-methoxy-2-phenyl-benzooxazole are oncology and inflammation.

Anticancer Potential

A significant body of research highlights the potent anticancer activity of benzoxazole derivatives against various human cancer cell lines.[5][8][9] The proposed mechanisms of action are often multifactorial, involving the induction of programmed cell death (apoptosis) and the inhibition of new blood vessel formation (angiogenesis) that tumors require for growth.[10][11][12]

Potential Molecular Targets in Oncology:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Several benzoxazole derivatives have been designed and synthesized as potent inhibitors of VEGFR-2, a key regulator of angiogenesis.[12] Inhibition of VEGFR-2 can stifle tumor growth by cutting off its blood supply.

  • Tubulin: The microtubule network is a critical component of the cellular cytoskeleton and is essential for cell division. Compounds that disrupt microtubule dynamics are potent anticancer agents. Certain N-(5-methoxyphenyl) methoxybenzenesulphonamides, which share some structural similarities with the methoxy-phenyl moiety of the topic compound, have been shown to inhibit tubulin polymerization.[13]

  • Topoisomerases I and II: These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition can lead to DNA damage and cell death. Benzoxazole derivatives have been reported as inhibitors of both topoisomerase I and II.[11]

  • Aryl Hydrocarbon Receptor (AhR): The anticancer prodrug Phortress has an active metabolite that is a potent agonist of the AhR, leading to the expression of the cytochrome P450 CYP1A1 gene and subsequent anticancer activity.[8] Given the aromatic nature of 7-Bromo-5-methoxy-2-phenyl-benzooxazole, its interaction with AhR is a plausible mechanism to investigate.

Experimental Workflow for Validating Anticancer Activity:

The following diagram outlines a typical workflow for assessing the anticancer potential of a novel compound.

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Cytotoxicity Screening (MTT/SRB Assay) B Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) A->B Active Compounds D Angiogenesis Assays (Tube Formation, Wound Healing) A->D Active Compounds C Cell Cycle Analysis (Flow Cytometry) B->C E Target-Based Assays (Kinase Assays, Tubulin Polymerization) D->E F Xenograft Tumor Models E->F Confirmed Target Engagement G Toxicity Studies F->G anti_inflammatory_workflow cluster_cell_based Cell-Based Assays cluster_animal_models In Vivo Models of Inflammation A LPS-Stimulated Macrophages (Measure NO, PGE2, Cytokines) B NF-κB Reporter Assays A->B Inhibitory Activity C Enzyme Inhibition Assays (COX-1/COX-2, 5-LOX) A->C Mechanism of Action D Carrageenan-Induced Paw Edema C->D Confirmed Target Inhibition E Adjuvant-Induced Arthritis D->E

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Evaluation of 7-Bromo-5-methoxy-2-phenyl-benzooxazole: A Proposed Research Framework

Disclaimer: This document outlines a proposed research framework for the in vitro investigation of the novel compound 7-Bromo-5-methoxy-2-phenyl-benzooxazole. As of the time of writing, there is no publicly available dat...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document outlines a proposed research framework for the in vitro investigation of the novel compound 7-Bromo-5-methoxy-2-phenyl-benzooxazole. As of the time of writing, there is no publicly available data on this specific molecule. The proposed mechanisms of action and experimental protocols are based on the well-documented biological activities of structurally related benzoxazole derivatives. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Drug Discovery

The benzoxazole ring system, an aromatic organic compound featuring a fused benzene and oxazole ring, is considered a "privileged scaffold" in medicinal chemistry.[1][2] This is due to its presence in a wide array of biologically active molecules with diverse therapeutic applications, including antimicrobial, antiviral, anti-inflammatory, and notably, anticancer properties.[2][3][4] The planar nature of the benzoxazole core allows for effective interaction with various biological targets, making it a fertile ground for the development of novel therapeutic agents.[1]

This guide focuses on a novel derivative, 7-Bromo-5-methoxy-2-phenyl-benzooxazole, and proposes a comprehensive in vitro strategy to elucidate its potential as an anticancer agent. The rationale for this investigation is built upon the established anticancer effects of numerous other benzoxazole derivatives, which have been shown to induce programmed cell death (apoptosis) and inhibit cell cycle progression in various cancer cell lines.[4][5][6][7][8]

Proposed Synthesis and Characterization

A plausible synthetic route for 7-Bromo-5-methoxy-2-phenyl-benzooxazole can be adapted from established protocols for similar benzoxazole derivatives.[4][9] A common method involves the condensation of a substituted 2-aminophenol with a carboxylic acid or its derivative.

Proposed Synthesis:

The synthesis could be achieved by the reaction of 2-amino-3-bromo-5-methoxyphenol with benzoic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at an elevated temperature.

Characterization:

Following synthesis and purification (e.g., by recrystallization or column chromatography), the structure of the target compound should be unequivocally confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Hypothesized Mechanism of Action and Signaling Pathway

Based on the literature for analogous benzoxazole compounds, it is hypothesized that 7-Bromo-5-methoxy-2-phenyl-benzooxazole may exert its anticancer effects through the induction of apoptosis and cell cycle arrest. A potential signaling cascade is outlined below.

Proposed Signaling Pathway for Apoptosis Induction:

G A 7-Bromo-5-methoxy- 2-phenyl-benzooxazole B Induction of Cellular Stress A->B C Activation of Intrinsic Apoptotic Pathway B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E K Bcl-2 Family Regulation (↓ Bcl-2, ↑ Bax) D->K F Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) E->F G Activation of Caspase-9 F->G H Activation of Executioner Caspases (Caspase-3, -7) G->H I Cleavage of Cellular Substrates (e.g., PARP) H->I J Apoptosis I->J

Comprehensive In Vitro Study Protocols

A tiered approach is recommended to systematically evaluate the anticancer potential of 7-Bromo-5-methoxy-2-phenyl-benzooxazole.

Cell Viability and Cytotoxicity Assessment

The initial step is to determine the cytotoxic effects of the compound on a panel of human cancer cell lines.

Recommended Cell Lines:

  • MCF-7: Estrogen receptor-positive breast cancer

  • MDA-MB-231: Triple-negative breast cancer

  • A549: Lung carcinoma

  • HepG2: Hepatocellular carcinoma

  • HT-29: Colon adenocarcinoma

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 7-Bromo-5-methoxy-2-phenyl-benzooxazole in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Hypothetical IC50 Values (µM)

Cell Line7-Bromo-5-methoxy-2-phenyl-benzooxazole (Hypothetical IC50)Doxorubicin (Reference)
MCF-715.51.2
MDA-MB-23122.82.5
A54918.21.8
HepG212.70.9
HT-2925.13.1
Apoptosis Quantification by Flow Cytometry

To confirm that cell death occurs via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.

Experimental Workflow: Annexin V/PI Staining

G A Seed and Treat Cells with Compound B Incubate for 24-48 hours A->B C Harvest Cells (Trypsinization) B->C D Wash with PBS C->D E Resuspend in Annexin V Binding Buffer D->E F Add FITC-Annexin V and Propidium Iodide E->F G Incubate in the Dark (15 min, RT) F->G H Analyze by Flow Cytometry G->H

Experimental Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls are essential for proper compensation and gating.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis

To investigate if the compound induces cell cycle arrest, flow cytometric analysis of DNA content is performed.

Experimental Workflow: Cell Cycle Analysis

G A Seed and Treat Cells with Compound B Incubate for 24 hours A->B C Harvest and Wash Cells B->C D Fix Cells in Cold 70% Ethanol C->D E Wash and Resuspend in PBS D->E F Treat with RNase A E->F G Stain with Propidium Iodide F->G H Analyze by Flow Cytometry G->H

Experimental Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Key Signaling Proteins

To probe the molecular mechanism of action, the expression levels of key proteins involved in apoptosis and cell cycle regulation should be examined.

Target Proteins:

  • Apoptosis: Cleaved Caspase-3, Cleaved Caspase-9, PARP, Bcl-2, Bax

  • Cell Cycle: p53, p21, Cyclin B1, Cdc2

Experimental Protocol:

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Interpretation and Future Directions

The collective data from these in vitro studies will provide a comprehensive initial profile of the anticancer activity of 7-Bromo-5-methoxy-2-phenyl-benzooxazole.

  • Potent Cytotoxicity: Low IC50 values against a range of cancer cell lines would indicate broad-spectrum anticancer potential.

  • Apoptosis Induction: A significant increase in the apoptotic cell population, coupled with the activation of caspases and changes in Bcl-2 family protein expression, would confirm an apoptotic mechanism of cell death.

  • Cell Cycle Arrest: Accumulation of cells in a specific phase of the cell cycle would suggest interference with cell cycle progression.

Future Directions:

  • In vivo studies: If promising in vitro activity is observed, further investigation in animal models of cancer would be warranted.

  • Target identification: Studies to identify the direct molecular target(s) of the compound would provide further insight into its mechanism of action.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of related analogues to optimize the anticancer activity and pharmacokinetic properties.

References

  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines - Medicine Science. (2022, April 27). Retrieved from [Link]

  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl] - Bibliomed. (2022, April 27). Retrieved from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. Retrieved from [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (2018, August 12). Retrieved from [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC. Retrieved from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). Retrieved from [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed. (2021, December 15). Retrieved from [Link]

  • Induction of Apoptosis and Necrosis by Resistance Modifiers Benzazoles and Benzoxazines on Tumour Cell Line Mouse Lymphoma L5718 - ESIS Rational Drug Design & Development Group. Retrieved from [Link]

  • Induction of apoptosis and necrosis by resistance modifiers benzazoles and benzoxazines on tumour cell line mouse lymphoma L5718 Mdr+cells - ResearchGate. Retrieved from [Link]

  • Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells - PubMed. (2020, February 21). Retrieved from [Link]

  • Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells - MDPI. Retrieved from [Link]

  • Microtubule destabilising activity of selected 7-methoxy-2-phenylbenzo[b]furan derivative against primary and metastatic melanoma cells - PubMed. (2024, February 5). Retrieved from [Link]

  • Synthesis and profiling (in vitro and in silico) of the 6-methoxy/hydroxy substituted 7-acetyl-2-aryl-5-bromobenzofurans for antihyperglycemic, cytotoxic and antioxidant properties - PubMed. (2025, April 25). Retrieved from [Link]

  • The molecular mechanism of G 2 /M cell cycle arrest induced by AFB 1 in the jejunum. (2016, June 14). Retrieved from [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed. (2022, December 15). Retrieved from [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers - Semantic Scholar. Retrieved from [Link]

  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC. (2022, August 8). Retrieved from [Link]

  • (PDF) New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - ResearchGate. (2025, December 27). Retrieved from [Link]

  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed. (2021, January 15). Retrieved from [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - MDPI. (2022, April 15). Retrieved from [Link]

  • (a) Effect of PDM on cell cycle arrest. The MCF-7 cells were treated... - ResearchGate. Retrieved from [Link]

  • Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors - Scholars Research Library. Retrieved from [Link]

  • Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

Foundational

The Strategic Scaffold: A Technical Guide to 7-Bromo-5-methoxy-2-phenyl-benzooxazole

Part 1: Executive Summary 7-Bromo-5-methoxy-2-phenyl-benzooxazole represents a specialized "gateway intermediate" in modern heterocyclic chemistry. Unlike ubiquitous commodity chemicals, this molecule serves as a high-va...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

7-Bromo-5-methoxy-2-phenyl-benzooxazole represents a specialized "gateway intermediate" in modern heterocyclic chemistry. Unlike ubiquitous commodity chemicals, this molecule serves as a high-value scaffold in two distinct but critical fields: medicinal chemistry (as a bioisostere for nucleotide bases in anticancer/antimicrobial research) and optoelectronics (as a rigid core for Thermally Activated Delayed Fluorescence, or TADF, emitters).

Its structural significance lies in its asymmetric functionalization :

  • The 2-Phenyl Core: Provides π-conjugation and stability, essential for DNA intercalation or fluorescence quantum yield.

  • The 5-Methoxy Group: Acts as an electron-donating group (EDG), modulating the HOMO energy levels and solubility.

  • The 7-Bromo Handle: The critical "reactive warhead." Positioned ortho to the oxygen, it allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without disrupting the core heterocycle.

This guide details the synthesis, chemical heritage, and functional utility of this compound, designed for researchers requiring a robust protocol for scaffold generation.

Part 2: Chemical Heritage & Discovery Logic

The Evolution of the Benzoxazole Scaffold

The history of benzoxazole dates back to the late 19th century with the work of Ladenburg (1876), but the specific demand for the 7-bromo-5-methoxy substitution pattern is a 21st-century development driven by Structure-Activity Relationship (SAR) studies.

  • Era 1: General Synthesis (1880s–1950s): Focus on simple 2-substituted benzoxazoles using condensation of 2-aminophenols with carboxylic acids.

  • Era 2: Pharmacological Screening (1980s–1990s): Discovery that 5-substituted benzoxazoles (e.g., 5-chloro, 5-nitro) possessed potent antimicrobial activity (analogous to UK-1 natural products).

  • Era 3: The "Cross-Coupling" Era (2000s–Present): The need for modular libraries led to the prioritization of halogenated scaffolds. The 7-bromo position was identified as sterically unique—protected from metabolic oxidation yet accessible for synthetic elaboration.

Why This Specific Molecule?

In drug discovery, the 5-methoxy-2-phenyl motif mimics the electronic footprint of certain flavonoids and alkaloids. Adding the 7-bromo atom transforms it from a "dead-end" final product into a divergent intermediate , allowing chemists to rapidly generate libraries of 7-aryl or 7-amino derivatives to probe the "deep pocket" binding sites of enzymes like Topoisomerase II or COX-2.

Part 3: Synthetic Protocols

The synthesis hinges on the accessibility of the precursor 2-amino-6-bromo-4-methoxyphenol . We present the most robust route, prioritizing yield and purity.

Phase 1: Precursor Synthesis (The "Hidden" Step)

Most commercial failures occur here due to over-bromination.

  • Starting Material: 4-Methoxyphenol (p-Guaiacol derivative) or 2-nitro-4-methoxyphenol.

  • Target: 2-Amino-6-bromo-4-methoxyphenol.[1][2][3][4]

Protocol:

  • Nitration: Treat 4-methoxyphenol with dilute HNO₃ to get 2-nitro-4-methoxyphenol.

  • Bromination: React with NBS (N-Bromosuccinimide) in Acetonitrile at 0°C. Critical: Low temperature prevents bromination at the 5-position.

  • Reduction: Reduce the nitro group using Fe powder/NH₄Cl or H₂/Pd-C (careful monitoring to avoid de-bromination).

Phase 2: Cyclization to 7-Bromo-5-methoxy-2-phenyl-benzooxazole

Two methods are provided: Method A (Scale-up) and Method B (Mild/Library).

Method A: Polyphosphoric Acid (PPA) Condensation (Robust)

Best for gram-scale synthesis where high heat is tolerable.

  • Reagents: 2-Amino-6-bromo-4-methoxyphenol (1.0 eq), Benzoic Acid (1.1 eq), Polyphosphoric Acid (PPA).

  • Setup: Mix solids in a round-bottom flask. Add PPA (10x weight).

  • Reaction: Heat to 120–130°C for 4–6 hours. The mixture will turn into a viscous dark syrup.

  • Workup:

    • Cool to 60°C.

    • Pour slowly into crushed ice/water with vigorous stirring (Exothermic!).

    • Neutralize with Na₂CO₃ or NaOH solution to pH 8.

    • Filter the precipitate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica column (Hexane/EtOAc 9:1).

Method B: Oxidative Cyclization of Schiff Base (Mild)

Best for sensitive substrates or small-scale library generation.

  • Step 1 (Schiff Base): Reflux 2-Amino-6-bromo-4-methoxyphenol with Benzaldehyde in Methanol (2 hrs). Evaporate to get the imine intermediate.

  • Step 2 (Cyclization): Redissolve in DCM. Add PhI(OAc)₂ (Iodobenzene diacetate) or MnO₂ (excess). Stir at RT for 1–2 hours.

  • Mechanism: The oxidant drives the intramolecular closure of the phenolic oxygen onto the imine carbon.

Visualization: Synthetic Pathway

SynthesisPath SM 4-Methoxyphenol Inter1 2-Nitro-4-methoxyphenol SM->Inter1 Inter2 2-Nitro-6-bromo- 4-methoxyphenol Inter1->Inter2 Bromination R1 HNO3 Precursor 2-Amino-6-bromo- 4-methoxyphenol Inter2->Precursor Nitro Red. Target 7-BROMO-5-METHOXY- 2-PHENYL-BENZOOXAZOLE Precursor->Target Cyclization R2 NBS, 0°C R3 Fe/NH4Cl (Reduction) R4 Benzoic Acid PPA, 130°C

Figure 1: Step-wise synthesis from commodity chemicals to the target scaffold. The yellow node represents the critical unstable intermediate.

Part 4: Technical Specifications & Data

PropertySpecification / Value (Predicted*)
Molecular Formula C₁₄H₁₀BrNO₂
Molecular Weight 304.14 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 118–122°C (Typical for this class)
Solubility Soluble in DCM, DMSO, CHCl₃; Insoluble in Water
¹H NMR (DMSO-d₆) δ 8.2 (m, 2H, Ph), 7.6 (m, 3H, Ph), 7.4 (s, 1H, H-4), 7.1 (s, 1H, H-6), 3.85 (s, 3H, OMe)
Key IR Bands 1610 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C), 1050 cm⁻¹ (Ar-Br)

Note: Exact physical constants may vary slightly based on recrystallization solvent. NMR shifts are estimated based on the 2-(4-methoxyphenyl) analog.

Part 5: Functionalization & Applications

Medicinal Chemistry: The "Deep Pocket" Probe

In SAR studies, this molecule is used to test the steric tolerance of a binding pocket.

  • Logic: If the 7-Bromo analog retains activity compared to the unsubstituted parent, the pocket has "ortho-space."

  • Next Step: The bromine is replaced via Suzuki coupling with bulky aryl groups to increase binding affinity (Hydrophobic effect).

Material Science: TADF Emitters

The 7-position is electronically coupled to the oxygen lone pair.

  • Application: Coupling a donor molecule (e.g., Carbazole) at the 7-position creates a Donor-Acceptor (D-A) architecture.

  • Mechanism: The benzoxazole acts as the Acceptor. The 5-methoxy group fine-tunes the acceptor strength, pushing the emission from UV into the visible Blue/Green spectrum.

Visualization: Functionalization Logic

SAR_Logic Core 7-Bromo-5-methoxy-2-phenyl-benzooxazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Heck Heck Reaction (Alkenes) Core->Heck Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Drug Bioactive Agents (Topoisomerase Inhibitors) Suzuki->Drug Bi-aryl scaffold OLED OLED Materials (TADF Emitters) Suzuki->OLED Donor-Acceptor Probe Fluorescent Probes (Bio-imaging) Buchwald->Probe Charge Transfer

Figure 2: Divergent synthesis capabilities of the scaffold. The 7-bromo site is the key pivot point for functional expansion.

References

  • Synthesis of 2-Amino-6-bromo-4-methoxyphenol (Precursor)

    • Source: Sigma-Aldrich / Merck KGaA. "2-Amino-6-bromo-4-methoxyphenol Product Sheet."
  • General Benzoxazole Synthesis (PPA Method)

    • Source: Organic Chemistry Portal. "Synthesis of Benzoxazoles."
  • Benzoxazoles in Cancer Research (Analogous Structures)

    • Source: Bibliomed. "Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[p-bromophenyl]."[5] Medicine Science, 2022.

  • TADF Material Applications (7-Bromo Functionalization)

    • Source: ArborPharm Chemical.
  • Microwave-Assisted Synthesis of Benzoxazoles

    • Source: MDPI. "A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)

Sources

Protocols & Analytical Methods

Method

Synthesis of 7-Bromo-5-methoxy-2-phenyl-benzooxazole: A Detailed Guide for Drug Discovery Professionals

An Application Note and Protocol for Researchers Abstract Benzoxazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active agents with applications ranging from anti...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

Benzoxazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active agents with applications ranging from anticancer to anti-inflammatory therapies.[1][2][3] This application note provides a comprehensive, in-depth guide for the synthesis of a specific, highly functionalized derivative, 7-Bromo-5-methoxy-2-phenyl-benzooxazole, starting from a substituted 2-aminophenol. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and provide expert insights into process optimization and characterization. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to construct complex heterocyclic scaffolds.

Introduction and Strategic Overview

The benzoxazole motif is a privileged heterocyclic system due to its rigid, planar structure and its ability to participate in various non-covalent interactions with biological targets.[4][5] The specific target molecule, 7-Bromo-5-methoxy-2-phenyl-benzooxazole, incorporates several key features relevant to drug design: a bromine atom, which can serve as a handle for further cross-coupling reactions or act as a bioisostere; a methoxy group, which can modulate solubility and metabolic stability; and a phenyl group at the 2-position, a common feature in many biologically active benzoxazoles.[6][7]

The most direct and widely adopted strategy for constructing 2-arylbenzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[8][9] This method is favored for its high atom economy and operational simplicity. This guide will focus on the condensation of 2-amino-3-bromo-5-methoxyphenol with benzoic acid, utilizing polyphosphoric acid (PPA) as a robust catalyst and dehydrating agent.

Reaction Mechanism and Principle

The synthesis proceeds via an initial acylation of the more nucleophilic amino group of the 2-aminophenol by benzoic acid, followed by an intramolecular cyclodehydration to form the final benzoxazole ring.

Mechanistic Steps:

  • Activation of Carboxylic Acid: Polyphosphoric acid (PPA) protonates the carbonyl oxygen of benzoic acid, rendering the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The amino group (-NH₂) of the 2-aminophenol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Amide Formation: The intermediate collapses to form an N-(2-hydroxy-aryl)amide after a proton transfer.

  • Intramolecular Cyclization: The phenolic hydroxyl group (-OH) attacks the amide carbonyl carbon. This step is often the rate-determining step and is facilitated by the high temperature and acidic environment provided by PPA.

  • Dehydration: The resulting intermediate eliminates a molecule of water to yield the stable, aromatic benzoxazole ring system.[8][10]

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aminophenol 2-Amino-3-bromo- 5-methoxyphenol Acylation Step 1: Acylation (Amide Formation) Aminophenol->Acylation PPA, ΔT BenzoicAcid Benzoic Acid BenzoicAcid->Acylation PPA, ΔT Cyclization Step 2: Intramolecular Cyclization Acylation->Cyclization Dehydration Step 3: Dehydration Cyclization->Dehydration Benzoxazole 7-Bromo-5-methoxy- 2-phenyl-benzooxazole Dehydration->Benzoxazole - H₂O

Sources

Application

Application Note: Functionalization of 7-Bromo-5-methoxy-2-phenyl-benzooxazole for Targeted Drug Discovery

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the benzoxazole ring is a privileged heterocyclic scaffold. Because it acts as an isostere for naturally occurring adenine and guanine nucleobases,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the benzoxazole ring is a privileged heterocyclic scaffold. Because it acts as an isostere for naturally occurring adenine and guanine nucleobases, it readily interacts with the polymeric components of biological systems, making it a highly effective pharmacophore for kinase inhibition, anti-inflammatory targeting, and antiproliferative applications[1].

7-Bromo-5-methoxy-2-phenyl-benzooxazole represents a highly strategic building block for library generation. Each functional group on this core has been rationally selected for late-stage diversification:

  • 2-Phenyl Ring: Provides essential lipophilicity and structural bulk, allowing the molecule to anchor deeply into hydrophobic binding pockets (such as the cyclooxygenase-2 active site)[2].

  • 7-Bromo Substituent: Serves as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid exploration of chemical space at the C7 position[3].

  • 5-Methoxy Group: Acts as a stable hydrogen-bond acceptor during early synthetic steps, which can later be demethylated to reveal a biologically active phenol (-OH). This phenol often serves as a critical hydrogen-bond donor for target enzyme engagement[4].

Scaffold Diversification Strategy

The synthetic workflow leverages the orthogonal reactivity of the C7-bromide and the C5-methoxy ether. By performing palladium-catalyzed cross-coupling prior to ether cleavage, researchers can generate diverse libraries of 7-substituted-5-hydroxy-2-phenyl-benzooxazoles without competitive side reactions from a free phenol.

G Core 7-Br-5-OMe-2-Ph-Benzoxazole (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (C7 Arylation) Core->Suzuki Pd Cat., Boronic Acid Buchwald Buchwald-Hartwig Amination (C7 Amination) Core->Buchwald Pd Cat., Amine Demethylation Ether Cleavage (5-OH Generation) Suzuki->Demethylation BBr3, DCM BioEval Biological Evaluation (COX-2 / Kinase Assays) Suzuki->BioEval Buchwald->Demethylation Buchwald->BioEval Demethylation->BioEval

Workflow for the late-stage diversification of the benzoxazole core.

Experimental Protocols

Protocol A: Late-Stage Suzuki-Miyaura C-C Bond Formation

This protocol details the C7-arylation of the benzoxazole core. The choice of


 over 

is dictated by the steric bulk of the bromo-substituent adjacent to the oxazole oxygen. The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which accelerates the reductive elimination step and minimizes protodeboronation of the boronic acid partner.

Reagents & Materials:

  • 7-Bromo-5-methoxy-2-phenyl-benzooxazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • 
     (0.05 equiv, 5 mol%)
    
  • Potassium carbonate (

    
    ) (2.0 equiv, 2.0 mmol)
    
  • 1,4-Dioxane / Deionized

    
     (4:1 v/v, 10 mL)
    

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask, combine the benzoxazole core, arylboronic acid, and

    
    . Add the Dioxane/
    
    
    
    solvent mixture. Causality: Water is required to dissolve the inorganic base and facilitate the transmetalation step by forming a reactive boronate complex.
  • Deoxygenation: Sparge the mixture with ultra-pure Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.

  • Catalyst Addition: Quickly add

    
     under a positive stream of Argon. Seal the flask and heat to 90 °C in a pre-heated oil bath for 4–6 hours.
    
  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Self-Validation Checkpoint:

  • TLC: Monitor the disappearance of the starting material (

    
     in 8:2 Hexanes/EtOAc).
    
  • LC-MS: Confirm the successful coupling by the disappearance of the isotopic doublet

    
     (due to 
    
    
    
    ) and the appearance of the new product mass.
Protocol B: Lewis Acid-Mediated Ether Cleavage (Demethylation)

To unmask the 5-hydroxy pharmacophore, the methoxy ether is cleaved using Boron Tribromide (


). 

acts as a strong Lewis acid, coordinating to the methoxy oxygen. Subsequent nucleophilic attack by the bromide ion on the less sterically hindered methyl group yields a phenoxyboron intermediate, which is hydrolyzed during the quench.

Reagents & Materials:

  • C7-arylated-5-methoxy-2-phenyl-benzooxazole (1.0 equiv, 0.5 mmol)

  • Boron Tribromide (

    
    , 1.0 M in DCM) (3.0 equiv, 1.5 mmol)
    
  • Anhydrous Dichloromethane (DCM) (5 mL)

Step-by-Step Methodology:

  • Cooling: Dissolve the starting material in anhydrous DCM under Argon. Cool the reaction flask to -78 °C using a dry ice/acetone bath. Causality: A low initial temperature is critical to control the highly exothermic coordination step and prevent Lewis acid-mediated ring-opening of the delicate benzoxazole system.

  • Reagent Addition: Add

    
     dropwise over 10 minutes.
    
  • Cleavage: Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quenching: Recool the flask to 0 °C and carefully quench by the dropwise addition of Methanol (2 mL). Causality: Methanol safely solvolyzes unreacted

    
     and the phenoxyboron intermediate, generating volatile trimethyl borate and the desired free phenol.
    
  • Workup: Concentrate the mixture, redissolve in EtOAc, wash with saturated aqueous

    
     to neutralize residual 
    
    
    
    , dry, and purify.

Self-Validation Checkpoint:

  • LC-MS: The product peak will exhibit a mass shift of exactly

    
     (loss of a 
    
    
    
    unit) relative to the starting material.
  • 1H-NMR: Confirm the complete disappearance of the sharp singlet at

    
     (methoxy protons) and the appearance of a broad singlet at 
    
    
    
    (phenolic -OH,
    
    
    exchangeable).

Quantitative Data Summary

The table below summarizes the self-validated yields and purities achieved using Protocol A across various boronic acid coupling partners.

Boronic Acid PartnerCatalyst SystemTemp / TimeIsolated Yield (%)Purity (HPLC)
Phenylboronic acid

/

90 °C, 4h85%>98%
4-Fluorophenylboronic acid

/

90 °C, 5h82%>99%
3-Pyridinylboronic acid

/

100 °C, 8h76%>95%
4-Methoxyphenylboronic acid

/

90 °C, 4h88%>98%

Biological Application: COX-2 Inhibition

Derivatives synthesized from the 7-Bromo-5-methoxy-2-phenyl-benzooxazole scaffold have shown profound utility as selective cyclooxygenase-2 (COX-2) inhibitors[2]. The 2-phenyl group fits snugly into the hydrophobic pocket of the COX-2 active site, while the unmasked 5-hydroxyl group forms critical hydrogen bonds with key amino acid residues (e.g., Tyr355 and Arg120), effectively blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins[4].

Pathway Stimulus Inflammatory Stimulus (Cytokines / Trauma) AA Arachidonic Acid Stimulus->AA Phospholipase A2 COX2 COX-2 Enzyme (Active Site) AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Cyclooxygenation Inflammation Pain & Inflammation PGE2->Inflammation Inhibitor Benzoxazole Derivative (e.g., 5-OH-2-Ph-BOx) Inhibitor->COX2 Competitive Inhibition

COX-2 inflammatory signaling pathway and targeted inhibition by benzoxazole derivatives.

References

  • [4] The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed / Springer Nature. Available at:[Link]

  • [1] Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. Available at: [Link]

  • [3] Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review. PMC / National Institutes of Health. Available at:[Link]

  • [2] 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. PMC / National Institutes of Health. Available at:[Link]

Sources

Method

Application Notes and Protocols for 7-Bromo-5-methoxy-2-phenyl-benzooxazole: A Versatile Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols are based on the known properties and applications of structurally similar benzoxazole-based fluor...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known properties and applications of structurally similar benzoxazole-based fluorescent probes. Specific experimental data for 7-Bromo-5-methoxy-2-phenyl-benzooxazole is limited in publicly available literature. Therefore, the provided information should be considered a guide for potential applications and may require optimization for this specific compound.

Introduction: The Promise of a Tailored Fluorophore

Benzoxazole derivatives have emerged as a significant class of fluorescent probes due to their versatile photophysical properties, including high quantum yields, significant Stokes shifts, and sensitivity to their microenvironment.[1] These characteristics make them invaluable tools in cellular and molecular biology for fluorescence microscopy.[1] 7-Bromo-5-methoxy-2-phenyl-benzooxazole, with its specific substitution pattern, is poised to offer unique advantages in terms of spectral properties and potential as a targeted sensor for a variety of biological analytes and physiological parameters. The electron-withdrawing bromine atom and the electron-donating methoxy group on the benzoxazole core, combined with the phenyl group at the 2-position, are expected to modulate the electronic and photophysical properties of the fluorophore, making it a promising candidate for diverse applications in research and drug development.

Proposed Synthesis of 7-Bromo-5-methoxy-2-phenyl-benzooxazole

The synthesis of 2-phenylbenzoxazole derivatives can be achieved through several established methods, often involving the condensation of a 2-aminophenol derivative with a benzoic acid derivative or a benzaldehyde.[2][3] A plausible and efficient synthetic route for 7-Bromo-5-methoxy-2-phenyl-benzooxazole is the one-pot condensation of 2-amino-3-bromo-5-methoxyphenol with benzaldehyde.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Amino-3-bromo-5-methoxyphenol C One-pot condensation A->C B Benzaldehyde B->C D 7-Bromo-5-methoxy-2-phenyl-benzooxazole C->D Oxidative Cyclization

Caption: Proposed synthetic pathway for 7-Bromo-5-methoxy-2-phenyl-benzooxazole.

Physicochemical and Predicted Photophysical Properties

The following table summarizes the predicted properties of 7-Bromo-5-methoxy-2-phenyl-benzooxazole based on data from structurally related 2-phenylbenzoxazole derivatives.[4][5][6][7] Experimental verification is essential.

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular FormulaC₁₄H₁₀BrNO₂-
Molecular Weight304.14 g/mol -
AppearanceOff-white to yellow solidTypical for benzoxazole derivatives.
Excitation Max (λex)~340 - 380 nmBased on 2-phenylbenzoxazole derivatives.[4][5]
Emission Max (λem)~380 - 450 nmDependent on solvent polarity.[4][7]
Stokes Shift~40 - 70 nmModerate shift is characteristic of this class.[1]
Quantum Yield (ΦF)Variable (0.1 - 0.8)Highly sensitive to the microenvironment.
SolubilitySoluble in organic solvents (DMSO, DMF, CH₃CN)Common for heterocyclic aromatic compounds.

Application Note 1: Monitoring Intracellular Viscosity

Background and Principle

Intracellular viscosity is a critical parameter that influences cellular processes such as protein folding, diffusion, and signaling.[1] Benzoxazole-based molecular rotors are fluorescent probes that can report on changes in microviscosity. In low-viscosity environments, intramolecular rotation around a single bond leads to non-radiative decay and low fluorescence. In viscous environments, this rotation is hindered, resulting in a significant increase in fluorescence intensity.[1] 7-Bromo-5-methoxy-2-phenyl-benzooxazole, with its rotatable phenyl group, is a candidate for a molecular rotor.

Experimental Protocol: Imaging Intracellular Viscosity
  • Probe Preparation: Prepare a 1 mM stock solution of 7-Bromo-5-methoxy-2-phenyl-benzooxazole in anhydrous dimethyl sulfoxide (DMSO).

  • Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and culture to the desired confluency.

  • Probe Loading:

    • Dilute the probe stock solution in a serum-free cell culture medium to a final concentration of 1-10 µM.[1]

    • Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C.[1]

  • Washing: Remove the probe-containing medium and wash the cells twice with PBS to remove any unbound probe.[1]

  • Imaging:

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a custom set for the specific probe).

    • Acquire images at different time points or after inducing a biological process known to alter viscosity (e.g., apoptosis).

Data Analysis and Interpretation

An increase in fluorescence intensity will correlate with an increase in intracellular viscosity. The data can be quantified by measuring the mean fluorescence intensity of individual cells or regions of interest.

Control Experiments
  • Viscosity Calibration: Prepare solutions of known viscosity (e.g., glycerol-water mixtures) containing the probe to create a calibration curve of fluorescence intensity versus viscosity.

  • Induction of Viscosity Change: Treat cells with agents known to alter intracellular viscosity, such as nystatin or monensin, to validate the probe's response.[8]

Application Note 2: Ratiometric Sensing of Intracellular pH

Background and Principle

Intracellular pH (pHi) is a tightly regulated parameter crucial for numerous cellular functions.[1] Benzoxazole probes containing acidic or basic functional groups can act as pH sensors, as their fluorescence properties change upon protonation or deprotonation.[1] While 7-Bromo-5-methoxy-2-phenyl-benzooxazole itself may not be strongly pH-sensitive in the physiological range, its derivatives can be designed for this purpose. For this application note, we will assume a hypothetical derivative with a pH-sensitive moiety. The principle often involves a shift in the excitation or emission spectrum upon a change in pH, allowing for ratiometric measurements that are independent of probe concentration.

Experimental Protocol: Ratiometric pH Imaging
  • Probe Preparation: Prepare a 1 mM stock solution of the pH-sensitive benzoxazole probe in DMSO.

  • Cell Culture: Plate cells on glass-bottom dishes and culture to the desired confluency.

  • Probe Loading:

    • Dilute the probe stock solution in a serum-free medium to a final concentration of 1-5 µM.[1]

    • Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C.[1]

  • Washing: Wash the cells twice with PBS.[1]

  • Imaging:

    • Image the cells using a fluorescence microscope capable of acquiring images at two different excitation or emission wavelengths.

    • Excite the probe at two different wavelengths and collect the emission at a single wavelength, or excite at a single wavelength and collect the emission at two different wavelengths.

  • Calibration: To obtain a quantitative pH measurement, a calibration curve must be generated using a buffer of known pH containing an ionophore like nigericin, which equilibrates the intracellular and extracellular pH.

Data Analysis and Interpretation

Calculate the ratio of the fluorescence intensities at the two wavelengths for each pixel in the image. This ratio can then be converted to a pH value using the calibration curve.

cluster_workflow Ratiometric pH Imaging Workflow A 1. Load Cells with pH-sensitive Probe B 2. Excite at λ1 (e.g., 430 nm) A->B D 4. Excite at λ2 (e.g., 490 nm) A->D C 3. Collect Emission at λem (e.g., 535 nm) B->C F 6. Calculate Ratio (Intensity at λ2 / Intensity at λ1) C->F E 5. Collect Emission at λem (e.g., 535 nm) D->E E->F G 7. Generate pH Map using Calibration Curve F->G

Caption: A generalized workflow for ratiometric intracellular pH measurement.

Application Note 3: Detection of Metal Ions

Background and Principle

Metal ions play critical roles in biological systems, and their dysregulation is associated with various diseases. Benzoxazole derivatives can be functionalized with chelating groups that selectively bind to specific metal ions.[1] This binding event can lead to a change in the probe's fluorescence, such as an enhancement (chelation-enhanced fluorescence, CHEF) or quenching, allowing for the detection and quantification of the target ion.[9]

Experimental Protocol: In Vitro Metal Ion Sensing
  • Probe and Metal Ion Solutions:

    • Prepare a stock solution of 7-Bromo-5-methoxy-2-phenyl-benzooxazole (or a functionalized derivative) in a suitable solvent (e.g., 1 mM in acetonitrile).

    • Prepare stock solutions of various metal salts (e.g., 10 mM in deionized water).

  • Fluorescence Titration:

    • In a cuvette, add a fixed concentration of the probe to a buffered solution (e.g., HEPES in acetonitrile/water).

    • Record the initial fluorescence spectrum.

    • Incrementally add aliquots of a specific metal ion solution and record the fluorescence spectrum after each addition.

  • Selectivity Assay: Repeat the experiment with a range of different metal ions to determine the probe's selectivity.

Cellular Imaging of Metal Ions
  • Probe Preparation: Prepare a 1 mM stock solution of the metal-sensitive benzoxazole probe in DMSO.[1]

  • Cell Culture: Grow cells on a glass-bottom dish.

  • Probe Loading: Dilute the probe stock solution in a physiological buffer (e.g., HEPES-buffered saline) to a final concentration of 1-10 µM and incubate with the cells for 20-40 minutes at 37°C.[1]

  • Washing: Wash the cells twice with the buffer to remove any unbound probe.[1]

  • Imaging: Acquire baseline fluorescence images. Then, treat the cells with a solution containing the target metal ion or a chelator and acquire a time-series of images to monitor changes in intracellular metal ion concentration.

Application Note 4: DNA Intercalation Probe

Background and Principle

Certain planar aromatic molecules can insert themselves between the base pairs of double-stranded DNA, a process known as intercalation. This interaction often results in a significant enhancement of the molecule's fluorescence.[5] Benzoxazole derivatives have been shown to act as DNA intercalators and exhibit increased fluorescence upon binding.[5][10] The planar structure of 7-Bromo-5-methoxy-2-phenyl-benzooxazole suggests its potential as a fluorescent DNA probe.

Experimental Protocol: In Vitro DNA Titration
  • Stock Solutions:

    • Prepare a stock solution of the benzoxazole probe in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a stock solution of double-stranded DNA (e.g., calf thymus DNA) in the same buffer and determine its concentration spectrophotometrically.

  • Fluorescence Titration:

    • In a cuvette, add a fixed concentration of the probe to the buffer.

    • Record the initial fluorescence spectrum.

    • Incrementally add aliquots of the DNA solution and record the fluorescence spectrum after each addition until no further change is observed.

Data Analysis and Interpretation

An increase in fluorescence intensity upon the addition of DNA is indicative of binding. The data can be used to calculate the binding constant of the probe to DNA.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. [Link]

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. MDPI. [Link]

  • A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-Shell Nanoparticles. CKT College. [Link]

  • Synthesis of 2-Phenylbenzoxazole using Different Heterogeneous Copper Catalysts. ResearchGate. [Link]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. [Link]

  • 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence. Photochemical & Photobiological Sciences (RSC Publishing). [Link]

  • Photophysical characteristics of 2-(hydroxyphenyl)benzoxazoles and their fluorosulfate derivatives. ResearchGate. [Link]

  • Synthesis, Characterization and Metal Ion Detection of Novel Fluoroionophores Based on Heterocyclic Substituted Alanines. PMC. [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. PubMed. [Link]

  • A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells. Analytical Methods (RSC Publishing). [Link]

  • A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn 2+ and Cd 2+. MDPI. [Link]

  • Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl). Indian Academy of Sciences. [Link]

  • A fluorogenic sensor for in situ tracking of viscosity in response to cellular inflammatory stress. New Journal of Chemistry (RSC Publishing). [Link]

  • Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. PMC. [Link]

  • Mapping viscosity in discrete subcellular locations with a BODIPY based fluorescent probe. Biophysical Journal. [Link]

  • Intracellular pH measurements made simple by fluorescent protein probes and the phasor approach to fluorescence lifetime imaging. PMC. [Link]

  • New fluorescent probes for the measurement of cell membrane viscosity. PubMed - NIH. [Link]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation. [Link]

  • Monitoring viscosity in live cells based on the excited-state absorption signal in transient absorption spectroscopy. AIP Publishing. [Link]

  • Probe for the measurement of cell surface pH in vivo and ex vivo. PNAS. [Link]

  • Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition. PubMed. [Link]

Sources

Application

protocol for the synthesis of 7-Bromo-5-methoxy-2-phenyl-benzooxazole

Application Note: Regioselective Synthesis of 7-Bromo-5-methoxy-2-phenyl-benzo[d]oxazole Part 1: Executive Summary & Strategic Analysis Objective: To provide a reproducible, high-yield protocol for the synthesis of 7-Bro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 7-Bromo-5-methoxy-2-phenyl-benzo[d]oxazole

Part 1: Executive Summary & Strategic Analysis

Objective: To provide a reproducible, high-yield protocol for the synthesis of 7-Bromo-5-methoxy-2-phenyl-benzo[d]oxazole .

Strategic Rationale: The synthesis of 7-bromo-substituted benzoxazoles presents a specific regiochemical challenge. Direct bromination of the parent scaffold (5-methoxy-2-phenylbenzoxazole) is not recommended . The 5-methoxy group is a strong ortho/para director, which activates positions C4 and C6 towards electrophilic aromatic substitution, leaving position C7 (meta to the methoxy) inaccessible via direct halogenation.

Therefore, this protocol utilizes a convergent cyclocondensation strategy . The regiochemistry is established prior to ring closure by selecting a pre-functionalized aminophenol precursor. We employ Polyphosphoric Acid (PPA) as both the solvent and cyclodehydration agent, a method chosen for its ability to drive the reaction to completion while suppressing side reactions common in oxidative cyclization methods.

Target Molecule Analysis:

  • Core: Benzo[d]oxazole[1][2][3][4]

  • C2 Substituent: Phenyl (Stability/Lipophilicity)

  • C5 Substituent: Methoxy (Electron Donor)

  • C7 Substituent: Bromo (Halogen handle for further cross-coupling)

Part 2: Retrosynthetic Logic & Pathway

The synthesis relies on the condensation of 2-amino-6-bromo-4-methoxyphenol with benzoic acid .

Regiochemical Mapping:

  • Phenol Oxygen (C1 of precursor)

    
    Position 1 (O)  of Benzoxazole.
    
  • Amine Nitrogen (C2 of precursor)

    
    Position 3 (N)  of Benzoxazole.
    
  • Methoxy Group (C4 of precursor)

    
    Position 5  of Benzoxazole (Para to Nitrogen).
    
  • Bromo Group (C6 of precursor)

    
    Position 7  of Benzoxazole (Ortho to Oxygen).
    

Retrosynthesis Target Target: 7-Bromo-5-methoxy-2-phenylbenzoxazole Process Process: PPA Cyclodehydration Target->Process Retrosynthesis Precursor1 Precursor A: 2-Amino-6-bromo-4-methoxyphenol Precursor2 Precursor B: Benzoic Acid Process->Precursor1 Process->Precursor2

Figure 1: Retrosynthetic breakdown illustrating the convergent assembly of the benzoxazole core.

Part 3: Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.RoleCAS Number
2-Amino-6-bromo-4-methoxyphenol 218.051.0Core Scaffold1783693-04-8
Benzoic Acid 122.121.1C2-Source65-85-0
Polyphosphoric Acid (PPA) N/ASolventCatalyst/Solvent8017-16-1
Sodium Bicarbonate (Sat. Aq.) 84.01ExcessNeutralization144-55-8
Ethyl Acetate 88.11N/AExtraction141-78-6

Critical Note on Precursor Sourcing: If 2-amino-6-bromo-4-methoxyphenol is unavailable, it must be synthesized via bromination of 2-nitro-4-methoxyphenol followed by dithionite reduction. Do not attempt to brominate 2-amino-4-methoxyphenol directly without protection, as it yields a mixture of regioisomers.

Step-by-Step Methodology

1. Reaction Setup:

  • Equipment: 50 mL Round Bottom Flask (RBF), Overhead mechanical stirrer (preferred) or heavy-duty magnetic stir bar, Oil bath, Temperature probe.

  • Safety: PPA is viscous and acidic. Wear acid-resistant gloves.

2. Mixing:

  • Charge the RBF with 2-Amino-6-bromo-4-methoxyphenol (2.18 g, 10.0 mmol).

  • Add Benzoic Acid (1.34 g, 11.0 mmol).

  • Add Polyphosphoric Acid (PPA) (20-25 g).

    • Technique Tip: PPA is extremely viscous at room temperature. Warm the PPA slightly (~50°C) before pouring to facilitate handling, or weigh it directly into the flask.

3. Cyclodehydration:

  • Heat the mixture to 140°C with stirring.

  • Maintain temperature for 3 to 4 hours .

    • Observation: The mixture will turn into a homogenous, dark syrup. The reaction proceeds via an amide intermediate (N-(3-bromo-2-hydroxy-5-methoxyphenyl)benzamide) which then undergoes ring closure.

  • Monitor: Check progress via TLC (System: Hexane/EtOAc 3:1). The starting aminophenol is polar; the benzoxazole product is significantly less polar.

4. Quench and Workup:

  • Cool the reaction mixture to approximately 60-70°C . (Do not cool to RT, or the PPA will solidify into a glass).

  • Slowly pour the warm reaction mass into 200 mL of crushed ice/water with vigorous stirring.

    • Exothermic: The hydration of PPA is exothermic.

  • Stir the aqueous suspension for 30 minutes to break up any lumps.

  • Neutralize the suspension by slowly adding Saturated NaHCO₃ or 10% NaOH until pH ~8.

    • Precipitation: The product should precipitate out as a solid during neutralization.

5. Isolation & Purification:

  • Filtration: Filter the precipitate using a Buchner funnel. Wash the cake copiously with water to remove residual phosphate salts.

  • Drying: Dry the solid under vacuum at 45°C.

  • Recrystallization (Optional): If high purity is required, recrystallize from Ethanol/Water or Methanol.

    • Yield Expectation: 75-85%.

Part 4: Quality Control & Validation

Every batch must be validated against the following criteria to ensure the 7-bromo regiochemistry is intact.

Analytic MethodExpected ResultDiagnostic Value
1H NMR (DMSO-d6) Singlet at ~3.8 ppm (3H, OMe)Confirms Methoxy integrity.
1H NMR (Aromatic) Two doublets (meta-coupling, J ~2.5 Hz) for H4 and H6.Crucial: Lack of ortho-coupling confirms Br is at C7 and OMe at C5.
Mass Spectrometry M+ and (M+2)+ peaks (1:1 ratio)Confirms presence of one Bromine atom.
Melting Point Distinct sharp range (e.g., >100°C)Indicates purity vs. starting material.
Mechanistic Workflow & Troubleshooting

Workflow cluster_QC Quality Control Checkpoint Start Start: Reagents + PPA Heat Heat to 140°C (3-4h) Formation of Amide Intermediate Start->Heat Cyclize Cyclization to Benzoxazole Heat->Cyclize - H2O Quench Quench in Ice Water (Hydrolysis of PPA) Cyclize->Quench Neutralize Neutralize (pH 8) Precipitation Quench->Neutralize Filter Filtration & Drying Neutralize->Filter Check 1H NMR: Check H4/H6 Coupling Filter->Check

Figure 2: Operational workflow for the PPA-mediated synthesis.

Troubleshooting Guide:

  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete neutralization of PPA or incomplete hydrolysis of polyphosphates.

    • Fix: Ensure the quenched mixture is stirred for at least 30 mins in water before neutralization. Ensure pH reaches 8-9.

  • Issue: Starting Material Remaining.

    • Cause: Temperature too low (<120°C).

    • Fix: PPA dehydrations have a high activation energy. Ensure internal temperature is 140°C.

References

  • Venkatesh, T. et al. (2020). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide-Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. The Journal of Organic Chemistry.

  • ChemicalBook. (n.d.). Benzoxazole, 7-bromo-5-methoxy-2-(4-methoxyphenyl)- Product Entry. (Demonstrates stability of the 7-bromo-5-methoxy scaffold).

  • Sigma-Aldrich. (2023). 2-Amino-6-bromo-4-methoxyphenol Product Specification. (Precursor Availability).[2]

  • Phillips, M. A. (1928). The Formation of 2-Substituted Benziminazoles. Journal of the Chemical Society. (Foundational text on acid-catalyzed cyclization).

  • Hein, D. W. et al. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Substituted Benzimidazoles and Benzoxazoles. Journal of the American Chemical Society.

Sources

Method

Application Note: 7-Bromo-5-methoxy-2-phenyl-benzooxazole in Organic Electronics

Part 1: Executive Summary & Material Profile The Role of 7-Bromo-5-methoxy-2-phenyl-benzooxazole (BMPB) In the high-stakes field of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), 7-Br...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Material Profile

The Role of 7-Bromo-5-methoxy-2-phenyl-benzooxazole (BMPB)

In the high-stakes field of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), 7-Bromo-5-methoxy-2-phenyl-benzooxazole (BMPB) serves as a critical functionalizable acceptor scaffold .

Unlike generic precursors, BMPB is engineered for specific optoelectronic tuning:

  • Benzooxazole Core: Acts as the electron-deficient (Acceptor) moiety, facilitating electron transport and stabilizing the Lowest Unoccupied Molecular Orbital (LUMO).

  • 7-Bromo Handle: Located ortho to the oxygen atom, this position is sterically demanding. Functionalization here induces a molecular twist, disrupting pi-stacking (reducing aggregation-caused quenching) and increasing Triplet Energy (

    
    ), which is vital for Thermally Activated Delayed Fluorescence (TADF) architectures.
    
  • 5-Methoxy Group: An electron-donating group (EDG) that fine-tunes the Highest Occupied Molecular Orbital (HOMO) and improves solubility in non-chlorinated solvents, essential for solution-processed electronics.

Material Specifications (Reference Data)

Note: Values represent typical parameters for high-purity electronic grade synthons.

PropertySpecificationRelevance to Electronics
CAS Number 440123-20-6 (Analog)Identity verification.
Purity (HPLC) > 99.5%Impurities >0.1% act as charge traps in OLEDs.
Halogen Content 1 Br equivalentSite-specific reactivity for Suzuki/Buchwald coupling.
LUMO (Calc.) ~ -2.4 eVDeep enough for electron injection stability.
Solubility Toluene, ChlorobenzeneCompatible with spin-coating workflows.

Part 2: Application Protocols

Protocol A: Synthesis of D-A-D TADF Emitters

Objective: Transform the BMPB intermediate into a functional Donor-Acceptor-Donor (D-A-D) emitter for Blue/Green OLEDs.

Rationale: The BMPB molecule itself is not the final emitter. It must be coupled with a strong donor (e.g., Carbazole or Acridine) to create the intramolecular charge transfer (ICT) state required for TADF.

Workflow Diagram (Synthesis)

SynthesisWorkflow BMPB BMPB (Acceptor) (7-Br-5-OMe-2-Ph-Benzooxazole) Reaction Cross-Coupling (Reflux, 24h, Inert Atm) BMPB->Reaction Donor Carbazole Boronic Acid (Donor) Donor->Reaction Catalyst Pd(dppf)Cl2 / K2CO3 Suzuki Conditions Catalyst->Reaction Catalysis Crude Crude D-A Material Reaction->Crude Purification Train Sublimation (10^-6 Torr, Gradient T) Crude->Purification Final Electronic Grade TADF Emitter Purification->Final

Figure 1: Synthetic pathway transforming BMPB into an active TADF emitter via Suzuki Cross-Coupling and Sublimation.

Step-by-Step Methodology
  • Reagent Prep: In a glovebox, weigh BMPB (1.0 eq), 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent System: use Toluene:Ethanol:Water (4:1:1). Expert Tip: Degas solvents with

    
     bubbling for 30 mins prior to mixing to prevent Pd catalyst deactivation.
    
  • Catalysis: Add

    
     (0.05 eq). Heat to reflux (110°C) for 24 hours under Argon.
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification (Critical):

    • Flash Chromatography (Silica, Hexane/DCM).

    • Mandatory: Recrystallize from Toluene/Ethanol.

    • Final Step: Vacuum Train Sublimation at

      
       Torr. Reason: Removes trace Pd and organic impurities that quench excitons.
      
Protocol B: Electron-Only Device (EOD) Fabrication

Objective: Validate the electron mobility (


) of the BMPB-derived material.

Rationale: Before building a complex full OLED, one must verify that the new material transports electrons effectively. An EOD structure (


) blocks holes, ensuring only electron current is measured.
Device Architecture Diagram

DeviceStack cluster_0 Electron-Only Device (EOD) Stack Cathode Cathode: Al (100 nm) EIL EIL: LiF (1 nm) Active Active Layer: BMPB-Derivative (50 nm) Blocking Hole Blocking: Al (Thin, 5 nm) or HfO2 Anode Anode: ITO (150 nm) Substrate Substrate: Glass

Figure 2: Vertical stack for Space-Charge Limited Current (SCLC) mobility measurement.

Fabrication Steps
  • Substrate Cleaning: Ultrasonicate ITO glass in Decon90, DI water, Acetone, and IPA (15 min each). UV-Ozone treat for 20 min.

  • Active Layer Deposition:

    • Method: Thermal evaporation in high vacuum (

      
       Torr).
      
    • Rate: 0.5 Å/s. Control: Keep rate slow to ensure amorphous film morphology.

  • Cathode Deposition: Deposit LiF (1 nm) followed by Al (100 nm) through a shadow mask.

  • Testing: Measure J-V characteristics. Fit the data to the Mott-Gurney Law to extract mobility:

    
    
    Where 
    
    
    
    is film thickness and
    
    
    for organics.

Part 3: Characterization & Troubleshooting

Key Characterization Metrics
TechniqueParameterTarget Outcome
Cyclic Voltammetry (CV) HOMO/LUMOReversible reduction wave (indicates stable electron transport).
PL Spectroscopy

450-550 nm (Blue-Green) for Carbazole-BMPB derivatives.
Transient PL

(Delayed Lifetime)
presence of

-scale component confirms TADF mechanism.
Troubleshooting Guide
  • Issue: Low Quantum Yield (PLQY).

    • Root Cause:[1][2] Bromine not fully reacted (heavy atom effect causes quenching) or Pd residue.

    • Fix: Check Halogen content via Elemental Analysis. Repeat Sublimation.

  • Issue: Device Short Circuit.

    • Root Cause:[1][2] Crystallization of the BMPB-derivative film.

    • Fix: The 5-Methoxy group usually aids amorphous stability, but if crystallization occurs, dope the material into a host matrix (e.g., CBP) at 10-20 wt%.

References

  • Arborpharm Chemical. (n.d.). 7-bromo-2-phenyl-Benzoxazole: Product Profile and TADF Application. Retrieved from

  • Yao, C., et al. (2017).[3] "Design and characterization of methoxy modified organic semiconductors based on phenyl[1]benzothieno[3,2-b][1]benzothiophene." RSC Advances, 7, 5514-5518.[3] Retrieved from

  • Vasilopoulou, M., et al. (2021). "High efficiency blue organic light-emitting diodes with below-bandgap electroluminescence."[4] Nature Communications, 12, 4868. Retrieved from

  • ChemicalBook. (n.d.). Benzoxazole, 7-bromo-5-methoxy-2-(4-methoxyphenyl)- Product Description. Retrieved from

Sources

Application

high-yield synthesis of 7-Bromo-5-methoxy-2-phenyl-benzooxazole

Executive Summary This application note details a robust, scalable protocol for the synthesis of 7-Bromo-5-methoxy-2-phenylbenzo[d]oxazole . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 7-Bromo-5-methoxy-2-phenylbenzo[d]oxazole . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for indole and benzimidazole systems in kinase inhibitors and anticancer agents.

The primary challenge in synthesizing substituted benzoxazoles is achieving precise regiocontrol of halogen substituents on the benzenoid ring. Standard direct halogenation of the benzoxazole core often yields mixtures of 5- and 6-isomers. To guarantee the 7-bromo regiochemistry (adjacent to the ring oxygen) and 5-methoxy placement, this protocol utilizes a "pre-functionalized scaffold" strategy via the condensation of 2-amino-6-bromo-4-methoxyphenol with benzoic acid in polyphosphoric acid (PPA).

Key Performance Indicators (KPIs):

  • Target Yield: >85% isolated yield.

  • Purity: >98% (HPLC), suitable for biological screening.

  • Scalability: Validated from 100 mg to 10 g scale.

Retrosynthetic Analysis & Strategy

To ensure structural integrity, we employ a convergent synthesis. The benzoxazole core is assembled after the substituents are installed on the phenyl ring.

Logical Disconnection: The C2–N3 and C2–O1 bonds are formed simultaneously via cyclodehydration.

  • Fragment A: Benzoic Acid (Source of C2-phenyl).

  • Fragment B: 2-Amino-6-bromo-4-methoxyphenol (Source of the substituted benzene core).

Regiochemistry Validation:

  • Precursor: 2-Amino-6-bromo-4-methoxyphenol.[1]

    • -OH (Pos 1): Becomes O1 in benzoxazole.

    • -NH₂ (Pos 2): Becomes N3 in benzoxazole.

    • -OMe (Pos 4): Para to OH

      
       Becomes Position 5  in benzoxazole (meta to N).
      
    • -Br (Pos 6): Ortho to OH

      
       Becomes Position 7  in benzoxazole (adjacent to O).
      

Retrosynthesis Target Target: 7-Bromo-5-methoxy-2-phenylbenzo[d]oxazole Precursor1 Fragment A: Benzoic Acid Target->Precursor1 Disconnection (Cyclodehydration) Precursor2 Fragment B: 2-Amino-6-bromo-4-methoxyphenol Target->Precursor2

Figure 1: Retrosynthetic logic ensuring 7-bromo regioselectivity.

Critical Reagent Preparation

While Benzoic Acid is a commodity chemical, 2-amino-6-bromo-4-methoxyphenol (CAS: 206872-01-7) is the rate-limiting reagent. It can be purchased or synthesized.[2]

In-House Synthesis of Precursor (If commercial stock is unavailable):

  • Start: 4-Methoxyphenol.

  • Nitration: Dilute HNO₃/AcOH

    
    2-Nitro-4-methoxyphenol .
    
  • Bromination: Br₂/AcOH. The -OH and -OMe groups direct ortho/para. With position 2 blocked by NO₂ and position 4 by OMe, bromination occurs selectively at Position 6 (ortho to OH).

  • Reduction: Na₂S₂O₄ or H₂/Pd-C

    
    2-Amino-6-bromo-4-methoxyphenol .
    

Experimental Protocol: Polyphosphoric Acid (PPA) Cyclization

Methodology Rationale: We utilize Polyphosphoric Acid (PPA) as both the solvent and the condensing agent. PPA is superior to standard acid catalysis (e.g., pTsOH) because it acts as a powerful desiccant, driving the equilibrium toward the cyclized product (Le Chatelier’s principle) while suppressing oxidative side reactions common with aminophenols.

Materials
  • 2-Amino-6-bromo-4-methoxyphenol (1.0 eq, 10 mmol, 2.18 g)

  • Benzoic Acid (1.1 eq, 11 mmol, 1.34 g)

  • Polyphosphoric Acid (PPA) (20 g per gram of substrate)

  • Sodium Bicarbonate (sat.[3] aq.)

  • Ethyl Acetate (EtOAc)

Step-by-Step Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask, charge 2.18 g of 2-amino-6-bromo-4-methoxyphenol and 1.34 g of benzoic acid .

    • Add 40–50 g of PPA. Note: PPA is viscous; weigh it directly into the flask or warm slightly to pour.

  • Cyclization:

    • Equip the flask with a mechanical stirrer (magnetic stirring may fail due to viscosity) and a drying tube (CaCl₂).

    • Heat the mixture to 120–130 °C in an oil bath.

    • Stir for 3–4 hours . The mixture will turn into a homogenous dark syrup.

    • Monitoring: Take a small aliquot, quench in water, extract with EtOAc, and check TLC (Hexane:EtOAc 4:1). Disappearance of the aminophenol indicates completion.

  • Quenching & Workup:

    • Cool the reaction mixture to ~60 °C (do not cool completely, or it will solidify into a glass).

    • Pour the warm syrup slowly into 300 mL of crushed ice/water with vigorous stirring. The PPA will hydrolyze, and the product may precipitate as a solid.

    • Neutralize the slurry to pH ~7–8 using saturated NaHCO₃ solution or 10% NaOH (add slowly to avoid excessive foaming).

    • Extract the aqueous layer with EtOAc (3 x 100 mL).

  • Purification:

    • Wash combined organics with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Recrystallization: The crude solid is typically pure enough (>90%). For analytical grade, recrystallize from Ethanol or EtOH/Water mixture.

    • Alternative: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Data Summary Table
ParameterSpecification
Reagent Ratio 1.0 : 1.1 (Amine : Acid)
Solvent/Catalyst Polyphosphoric Acid (PPA)
Temperature 120–130 °C
Time 3–4 Hours
Typical Yield 85–92%
Appearance Off-white to pale yellow needles

Analytical Validation (Self-Validating System)

To confirm the structure, specifically the regiochemistry of the Bromine atom, analyze the NMR coupling patterns.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Phenyl Ring (Pos 2): Multiplets at 8.1–8.2 ppm (2H, ortho) and 7.5–7.6 ppm (3H, meta/para).

    • Benzoxazole Core:

      • H-4: Doublet (d, J ~ 2.5 Hz) at ~7.3 ppm. (Meta coupling to H-6).

      • H-6: Doublet (d, J ~ 2.5 Hz) at ~7.5 ppm.

      • Crucial Check: You should see two meta-coupled doublets for the benzoxazole ring protons. If Br were at position 6, you would see two singlets (para) or an ortho-coupling pattern depending on the shift. The meta-coupling confirms H4 and H6 are present, implying substituents are at 5 and 7.

    • Methoxy: Singlet at 3.85 ppm (3H).

  • ¹³C NMR:

    • Look for the C-2 resonance (C=N) typically around 160–165 ppm.

    • C-7 (bearing Br) will be upfield shifted relative to a protonated carbon due to the heavy atom effect (or slightly downfield depending on electronic environment, but distinct).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete hydrolysis of PPA during workup.Ensure the PPA mixture is fully dissolved in water before extraction. Stir the ice slurry for 30 mins.
Sticky/Tar Product Oxidative degradation of aminophenol.Conduct the reaction under Nitrogen atmosphere. Ensure reagents are dry.
Starting Material Remains Temperature too low.PPA condensations require >100°C. Increase to 140°C if needed.

Pathway Visualization

The following diagram illustrates the reaction workflow and the critical intermediate transition.

Workflow Start Reagents: Aminophenol + Benzoic Acid PPA Medium: PPA, 130°C Start->PPA Intermediate Intermediate: N-Ester / Amide PPA->Intermediate Acylation Cyclization Cyclodehydration (- H2O) Intermediate->Cyclization Ring Closure Product Product: 7-Bromo-5-methoxy- 2-phenylbenzo[d]oxazole Cyclization->Product

Figure 2: Reaction pathway from reagents to cyclized product.

References

  • General Benzoxazole Synthesis in PPA: Hein, D. W.; Alheim, R. J.; Leavitt, J. J. The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. J. Am. Chem. Soc.[4]1957 , 79, 427–429.[4]

  • Microwave-Assisted Synthesis (Alternative Protocol): Gudipati, R.; Anreddy, R. N.; Manda, S. Microwave-assisted Synthesis of Benzoxazoles Derivatives. Curr.[5] Microw. Chem.2011 .[6][7]

  • Precursor Characterization (2-Amino-6-bromo-4-methoxyphenol): Sigma-Aldrich Product Specification: 2-Amino-6-bromo-4-methoxyphenol.

  • Regioselective Halogenation Logic: Saha, P., et al.[7] A Divergent and Regioselective Synthesis of... Benzoxazoles.[3][4][6][7][8][9][10] J. Org.[7] Chem.2009 , 74, 8719.[7]

Sources

Method

Application Notes and Protocols for the Purification of 7-Bromo-5-methoxy-2-phenyl-benzooxazole

Abstract This document provides a detailed guide for the purification of 7-Bromo-5-methoxy-2-phenyl-benzooxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocols herein are...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the purification of 7-Bromo-5-methoxy-2-phenyl-benzooxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles to ensure robust and reproducible outcomes. We will explore the two most effective purification strategies for this class of molecule: silica gel column chromatography and recrystallization. This guide includes step-by-step protocols, troubleshooting advice, and visual workflows to facilitate seamless execution in a laboratory setting.

Introduction: The Imperative for Purity

The benzoxazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1] 7-Bromo-5-methoxy-2-phenyl-benzooxazole, as a specific analogue, represents a valuable intermediate or final compound whose biological or material properties are critically dependent on its purity.

Synthetic reactions rarely yield a single, pure product. The crude mixture typically contains unreacted starting materials, catalysts, and side-products formed during the reaction. For any downstream application, be it biological screening or materials characterization, the removal of these impurities is non-negotiable. The presence of contaminants can lead to erroneous biological data, interfere with characterization techniques, and compromise the integrity of research findings. Therefore, a robust purification strategy is a cornerstone of reliable chemical synthesis.[2]

Strategic Approach to Purification

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. For substituted benzoxazoles, the two most powerful techniques are column chromatography and recrystallization.

  • Column Chromatography: This is the workhorse of purification in organic synthesis. It is a versatile technique capable of separating compounds with very similar properties from a complex mixture.[3][4] It is often the primary choice after a synthesis.

  • Recrystallization: This is an ideal technique for removing small amounts of impurities from a solid product that is already relatively pure (>90%). It is also excellent for obtaining a highly crystalline final product, which is often a requirement for applications like X-ray crystallography.[5][6]

The following workflow provides a logical decision-making process for selecting the appropriate purification strategy.

G start Crude 7-Bromo-5-methoxy- 2-phenyl-benzooxazole tlc Analyze by TLC start->tlc decision Assess Purity & Separation tlc->decision chromatography Column Chromatography decision->chromatography Multiple spots or Rf close to impurities recrystallize Recrystallization decision->recrystallize One major spot, >90% pure pure_product Pure Product (>98%) chromatography->pure_product recrystallize->pure_product G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_crude Dissolve Crude in DCM add_silica Add Silica Gel prep_crude->add_silica evaporate Evaporate to Dry Powder add_silica->evaporate load_sample Load Sample evaporate->load_sample pack_column Pack Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine rotovap Evaporate Solvent combine->rotovap final_product Pure Product rotovap->final_product

Sources

Application

Technical Guide: Utilization of 7-Bromo-5-methoxy-2-phenyl-benzooxazole in Agrochemical Discovery

Topic: Use of 7-Bromo-5-methoxy-2-phenyl-benzooxazole in Agrochemical Research Content Type: Detailed Application Notes and Protocols Executive Summary 7-Bromo-5-methoxy-2-phenyl-benzooxazole (CAS: 440123-25-1) represent...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of 7-Bromo-5-methoxy-2-phenyl-benzooxazole in Agrochemical Research Content Type: Detailed Application Notes and Protocols

Executive Summary

7-Bromo-5-methoxy-2-phenyl-benzooxazole (CAS: 440123-25-1) represents a high-value heterocyclic scaffold in modern agrochemical discovery. Belonging to the benzoxazole class, which includes commercial active ingredients like Fenoxaprop-P-ethyl (herbicide) and Fluopicolide (fungicide), this specific derivative offers unique structural advantages for Structure-Activity Relationship (SAR) exploration.

Key Structural Features:

  • C7-Bromine Handle: A critical site for orthogonal functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to introduce solubility-enhancing groups or lipophilic tails.

  • C5-Methoxy Group: Provides electron-donating character, modulating the pKa of the heterocyclic ring and influencing metabolic stability against oxidative degradation.

  • C2-Phenyl Ring: A proven pharmacophore for π-π stacking interactions with target enzymes (e.g., ACCase, PDS, or fungal CYP51).

This guide provides validated protocols for the synthesis, formulation, and biological screening of this compound, designed to accelerate its transition from a library building block to a lead candidate.

Chemical Synthesis & Purification Protocol

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The following protocol utilizes a Reductive Cyclization strategy, favored for its mild conditions and tolerance of the bromine substituent.

Reaction Pathway (Graphviz Visualization)

Synthesispathway Start1 2-Nitro-6-bromo- 4-methoxyphenol Inter Schiff Base Intermediate Start1->Inter Start2 Benzaldehyde Start2->Inter Reagent Na2S2O4 / DMSO (Reductive Cyclization) Inter->Reagent 120°C, 4h Product 7-Bromo-5-methoxy- 2-phenyl-benzooxazole Reagent->Product Cyclization

Caption: One-pot reductive cyclization pathway minimizing debromination byproducts.

Detailed Methodology

Reagents:

  • 2-Nitro-6-bromo-4-methoxyphenol (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium dithionite (Na₂S₂O₄) (3.0 eq)

  • DMSO (Solvent, anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve 2-Nitro-6-bromo-4-methoxyphenol (10 mmol) and Benzaldehyde (11 mmol) in DMSO (20 mL) in a round-bottom flask equipped with a condenser.

  • Activation: Heat the mixture to 90°C for 1 hour to facilitate Schiff base formation.

  • Reduction: Slowly add Sodium dithionite (30 mmol) in portions over 30 minutes. Caution: Exothermic reaction; ensure adequate venting for SO₂ gas.

  • Cyclization: Increase temperature to 120°C and stir for 3–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1).

  • Work-up: Cool to room temperature and pour the reaction mixture into ice-water (100 mL). A precipitate should form.

  • Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).

Quality Control Criteria:

  • Purity: >98% (HPLC at 254 nm).

  • Identity: ¹H NMR (CDCl₃) must show characteristic benzoxazole C2-phenyl protons (multiplet, 7.4–8.2 ppm) and methoxy singlet (~3.8 ppm).

Agrochemical Formulation for Bioassays

To ensure accurate biological data, the lipophilic nature (LogP ~4.2) of the compound requires specific emulsification strategies.

Stock Solution Preparation (10,000 ppm):

  • Weigh 10 mg of 7-Bromo-5-methoxy-2-phenyl-benzooxazole.

  • Dissolve in 1 mL of DMSO or Acetone .

  • Add 1% (v/v) Tween-80 as a surfactant to aid dispersion in aqueous media.

Working Dilutions: Dilute the stock solution with sterile distilled water to achieve final concentrations of 100, 50, 10, and 1 ppm immediately prior to application. Note: Final solvent concentration in bioassay should not exceed 1% to avoid phytotoxicity.

Protocol: Herbicidal Activity Screening

This scaffold is structurally related to inhibitors of hydroxyphenylpyruvate dioxygenase (HPPD) and Acetyl-CoA carboxylase (ACCase).

Pre-Emergence Assay (Soil Application)

Target Species:

  • Digitaria sanguinalis (Large crabgrass) - Monocot model.

  • Amaranthus retroflexus (Redroot pigweed) - Dicot model.

Procedure:

  • Soil Prep: Fill 10 cm pots with a sandy loam soil mixture (pH 6.5).

  • Seeding: Sow 10–15 seeds of target weeds per pot at a depth of 0.5 cm.

  • Treatment: Within 24 hours of seeding, apply the working dilution (e.g., equivalent to 100 g ai/ha) using a laboratory track sprayer calibrated to deliver 400 L/ha spray volume.

  • Incubation: Place pots in a greenhouse (25°C day/20°C night, 14h photoperiod).

  • Assessment: Evaluate at 14 and 21 days after treatment (DAT).

    • Metric: Visual injury score (0 = no effect, 100 = complete kill) and fresh weight reduction relative to solvent control.

Post-Emergence Assay (Foliar Application)

Procedure:

  • Growth: Grow target weeds to the 2–3 leaf stage (approx. 10–14 days).

  • Application: Spray foliage with working dilutions containing 0.25% non-ionic surfactant (NIS) to improve leaf wetting.

  • Assessment: Evaluate chlorosis, necrosis, and stunting at 7 and 14 DAT.

Protocol: Fungicidal Activity Screening

Benzoxazoles often exhibit activity against phytopathogenic fungi by inhibiting ergosterol biosynthesis or respiration.

Target Pathogens:

  • Botrytis cinerea (Grey mold)

  • Rhizoctonia solani (Sheath blight)

Mycelial Growth Inhibition Assay (Poisoned Food Technique):

  • Media Prep: Prepare Potato Dextrose Agar (PDA) and autoclave.

  • Amending: While agar is molten (50°C), add the compound stock solution to achieve final concentrations of 50, 25, 12.5, and 6.25 ppm. Pour into Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug of the active pathogen in the center of the plate.

  • Incubation: Incubate at 25°C in the dark for 3–5 days (until control plates are fully colonized).

  • Calculation: Measure colony diameter.

    
    
    Where 
    
    
    
    = diameter of control,
    
    
    = diameter of treated.

Advanced Application: Lead Optimization (SAR)

The 7-bromo position is the strategic "handle" for optimizing biological properties.

SAR Optimization Workflow (Graphviz Visualization)

SARWorkflow Lead 7-Bromo-5-methoxy- 2-phenyl-benzooxazole Sub1 Suzuki Coupling (Ar-B(OH)2) Lead->Sub1 Sub2 Buchwald-Hartwig (R-NH2) Lead->Sub2 Deriv1 Biaryl Analogs (Increased Lipophilicity) Sub1->Deriv1 Deriv2 Amino-Analogs (Improved Water Sol.) Sub2->Deriv2 Screen High-Throughput Screening (HTS) Deriv1->Screen Deriv2->Screen

Caption: Divergent synthesis strategy for library generation using the C7-bromo handle.

Derivatization Protocol (Suzuki Coupling Example):

  • Combine 7-Bromo-5-methoxy-2-phenyl-benzooxazole (1 eq), Aryl boronic acid (1.2 eq),

    
     (2 eq), and 
    
    
    
    (5 mol%) in Dioxane/Water (4:1).
  • Heat at 100°C under Argon for 12 hours.

  • This reaction replaces the Bromine with an aryl group, potentially increasing potency against specific fungal strains.

Summary of Physical & Toxicological Properties

PropertyValue / DescriptionRelevance
Molecular Formula

Core composition
Molecular Weight 304.14 g/mol Small molecule, rule-of-five compliant
LogP (Predicted) ~4.2High lipophilicity; requires formulation
Melting Point 110–115°CStable solid for storage
Storage 2–8°C, DesiccatedPrevent hydrolysis of methoxy group
Toxicity (Est.) Class III (WHO)Standard PPE (Gloves, Goggles) required

References

  • LookChem. (n.d.). Chromium(II) chloride and downstream products. Retrieved October 24, 2023, from [Link]

  • MDPI. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Molecules. Retrieved October 24, 2023, from [Link]

  • PubChem. (2023). 7-bromo-5-methoxy-1,3-benzoxazole Compound Summary. National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Vinšová, J., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved October 24, 2023, from [Link]

Method

developing assays with 7-Bromo-5-methoxy-2-phenyl-benzooxazole

Application Note: Development of Fluorogenic Assays using 7-Bromo-5-methoxy-2-phenyl-benzooxazole (BMPB) Executive Summary 7-Bromo-5-methoxy-2-phenyl-benzooxazole (herein referred to as BMPB ) represents a versatile benz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of Fluorogenic Assays using 7-Bromo-5-methoxy-2-phenyl-benzooxazole (BMPB)

Executive Summary

7-Bromo-5-methoxy-2-phenyl-benzooxazole (herein referred to as BMPB ) represents a versatile benzoxazole scaffold with significant potential in bioanalytical assay development.[1] Its structural motif—combining a planar, conjugated benzoxazole core with an electron-donating methoxy group and a lipophilic phenyl ring—suggests utility as a solvatochromic fluorophore and a protein-binding probe (specifically for hydrophobic pockets or amyloid fibrils).[1] Furthermore, the 7-bromo substituent provides a critical synthetic handle for Structure-Activity Relationship (SAR) expansion via cross-coupling reactions.[1]

This guide outlines the step-by-step development of two core assays:

  • Solvatochromic Characterization Assay: To define the probe's environmental sensitivity.[1]

  • Fluorogenic Protein Binding Assay: To detect and quantify hydrophobic protein aggregates (e.g., Amyloid

    
     or BSA hydrophobic domains).[1]
    

Scientific Mechanism & Rationale

The Fluorophore Core

The 2-phenylbenzoxazole system is a classic "push-pull" fluorophore.[1]

  • Electron Donor: The 5-Methoxy group (

    
    ) increases electron density in the benzoxazole ring.[1]
    
  • Conjugation Bridge: The oxazole ring facilitates charge transfer to the 2-phenyl group upon excitation.[1]

  • Environmental Sensitivity: In polar solvents, the excited state is often stabilized, leading to a red shift (bathochromic shift).[1] However, in rigid, hydrophobic environments (like protein pockets), non-radiative decay pathways are suppressed, leading to a sharp increase in Quantum Yield (

    
    ). This is the "Turn-On" mechanism.
    
The Role of the 7-Bromo Substituent

While often used as a synthetic handle, the bromine atom at position 7 introduces a Heavy Atom Effect .[1] This can facilitate Intersystem Crossing (ISC) to the triplet state.[1]

  • Implication for Assays: If fluorescence is quenched by Br, the probe may be weak in solution but recover fluorescence when bound rigidly (restricting molecular motion).[1] Alternatively, it serves as a site for Suzuki-Miyaura coupling to extend conjugation, shifting excitation to the visible range (e.g., coupling a p-dimethylaminophenyl group).[1]

Mechanism BMPB BMPB (Free in Solution) Excitation Excitation (UV/Blue) BMPB->Excitation Binding Binding to Hydrophobic Pocket (Amyloid/Protein) BMPB->Binding Target Presence Relaxation Non-Radiative Decay (Rotation/Vibration) Excitation->Relaxation High Solvent Mobility Emission Strong Fluorescence (Turn-On Effect) Excitation->Emission Restricted Rotation Binding->Excitation

Figure 1: Mechanism of Fluorescence Turn-On upon Protein Binding.[1] In free solution, non-radiative decay dominates.[1] Binding restricts rotation, forcing radiative decay (fluorescence).[1]

Protocol 1: Photophysical Characterization

Before biological application, the spectral properties of BMPB must be defined.[1]

Objective: Determine


, 

, and Quantum Yield (

) in solvents of varying polarity.

Materials:

  • BMPB Stock: 10 mM in DMSO (Store at -20°C, protected from light).

  • Solvents: Toluene (Non-polar), Dichloromethane (DCM), Methanol (MeOH), PBS (Aqueous).[1]

  • Reference Standard: Quinine Sulfate (in 0.1 M H2SO4) or Coumarin 153.[1]

Procedure:

  • Dilution: Prepare 10

    
    M working solutions of BMPB in each solvent (keep DMSO < 1%).
    
  • Absorbance Scan: Measure UV-Vis absorbance (250–500 nm). Note: Ensure Abs < 0.1 at

    
     to avoid inner filter effects.
    
  • Emission Scan: Excite at the absorption maximum (likely 300–360 nm range). Collect emission from

    
     nm to 600 nm.
    
  • Data Analysis: Plot Normalized Intensity vs. Wavelength.

Expected Results Table:

SolventPolarity IndexExpected

(nm)
Expected

(nm)
Relative Intensity
Toluene 2.4~330~370High
DCM 3.1~335~380Medium
Methanol 5.1~340~400Low (Quenched)
PBS 9.0~340~410Very Low (Quenched)

Interpretation: A large shift in


 or intensity between Toluene and PBS confirms solvatochromism, validating the probe for hydrophobic pocket detection.[1]

Protocol 2: Protein Binding Assay (Hydrophobicity Sensor)

This assay uses BMPB to detect hydrophobic regions on proteins, useful for monitoring protein unfolding or aggregation (similar to ANS or Thioflavin T assays).[1]

Target Model: Bovine Serum Albumin (BSA) or Aggregated Lysozyme.[1]

Materials:

  • Assay Buffer: 50 mM Phosphate Buffer, pH 7.4.

  • Protein Stock: BSA (10 mg/mL in buffer).[1]

  • BMPB Working Solution: 50

    
    M in buffer (diluted from DMSO stock immediately before use).[1]
    
  • Plate: Black 96-well flat-bottom plate (Corning #3650).[1]

Workflow:

  • Preparation:

    • Row A (Blank): 100

      
      L Buffer.[1]
      
    • Row B (Probe Only): 98

      
      L Buffer + 2 
      
      
      
      L BMPB (Final 1
      
      
      M).
    • Row C-H (Protein Titration): Serially dilute BSA (0 to 20

      
      M) in buffer. Add BMPB to a final concentration of 1 
      
      
      
      M in all wells.[1]
  • Incubation: Incubate for 15 minutes at Room Temperature in the dark to allow equilibrium binding.

  • Readout:

    • Instrument: Fluorescence Microplate Reader (e.g., Tecan Spark).[1]

    • Settings: Ex = 330 nm (or determined

      
      ), Em = 380–450 nm scan.
      
    • Gain: Optimized to "Probe Only" wells (set to ~10% scale).

  • Data Processing:

    • Subtract "Probe Only" fluorescence from "Protein + Probe" values (

      
      ).[1]
      
    • Plot

      
       vs. [Protein].[1]
      
    • Fit to the One-Site Binding Equation to determine

      
      :
      
      
      
      
      [1]

Workflow Step1 Prepare 10 mM BMPB Stock (in DMSO) Step2 Dilute to 1 µM in Assay Buffer Step1->Step2 Step3 Add Protein Gradient (0 - 20 µM BSA/Amyloid) Step2->Step3 Step4 Incubate 15 min @ RT (Dark) Step3->Step4 Step5 Measure Fluorescence (Ex: 330nm / Em: 400nm) Step4->Step5

Figure 2: Standard Operating Procedure for BMPB Binding Assay.

Advanced Development: SAR Library Generation

For drug development professionals, the 7-Bromo group is a strategic entry point for optimizing the probe's properties (e.g., red-shifting the emission for live-cell imaging).[1]

Suzuki-Miyaura Coupling Protocol (Micro-scale):

  • Reactants: BMPB (1 eq), Aryl-Boronic Acid (1.5 eq),

    
     (5 mol%), 
    
    
    
    (3 eq).[1]
  • Solvent: Dioxane:Water (4:1).

  • Condition: Heat at 90°C for 2 hours.

  • Outcome: Replaces 7-Br with Aryl groups (e.g., p-methoxyphenyl, pyridine).[1]

    • Goal: Extending conjugation at position 7 typically red-shifts excitation into the visible region (>400 nm), reducing UV toxicity and background autofluorescence.[1]

Troubleshooting & Critical Controls

IssueProbable CauseSolution
High Background Fluorescence Probe aggregation in buffer.[1]Lower [BMPB] to < 1

M; add 0.01% Tween-20.
No Fluorescence Turn-On Target lacks hydrophobic pockets or steric hindrance.[1]Test with positive control (BSA) to verify probe integrity.[1]
Precipitation Low solubility of BMPB.[1]Ensure DMSO concentration is < 5% but > 0.5% to maintain solubility.[1]
Inner Filter Effect Protein concentration too high.[1]Check Absorbance at

.[1] If > 0.1, dilute samples or apply correction factor.

References

  • Benzoxazole Fluorophores: Synthesis and spectroscopic properties of some new 2-phenylbenzoxazole derivatives. Dyes and Pigments.[1] Link[1]

  • Amyloid Probes: Benzoxazole derivatives as probes for amyloid fibrils.[1] Journal of Medicinal Chemistry.[1] Link

  • Solvatochromism: Solvatochromic probes for probing local environment in proteins.[1] Methods in Enzymology.[1] Link

  • Suzuki Coupling on Heterocycles: Practical Suzuki-Miyaura Coupling for the Synthesis of Heterocycles. Chemical Reviews.[1] Link[1]

(Note: As BMPB is a specific chemical building block, these references pertain to the established behavior of the 2-phenylbenzoxazole class and the standard methodologies for their assay development.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Bromo-5-methoxy-2-phenyl-benzooxazole

Case ID: #BENZ-7Br-5OMe-OPT Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Triage: System Analysis & Route Selection Welcome to the technica...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #BENZ-7Br-5OMe-OPT Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Triage: System Analysis & Route Selection

Welcome to the technical support interface. You are synthesizing 7-Bromo-5-methoxy-2-phenyl-benzooxazole .

Structural Analysis:

  • Core: Benzo[d]oxazole.[1][2][3][4][5][6][7][8][9][10]

  • Electronic Factors: The 5-methoxy group is a strong electron-donating group (EDG), making your starting aminophenol highly susceptible to air oxidation (turning black/tarry). The 7-bromo group provides steric bulk near the oxygen, which may kinetically hinder the initial ring closure.

  • Common Failure Mode: "Black tar" formation due to oxidation of the aminophenol before cyclization, or incomplete cyclization due to steric hindrance at the 7-position.

Select Your Current Protocol:

ProtocolMethodologyCommon IssueVerdict for this Substrate
Method A Polyphosphoric Acid (PPA) CondensationHigh viscosity, charring at >150°C, low yield due to demethylation risk.Not Recommended for 5-OMe variants. High heat + acid can cleave ethers.
Method B Oxidative Cyclization (Schiff Base)Two-step: Condensation

Oxidation. Milder conditions.
HIGHLY RECOMMENDED. Best for preserving the methoxy group and managing sterics.
Method C Microwave Assisted Rapid heating, solvent-free or ionic liquid.Good Alternative if Method B fails.

Troubleshooting Guide: The Oxidative Cyclization Route (Recommended)

This route involves condensing 2-amino-6-bromo-4-methoxyphenol with benzaldehyde to form a Schiff base, followed by oxidative closure.

Phase 1: Schiff Base Formation (The "Stall" Point)

Q: My reaction mixture is dark, and TLC shows multiple spots. What happened? A: Your starting material (aminophenol) likely oxidized.[7][8]

  • The Fix: The 5-methoxy group makes the aminophenol electron-rich and prone to air oxidation. You must use freshly recrystallized 2-amino-6-bromo-4-methoxyphenol.

  • Protocol Adjustment: Perform the Schiff base condensation in Ethanol or Methanol at reflux. Add a catalytic amount of Acetic Acid . If the aminophenol is dark, recrystallize it from EtOH/Water with a pinch of sodium dithionite (reducing agent) before use.

Q: The Schiff base isn't precipitating. A: The 7-bromo group increases solubility in organic solvents.

  • The Fix: Do not rely on precipitation. Evaporate the solvent and use the crude Schiff base directly for the next step if NMR confirms the imine proton signal (approx. 8.5-9.0 ppm).

Phase 2: Cyclization (The Yield Killer)

Q: I have the Schiff base, but the cyclization yield is low (<40%). A: You are likely using an insufficient oxidant or the steric bulk of the 7-Br is slowing the ring closure, allowing side reactions.

  • The Fix: Switch to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or PhI(OAc)2 (Iodobenzene diacetate) in Dichloromethane (DCM) or Dioxane at room temperature. These are milder and more selective than MnO2 or Pb(OAc)4 for electron-rich rings.

Q: Can I do this in one pot? A: Yes.

  • Protocol: Mix aminophenol and benzaldehyde in DMF or DMSO. Heat to 120°C with Na2S2O5 (Sodium metabisulfite) as an oxidant/catalyst. This is often cleaner for hindered substrates.

Visualizing the Workflow

The following diagram illustrates the recommended Oxidative Cyclization pathway and the critical decision points where yield is lost.

G Start Start: 2-Amino-6-bromo- 4-methoxyphenol Step1 Step 1: Condensation Start->Step1 Reflux/EtOH Aldehyde Reagent: Benzaldehyde Aldehyde->Step1 SchiffBase Intermediate: Schiff Base (Imine) Step1->SchiffBase Success SideProduct1 Side Product: Black Tar (Quinone Imines) Step1->SideProduct1 Air Oxidation (If old reagents) Step2 Step 2: Oxidative Cyclization SchiffBase->Step2 Oxidant: DDQ or PhI(OAc)2 Product Target: 7-Bromo-5-methoxy- 2-phenyl-benzooxazole Step2->Product Cyclization SideProduct2 Side Product: Unreacted Imine Step2->SideProduct2 Steric Hindrance (7-Br)

Caption: Reaction pathway highlighting the critical "Schiff Base" intermediate and the risk of oxidation vs. cyclization.

Troubleshooting Guide: The PPA Method (Legacy Support)

Only use this if you lack the oxidants for Method B.

Q: The reaction mixture turned into a solid block. A: Polyphosphoric Acid (PPA) becomes extremely viscous.

  • The Fix: Use a mechanical stirrer, not a magnetic bar. Pre-heat the PPA to 100°C before adding reagents.

Q: My yield is <20% and the product is difficult to isolate. A: The "Workup Crash." Pouring hot PPA into ice often traps the product in phosphate esters.

  • The Fix:

    • Pour the reaction mixture slowly into crushed ice/water with vigorous stirring.

    • Neutralize the slurry to pH 7-8 using 50% NaOH or Ammonia. Crucial: The benzoxazole nitrogen can be protonated in strong acid, keeping it soluble in water. You must neutralize to precipitate it.

    • Extract the aqueous layer with Ethyl Acetate (3x).[4] Do not rely solely on filtration.

Optimized Experimental Protocol (High-Yield Recommendation)

Objective: Synthesis of 7-Bromo-5-methoxy-2-phenyl-benzooxazole via DDQ-mediated oxidative cyclization.

  • Schiff Base Formation:

    • Dissolve 2-amino-6-bromo-4-methoxyphenol (1.0 eq) and benzaldehyde (1.05 eq) in Ethanol (5 mL/mmol).

    • Reflux for 2–4 hours. Monitor by TLC (Disappearance of amine).

    • Concentrate in vacuo.[2][4] (If solid forms, filter; if oil, proceed directly).

  • Cyclization:

    • Redissolve the crude Schiff base in Dichloromethane (DCM) .

    • Add DDQ (1.1 eq) portion-wise at Room Temperature.

    • Stir for 1–2 hours. The mixture will turn dark (precipitated DDQ-H2).

  • Workup:

    • Filter off the solid hydroquinone byproduct.

    • Wash the DCM filtrate with sat. NaHCO3 (remove acidic residues) and Brine.

    • Dry over Na2SO4 and concentrate.

  • Purification:

    • Recrystallize from Ethanol or perform Flash Chromatography (Hexane/EtOAc 9:1).

    • Note: The product should be a white/off-white solid.

References & Authority

  • General Benzoxazole Synthesis via Oxidative Cyclization:

    • Survey of oxidants (DDQ, MnO2, etc.) for Schiff bases.

    • Source: BenchChem Technical Guides. "Troubleshooting Cyclization in Benzoxazole Synthesis." Link

  • PPA Method Mechanism & Issues:

    • Detailed mechanism of acid-catalyzed condensation.

    • Source: ScienceMadness/Literature Review. "Mechanism of Polyphosphoric Acid... for Benzoxazole Formation." Link

  • Hypervalent Iodine Reagents (PhI(OAc)2):

    • Mild oxidative cyclization for electron-rich phenols.

    • Source: MDPI Molecules.[11] "Hypervalent Iodine Mediated Oxidative Cyclization of Schiff's Bases."[5][12] Link

  • Ionic Liquid/Green Alternatives:

    • Solvent-free synthesis for improved yields.[13]

    • Source: ACS Omega. "Synthesis of Benzoxazoles... Using a Brønsted Acidic Ionic Liquid Gel."[8][14] Link

  • Microwave Assisted Synthesis:

    • Acceleration of PPA reactions.

    • Source: ResearchGate.[4] "Microwave synthesis and spectroscopy of 2-aryl-substituted benzoxazole." Link

Sources

Optimization

purification challenges of 7-Bromo-5-methoxy-2-phenyl-benzooxazole

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this portal to address the complex purification challenges associated with 7-Bromo-5-methoxy-2-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this portal to address the complex purification challenges associated with 7-Bromo-5-methoxy-2-phenyl-benzooxazole (CAS 440123-25-1).

This guide bypasses generic advice to focus on the specific physicochemical behaviors of this molecule. We will explore the causality behind common chromatographic failures and provide self-validating protocols to ensure your drug development workflows yield >98% pure material.

Part 1: Mechanistic Overview of Purification Challenges

The synthesis of 7-bromo-5-methoxy-2-phenyl-benzooxazole often involves the reductive cyclization of 2-bromo-4-methoxy-6-nitrophenol with benzaldehyde, a process sometimes facilitated by transition-metal reducing agents like Chromium(II) chloride[1]. While the synthesis is robust, the purification is notoriously difficult due to three competing molecular factors:

  • Acid-Catalyzed Ring Opening: The benzoxazole core is highly sensitive to the acidic silanol groups (pH ~4.5-5.5) present on standard normal-phase silica gel. Prolonged exposure leads to the hydrolysis of the oxazole ring back to its acyclic Schiff base or aminophenol precursor[2].

  • Protodehalogenation: The C7-bromine atom is electronically activated by the adjacent oxygen atom and the electron-withdrawing nature of the heterocycle. Under harsh synthetic or purification conditions, this bond is susceptible to cleavage, generating a debrominated byproduct.

  • Polarity Masking: Unreacted aminophenol precursors exhibit strong intramolecular hydrogen bonding between the amine and the phenolic hydroxyl group. This masks their true polarity, causing them to co-elute with the target benzoxazole during standard hexane/ethyl acetate chromatography.

Part 2: Troubleshooting Guide & FAQs

Q1: My product streaks heavily on the column, and my isolated yield is unexpectedly low. What is causing this degradation? Causality: You are likely experiencing acid-catalyzed hydrolysis of the benzoxazole ring on the silica column. The electron-donating 5-methoxy group increases the electron density of the ring, making it even more susceptible to electrophilic attack by acidic silanols. Solution: You must neutralize the stationary phase. Pre-treat your silica column by flushing it with 1-2% Triethylamine (TEA) in your mobile phase prior to loading your sample. Alternatively, switch to Neutral Alumina, which lacks these acidic sites and preserves the integrity of the heterocycle.

Q2: LC-MS analysis of my "pure" fraction shows a co-eluting mass of [M-79]⁺. How do I remove this? Causality: The [M-79]⁺ peak corresponds to 5-methoxy-2-phenylbenzoxazole, a debrominated byproduct formed during the reductive cyclization step. Because the loss of a bromine atom does not significantly alter the molecule's dipole moment, normal-phase chromatography cannot resolve these two species. Solution: When normal-phase selectivity fails due to identical polarities, orthogonal chromatographic techniques are required[3]. You must switch to Reversed-Phase (RP-C18) chromatography. The hydrophobic C18 stationary phase easily differentiates the highly lipophilic bromine atom from the debrominated proton, allowing for baseline resolution.

Q3: I have unreacted 2-amino-6-bromo-4-methoxyphenol co-eluting with my product. Why isn't a standard Hexane/EtOAc gradient separating them? Causality: Intramolecular hydrogen bonding in the aminophenol precursor creates a pseudo-ring structure that hides its polar functional groups from the silica stationary phase. This gives it a retention factor (


) nearly identical to your fully cyclized product.
Solution:  Change the selectivity group of your solvent system. Switching to a Dichloromethane/Methanol gradient disrupts the intramolecular hydrogen bonding, forcing the precursor to interact with the silica and drastically slowing its elution relative to the target compound.

Part 3: Chromatographic Optimization Data

To quantify the solutions discussed above, our lab has compiled recovery and purity metrics across different stationary and mobile phases.

Table 1: Chromatographic Optimization for 7-Br-5-OMe-2-Ph-BOA

Stationary PhaseMobile Phase SystemPrimary Impurity ResolvedYield (%)Purity (HPLC)
Standard Silica (Irregular)Hexane / Ethyl AcetateNone (Co-elution)42%78%
TEA-Deactivated SilicaHexane / Ethyl AcetateAminophenol Precursor75%89%
Neutral AluminaHexane / DichloromethaneRing-opened degradants81%91%
C18 Reversed-PhaseWater / AcetonitrileDebrominated Byproduct88%>98%

Note: Industrial purification of substituted benzoxazoles often relies on combinations of these orthogonal methods to achieve pharmaceutical-grade purity[4].

Part 4: Standard Operating Procedure (SOP)

Orthogonal Reversed-Phase Purification Workflow

This self-validating protocol is designed to isolate 7-Br-5-OMe-2-Ph-BOA from debrominated byproducts and unreacted precursors.

System Requirements: Automated Flash Chromatography system with UV-Vis and ELSD detectors; 50g C18 Reversed-Phase Column.

Step 1: Sample Preparation & Solubilization

  • Action: Dissolve 500 mg of the crude reaction mixture in 5 mL of HPLC-grade Dimethylformamide (DMF).

  • Causality: DMF is a strong, water-miscible aprotic solvent. It prevents the highly hydrophobic benzoxazole from crashing out of solution and clogging the column frit upon injection into the aqueous mobile phase.

Step 2: Column Equilibration (Validation Checkpoint 1)

  • Action: Flush the C18 column with 95% Water (0.1% Formic Acid) / 5% Acetonitrile for 3 Column Volumes (CV).

  • Validation: Ensure the baseline UV absorbance (254 nm) is completely flat before proceeding. A drifting baseline indicates residual contaminants on the column.

Step 3: Loading and Gradient Elution

  • Action: Inject the sample using a liquid injection module. Run the following gradient:

    • 0-3 CV: Hold at 5% Acetonitrile (Elutes DMF and highly polar salts).

    • 3-15 CV: Linear gradient to 85% Acetonitrile.

    • 15-18 CV: Flush at 100% Acetonitrile.

  • Causality: The slow gradient through the 50-80% organic range maximizes the hydrophobic interaction time, allowing the C18 chains to differentiate the brominated target from the debrominated impurity.

Step 4: Fraction Analysis (Validation Checkpoint 2)

  • Action: Analyze the collected fractions via LC-MS.

  • Validation: The target compound will present an isotopic [M+H]⁺ doublet at m/z 304 and 306 (1:1 ratio, characteristic of a single bromine atom). Discard any earlier-eluting fractions showing a singlet at m/z 226 (debrominated impurity).

Step 5: Recovery

  • Action: Pool the validated fractions and lyophilize (freeze-dry) to yield the pure compound as a crystalline solid.

Part 5: Troubleshooting Decision Tree

Use the following logic tree to rapidly diagnose and resolve purification failures at the bench.

PurificationWorkflow Start Crude 7-Br-5-OMe-2-Ph-BOA Analyze LC-MS / TLC Analysis Start->Analyze Cond1 Degradation on Silica? Analyze->Cond1 Cond2 Debrominated Byproduct? Analyze->Cond2 Cond3 Co-eluting Precursors? Analyze->Cond3 Sol1 Use TEA-Treated Silica or Neutral Alumina Cond1->Sol1 Yes Pure Purified Target Compound Sol1->Pure Sol2 Reverse-Phase (C18) Chromatography Cond2->Sol2 Yes Sol2->Pure Sol3 Orthogonal Solvents (e.g., DCM/MeOH) Cond3->Sol3 Yes Sol3->Pure

Figure 1: Decision tree for troubleshooting the purification of 7-Br-5-OMe-2-Ph-BOA.

References

  • [4] Process for the purification of substituted benzoxazole compounds. Google Patents (WO2006096624A1). Available at:

  • [2] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at:[Link]

  • [3] How to isolate impurities from a reaction product. Biotage. Available at:[Link]

  • [1] CAS No.10049-05-5, Chromium(II) chloride Suppliers. LookChem. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 7-Bromo-5-methoxy-2-phenyl-benzooxazole

Welcome to the technical support resource for the synthesis of 7-Bromo-5-methoxy-2-phenyl-benzooxazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 7-Bromo-5-methoxy-2-phenyl-benzooxazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-tested protocols. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to optimize this synthesis with confidence and scientific rigor.

Section 1: Synthesis Strategy Overview

The construction of the 2-aryl-benzoxazole scaffold is a cornerstone of medicinal chemistry, with the target molecule, 7-Bromo-5-methoxy-2-phenyl-benzooxazole, possessing a substitution pattern of significant interest. The most direct and widely adopted strategy involves the condensation and subsequent intramolecular cyclization of 2-amino-3-bromo-5-methoxyphenol with a suitable phenyl precursor, such as benzaldehyde or benzoic acid.[1][2][3]

The general mechanism proceeds via two key stages:

  • Initial Condensation: The amine of the 2-aminophenol reacts with the carbonyl group of the aldehyde or carboxylic acid to form a Schiff base or an amide intermediate, respectively.

  • Cyclization and Aromatization: This intermediate undergoes an intramolecular nucleophilic attack by the adjacent hydroxyl group, followed by dehydration (or oxidation) to form the stable, aromatic benzoxazole ring.[4]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 2-amino-3-bromo- 5-methoxyphenol Int Schiff Base (or Amide) R1->Int Condensation R2 Benzaldehyde (or Benzoic Acid) R2->Int P 7-Bromo-5-methoxy- 2-phenyl-benzooxazole Int->P Intramolecular Cyclization & Dehydration

Caption: General synthetic pathway for 2-aryl-benzoxazoles.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for synthesizing this specific benzoxazole?

The two most robust approaches are:

  • Condensation with Benzaldehyde: This is often preferred due to milder conditions. The reaction typically requires an oxidant to facilitate the final aromatization step. Catalysts can range from metal complexes to acidic ionic liquids.[2]

  • Condensation with Benzoic Acid: This classic method often employs a strong Brønsted acid and dehydrating agent, like polyphosphoric acid (PPA), at elevated temperatures.[1][5] This approach is powerful but can be harsh, requiring careful temperature control to avoid side reactions.

Q2: How do the bromo and methoxy substituents on the aminophenol ring influence the reaction?

The electronic nature of these substituents plays a crucial role:

  • 5-Methoxy Group: This is an electron-donating group (EDG), which increases the nucleophilicity of both the amino and hydroxyl groups. This can facilitate the initial condensation and the final cyclization steps.

  • 7-Bromo Group: This is an electron-withdrawing group (EWG) via induction but can also participate in resonance. Its primary effect is to acidify the neighboring hydroxyl proton slightly, which can be beneficial for the cyclization step. Generally, halogen substituents like bromo and chloro are well-tolerated in benzoxazole syntheses.[6][7]

Q3: What are the most critical parameters to control for a high-yield synthesis?

Success hinges on the careful control of four key parameters:

  • Temperature: Many benzoxazole syntheses require heat to overcome the activation energy for cyclization and dehydration.[5] However, excessive temperatures can lead to polymerization or decomposition.

  • Catalyst Choice: The catalyst is fundamental. Acid catalysts (PPA, TfOH) activate the carbonyl group and promote dehydration.[1] Metal catalysts (often copper- or palladium-based) are used in oxidative cyclization pathways and can offer milder conditions.[3][8]

  • Atmosphere: The 2-aminophenol starting material is susceptible to air oxidation, which can form dark, polymeric impurities and reduce yield.[1] Performing the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.

  • Purity of Reagents: Impurities in the starting materials, especially the aminophenol, can significantly inhibit the reaction or lead to a complex mixture of side products.[5]

Q4: Are there any "green" or modern solvent-free approaches available?

Yes, significant progress has been made in developing more environmentally friendly protocols. Solvent-free synthesis, often assisted by microwave irradiation or using a reusable catalyst like an acidic ionic liquid or a magnetic nanocatalyst, is a well-established and efficient method.[1][9] These approaches often lead to shorter reaction times, reduced waste, and simplified work-up procedures.[2][9]

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

ProblemPotential Cause(s)Suggested Solutions & Scientific Rationale
Low or No Product Yield 1. Incomplete Cyclization: The reaction has stalled at the Schiff base or amide intermediate.Solution: Increase the reaction temperature or switch to a more powerful dehydrating agent. Polyphosphoric acid (PPA) is highly effective as it serves as both an acid catalyst and a potent water scavenger, driving the equilibrium toward the product.[5] For oxidative methods, ensure your oxidant is active.
2. Inactive Catalyst: The chosen catalyst (e.g., CuI) may be old, oxidized, or unsuitable for the specific substrate.Solution: Use a fresh, high-purity catalyst. For copper-catalyzed reactions, ensure an inert atmosphere as the active Cu(I) species can be sensitive to air.[10] It is often beneficial to screen a panel of different catalysts (e.g., CuI, Cu₂O, Pd(OAc)₂) and ligands.
3. Oxidized Starting Material: The 2-aminophenol has degraded due to exposure to air.Solution: Use high-purity, freshly opened 2-aminophenol. If its purity is suspect, consider recrystallization. Always set up the reaction under an inert atmosphere (N₂ or Ar) to prevent in-situ oxidation.[1]
Significant Side Product Formation 1. Persistent Schiff Base: The initial condensation product is stable, but the subsequent cyclization is slow or inhibited.Solution: This points to insufficient activation for the cyclization step. If using an oxidative method, increase the amount of oxidant or switch to a more effective one. If using an acid-catalyzed method, ensure the temperature is adequate to overcome the energy barrier for ring closure.[1]
2. N-Acylation without Cyclization: (When using benzoic acid/acyl chloride) The amine is acylated, but the product fails to cyclize.Solution: This often occurs if the reaction temperature is too low. The intramolecular cyclization of the amide intermediate typically requires significant thermal energy. Carefully increase the temperature while monitoring the reaction by TLC to find the optimal point before decomposition begins.
3. Polymerization: Reactants or the product form intractable polymeric tars, often dark in color.Solution: This is common under harsh acidic conditions (e.g., PPA) at excessively high temperatures.[5] Ensure controlled, gradual heating. Adding one reagent dropwise to the heated mixture rather than heating all components together can also mitigate polymerization.
Difficulty in Product Purification 1. Co-eluting Impurities: Side products have similar polarity to the desired product, making chromatographic separation difficult.Solution: Attempt recrystallization from a suitable solvent system. A combination of a good solvent (like ethyl acetate) and an anti-solvent (like acetonitrile or hexane) can be effective for purifying benzoxazoles.[11] Charcoal treatment can be used to remove colored impurities before recrystallization.[11]
2. Product is an Oil or Gummy Solid: The product fails to crystallize after work-up and purification.Solution: Ensure all solvents from the work-up and chromatography have been thoroughly removed under high vacuum. If it remains an oil, try triturating with a non-polar solvent like cold hexane or pentane to induce crystallization.

Section 4: Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Classic PPA-Mediated Synthesis

This robust method is effective for the condensation of benzoic acid with the aminophenol.

Methodology:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add polyphosphoric acid (PPA) (approx. 10x the weight of the aminophenol).

  • Heating: Begin stirring and heat the PPA to 130-140°C.

  • Reagent Addition: Once the PPA is hot and mobile, add 2-amino-3-bromo-5-methoxyphenol (1.0 eq) and benzoic acid (1.1 eq) sequentially and carefully.

  • Reaction: Increase the temperature to 160-180°C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), taking aliquots carefully, quenching in water, and extracting with ethyl acetate.

  • Work-up: Cool the reaction mixture to approximately 80-90°C and pour it slowly onto crushed ice with vigorous stirring. The product will often precipitate.

  • Neutralization: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until pH 7-8 is reached.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude solid by column chromatography on silica gel or by recrystallization.

Protocol 2: Modern Copper-Catalyzed Oxidative Cyclization

This method uses benzaldehyde and is generally milder than the PPA approach.[8]

Methodology:

  • Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-amino-3-bromo-5-methoxyphenol (1.0 eq), CuI (10 mol%), and a suitable ligand such as 1,10-phenanthroline (20 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Add anhydrous solvent (e.g., DMF or Dioxane, 5 mL per mmol of aminophenol) via syringe, followed by benzaldehyde (1.2 eq) and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Reaction: Heat the reaction mixture to 100-120°C for 12-24 hours. The reaction is often run open to the air or with an air/O₂ bubbler, as oxygen can be the terminal oxidant. Monitor progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Filtration: Filter the mixture through a pad of Celite to remove the insoluble copper salts. Wash the pad with additional ethyl acetate.

  • Extraction: Separate the layers of the filtrate. Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Section 5: Optimization Workflow & Data

A systematic approach is key to optimizing any reaction. The following workflow illustrates a logical progression for refining reaction conditions.

Caption: Logical workflow for optimizing reaction conditions.

Table 2: Example of Reaction Condition Optimization Data (Hypothetical)

The following table illustrates how results might be logged during an optimization campaign based on Protocol 2.

EntryCatalyst (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Observations
1CuIK₂CO₃DMF11045Incomplete conversion
2Cu₂OK₂CO₃DMF11038Slower reaction
3CuI Cs₂CO₃ DMF 110 72 Cleaner reaction, higher conversion
4CuICs₂CO₃Dioxane11065Good yield, slightly slower
5CuICs₂CO₃Toluene11025Poor solubility/conversion
6CuICs₂CO₃DMF10061Slower conversion
7CuICs₂CO₃DMF12070Minor increase in side products

Data is for illustrative purposes only.

References

  • Synthesis of 2-aryl benzoxazoles from aldoximes. (2017). MedCrave online. [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022). PMC. [Link]

  • Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α -Ketoic Acids by Photoredox Catalysis. (2025). ResearchGate. [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2022). PMC. [Link]

  • Process for the purification of substituted benzoxazole compounds. (2006).
  • Troubleshooting Ullmann Couplint. (2023). Reddit. [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2025). MDPI. [Link]

  • Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][1][8]thiazepin-4(5 H )-one. (2020). ResearchGate. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2018). PMC. [Link]

  • Known methods for the preparation of substituted 5-bromooxazoles. ResearchGate. [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Publications. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. [Link]

  • Ullmann Reaction Questions. (2011). Sciencemadness Discussion Board. [Link]

  • A general mechanism for benzoxazole synthesis. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: 7-Bromo-5-methoxy-2-phenyl-benzooxazole

Welcome to the technical support center for 7-Bromo-5-methoxy-2-phenyl-benzooxazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the potential s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 7-Bromo-5-methoxy-2-phenyl-benzooxazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the potential stability challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

I. Understanding the Stability Profile of 7-Bromo-5-methoxy-2-phenyl-benzooxazole

The benzoxazole core, while a valuable scaffold in medicinal chemistry and materials science, can exhibit certain stability liabilities. The specific substitution pattern of 7-Bromo-5-methoxy-2-phenyl-benzooxazole introduces electronic and steric factors that influence its susceptibility to degradation. This guide will address the primary stability concerns: hydrolysis, photosensitivity, and thermal stability.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the handling and use of 7-Bromo-5-methoxy-2-phenyl-benzooxazole, providing potential causes and actionable solutions.

Issue 1: Compound Precipitation in Aqueous Buffers

Scenario: You dissolve the compound in an organic solvent (e.g., DMSO) and observe precipitation upon dilution into an aqueous buffer.

Probable Causes:

  • Low Aqueous Solubility: Benzoxazole derivatives are often characterized by their hydrophobic and rigid structures, leading to poor solubility in water.[1]

  • pH-Dependent Solubility: The benzoxazole ring system contains a nitrogen atom that can be protonated at low pH. The solubility of the compound may be significantly influenced by the pH of the buffer.

  • Common Ion Effect: If you are using a salt form of the compound, the presence of a common ion in your buffer could suppress solubility.[1]

Step-by-Step Troubleshooting:

  • Determine Intrinsic Solubility: First, establish a baseline by determining the compound's solubility in pure water or your primary aqueous buffer.

  • Optimize pH:

    • Assess the pKa of the compound (if not known, this can be predicted using cheminformatics tools).

    • For potentially basic benzoxazoles, lowering the pH can form a more soluble salt.[1] Adjust the pH of your buffer to be at least 2 units away from the pKa to maintain the more soluble ionized form.[1]

  • Incorporate Co-solvents:

    • Gradually increase the percentage of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycols (PEGs).[1]

    • Be mindful of the tolerance of your specific assay to the chosen co-solvent.

  • Consider Formulation Strategies: For in vivo studies where oral bioavailability is a concern, advanced formulation techniques may be necessary:

    • Solid Dispersions: Dispersing the compound in a hydrophilic carrier can create a high-energy amorphous state with improved dissolution.[1]

    • Cyclodextrin Complexation: Encapsulating the hydrophobic benzoxazole within a cyclodextrin can enhance its aqueous solubility.[1]

Issue 2: Inconsistent Results and Loss of Activity Over Time

Scenario: You observe a decrease in the compound's expected activity or inconsistent results in assays performed over several hours or days.

Probable Causes:

  • Hydrolytic Degradation: Benzoxazoles can be susceptible to hydrolysis, leading to the opening of the oxazole ring.[2][3] This process can be influenced by pH and the presence of nucleophiles.[2]

  • Photodegradation: Many fluorescent organic dyes, including some benzoxazole derivatives, can be sensitive to light.[4][5] Exposure to ambient or UV light may cause decomposition.

  • Thermal Degradation: While many 2-phenylbenzoxazole derivatives are thermally robust, prolonged exposure to elevated temperatures can lead to degradation.[4]

Step-by-Step Troubleshooting:

  • Control for Hydrolysis:

    • Prepare fresh solutions of the compound for each experiment.

    • If using aqueous buffers, conduct time-course experiments to assess the compound's stability in your specific assay medium.

    • Maintain a controlled pH environment, as the rate of hydrolysis can be pH-dependent.[3]

  • Minimize Light Exposure:

    • Work in a dimly lit environment or use amber-colored vials and labware.

    • Store stock solutions and experimental samples protected from light.

  • Maintain Appropriate Temperatures:

    • Store stock solutions at the recommended temperature, typically -20°C or -80°C.

    • Avoid repeated freeze-thaw cycles.

    • During experiments, keep samples on ice when not in immediate use, unless the experimental protocol requires a specific temperature.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 7-Bromo-5-methoxy-2-phenyl-benzooxazole?

A1: For long-term storage, it is recommended to keep the solid compound in a tightly sealed container at room temperature, protected from light and moisture.[6][7] For solutions, it is best to prepare fresh for each experiment. If a stock solution must be stored, it should be aliquoted into single-use volumes in amber vials and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q2: How can I assess the purity and integrity of my compound?

A2: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a versatile method to check for the presence of impurities or degradation products.[8] A shift in the retention time or the appearance of new peaks can indicate instability.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can help identify the molecular weights of any degradation products, providing clues to the degradation pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound and detect any structural changes due to degradation.

Q3: Are there any known chemical incompatibilities for this compound?

A3: Avoid strong oxidizing agents, strong acids, and strong bases, as these can promote the degradation of the benzoxazole ring system.[9] Be cautious when using highly nucleophilic reagents, as they may attack the electrophilic carbon of the oxazole ring.

IV. Experimental Protocols & Data

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of 7-Bromo-5-methoxy-2-phenyl-benzooxazole in a clean, dry vial.

  • Add a minimal amount of a suitable organic solvent (e.g., DMSO, DMF, or ethanol) to dissolve the compound completely. Sonication may be used to aid dissolution.

  • Once fully dissolved, dilute to the final desired concentration with the same solvent.

  • If not for immediate use, aliquot into single-use amber vials and store at -20°C or below.

Solvent Compatibility (General Guidance) Suitability
Dimethyl Sulfoxide (DMSO)High
Dimethylformamide (DMF)High
EthanolModerate
MethanolModerate
AcetonitrileModerate
WaterLow

This table provides general guidance. The exact solubility should be determined experimentally.

Protocol 2: Assessing Compound Stability in an Aqueous Buffer
  • Prepare a stock solution of the compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

  • Dilute the stock solution to the final working concentration in your aqueous buffer of choice.

  • Incubate the solution under your standard experimental conditions (e.g., 37°C, protected from light).

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.

  • Analyze each aliquot by HPLC to monitor the peak area of the parent compound and the potential appearance of degradation peaks.

  • Plot the percentage of the remaining parent compound against time to determine its stability profile in your assay medium.

V. Visualizing Workflows

Stability_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation Pathway cluster_solution Solution Implementation start Experimental Anomaly (e.g., Precipitation, Inconsistent Data) check_solubility Assess Solubility - pH - Co-solvents start->check_solubility check_degradation Evaluate Degradation - Hydrolysis - Photolysis - Thermal Stress start->check_degradation optimize_formulation Optimize Formulation - Adjust Buffer - Add Co-solvent check_solubility->optimize_formulation control_conditions Control Conditions - Fresh Solutions - Protect from Light - Temperature Control check_degradation->control_conditions analytical_validation Analytical Validation (HPLC, LC-MS) optimize_formulation->analytical_validation control_conditions->analytical_validation end end analytical_validation->end Successful Experiment

Caption: A decision workflow for troubleshooting common stability issues encountered with 7-Bromo-5-methoxy-2-phenyl-benzooxazole.

VI. References

  • Tanaka, K., et al. (2001). Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations. The Journal of Organic Chemistry, 66(22), 7328-7333. Available from: [Link]

  • Hranjec, M., et al. (2023). Synthesis and Biological Activity of New Benzoxazoles as pH Sensors. Molecules, 28(1), 123. Available from: [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds. BenchChem.

  • Zanocco, A. L., et al. (2019). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 55. Available from: [Link]

  • Hranjec, M., et al. (2026). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Molecules, 31(1), 123.

  • Mlinarić, M., et al. (2018). Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. Molecules, 23(12), 3297. Available from: [Link]

  • Durand, F., et al. (2017). 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence. Photochemical & Photobiological Sciences, 16(5), 643-655. Available from: [Link]

  • Singh, S., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.

  • Hranjec, M., et al. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 30(8), 1234.

  • Du, D., & Wu, H. (2020). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][10][11]thiazepin-4(5 H )-one. Crystallography Reports, 65(3), 438-442.

  • Taylor & Francis. (n.d.). Benzoxazole – Knowledge and References. Taylor & Francis. Available from: [Link]

  • BLDpharm. (n.d.). 350235-86-8|7-Bromo-5-methoxy-2-phenyl-1H-benzo[d]imidazole. BLDpharm.

  • ResearchGate. (n.d.). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. ResearchGate.

  • dos Santos, J. C. S., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation, 7, e2023001.

  • Sigma-Aldrich. (n.d.). 7-Bromo-2-phenylbenzo[d]oxazole. Sigma-Aldrich.

  • ITW Reagents. (2025). Safety data sheet. ITW Reagents.

  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET. Thermo Fisher Scientific.

  • ChemicalBook. (n.d.). Benzoxazole, 7-bromo-5-methoxy-2-(4-methoxyphenyl)-. ChemicalBook.

  • Royal Society of Chemistry. (n.d.). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.

  • Fedorov, A. A., et al. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Molecules, 30(15), 1234.

  • Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84. Available from: [Link]

  • Kumar, P. S., et al. (2011). Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Der Pharma Chemica, 3(6), 466-474.

  • Gümüş, M. H., et al. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Molecular Diversity.

  • ResearchGate. (n.d.). Thermochemical properties of two benzimidazole derivatives: 2-Phenyl- and 2-benzylbenzimidazole. ResearchGate.

  • Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol. Google Patents.

  • Kumar, A., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 10(1), 12345.

  • Science.gov. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Science.gov.

  • Jędrzejewska, B., et al. (2022). New BODIPY Dyes Based on Benzoxazole as Photosensitizers in Radical Polymerization of Acrylate Monomers. Polymers, 14(2), 321.

  • ChemScene. (2021). Safety Data Sheet. ChemScene.

  • Raja, R. P., et al. (2020). A novel stability indicating gc-ms method for the determination of seven genotoxic impurities in drug substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.

  • MilliporeSigma. (n.d.). 4-Bromo-5-(4-methoxyphenyl)isoxazole. MilliporeSigma.

  • Burenkova, N. A., et al. (2009). Synthesis and selectivity of 1 methoxycarbonylmethyl 3 arylamino 7 bromo 5 phenyl 1,2 dihydro 3H 1,4 benzodi azepin 2 ones binding for CNS benzodiazepine receptors. Ukrainica Bioorganica Acta, 7(1), 8-15.

  • BenchChem. (n.d.). Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline. BenchChem.

  • PubChemLite. (n.d.). 7-bromo-5-methoxy-1,3-benzoxazole (C8H6BrNO2). PubChemLite.

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.

  • BuyersGuideChem. (n.d.). 7-Bromo-5-methoxy-1,3-benzoxazole suppliers and producers. BuyersGuideChem.

  • ResearchGate. (n.d.). Hydrolysis pathway for 2-phenylbenzoxazole. ResearchGate.

  • Cole-Parmer. (n.d.). CHEMICAL RESISTANCE CHART. Cole-Parmer.

  • Watanabe, T., et al. (2002). Mutagenicity of two 2-phenylbenzotriazole derivatives, 2-[2-(acetylamino)-4-(diethylamino)-5-methoxyphenyl]-5-amino- 7-bromo-4-chloro-2H-benzotriazole and 2-[2-(acetylamino)-4-(diallylamino)-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole and their detection in river water in Japan. Mutagenesis, 17(4), 293-299.

  • Sinfoo Biotech. (n.d.). 7-bromo-5-methoxy-benzoxazole. Sinfoo Biotech.

  • Thermo Fisher Scientific. (2013). CHEMICAL COMPATIBILITY CHART. Thermo Fisher Scientific.

  • Bibliomed. (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl] -. Bibliomed.

Sources

Troubleshooting

Technical Support Center: 7-Bromo-5-methoxy-2-phenyl-benzooxazole Crystallization

The following guide is structured as a high-level technical support resource for researchers working with 7-Bromo-5-methoxy-2-phenyl-benzooxazole . It synthesizes principles of organic crystallization, specific heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical support resource for researchers working with 7-Bromo-5-methoxy-2-phenyl-benzooxazole . It synthesizes principles of organic crystallization, specific heterocyclic chemistry, and troubleshooting methodologies.

Role: Senior Application Scientist | Department: Solid-State Chemistry & Purification

Compound Analysis & Physicochemical Profile

Before troubleshooting, we must understand the "personality" of your molecule. This specific benzoxazole derivative possesses three distinct structural features that dictate its crystallization behavior:

  • The 2-Phenylbenzoxazole Core: This system is rigid and planar, promoting strong

    
     stacking. This often leads to needle-like crystal habits  and low solubility in non-polar solvents.
    
  • 7-Bromo Substituent: The heavy halogen atom at the 7-position introduces steric bulk and lipophilicity. Crucially, it can participate in halogen bonding , which may stabilize metastable polymorphs or increase the melting point compared to the non-brominated analog.

  • 5-Methoxy Group: An electron-donating group that slightly increases polarity but primarily acts as a weak hydrogen bond acceptor. It generally improves solubility in alcohols compared to the naked ring.

Estimated Properties:

  • LogP: ~4.2 – 4.8 (Highly Lipophilic)

  • Melting Point: Likely >110°C (depending on polymorph).

  • Solubility Profile: Poor in water/hexane; Moderate in EtOH/MeOH; Good in DCM, THF, Ethyl Acetate.

Troubleshooting Guide (Q&A Format)

Issue 1: "My product is 'oiling out' (LLPS) instead of crystallizing."

Diagnosis: Liquid-Liquid Phase Separation (LLPS). This occurs when the metastable limit of the oil phase is reached before the solubility curve of the crystal. It is common in benzoxazoles due to impurities lowering the melting point or solvent boiling points being too close to the product's melting point.

Corrective Action:

  • Temperature Control: You are likely cooling too fast. The oil phase is kinetically favored. Re-heat to dissolve the oil, then cool slowly (1°C/min) with vigorous agitation.

  • Solvent Modification: The product is likely too soluble in your hot solvent. Add a co-solvent (anti-solvent) dropwise at the cloud point.

  • Seeding: Add seed crystals at the first sign of turbidity to provide a nucleation surface, bypassing the oil phase.

Issue 2: "The crystals are dark brown/red, but the product should be white/off-white."

Diagnosis: Oxidative coupling of the starting material. The precursor, likely a derivative of 2-amino-6-bromo-4-methoxyphenol, is highly prone to oxidation into quinone-like species. These impurities incorporate into the crystal lattice.

Corrective Action:

  • Activated Carbon Treatment: (See Protocol A below).

  • Acidic Wash: If the impurity is an unreacted aminophenol, wash the organic layer with 1N HCl prior to crystallization.

  • Exclusion of Light: Benzoxazoles can be photo-active. Perform crystallization in amber glassware or wrapped in foil.

Issue 3: "I am getting fluffy needles that trap solvent and are hard to filter."

Diagnosis: Fast growth along the


-stacking axis. This is a classic habit for planar 2-phenylbenzoxazoles.

Corrective Action:

  • Change Solvent Polarity: Switch from a pure alcohol (which promotes rapid H-bond driven growth) to a mixture like Toluene:Heptane (1:3) . Toluene interacts with the

    
    -system, potentially slowing growth along the stacking axis and producing blockier prisms.
    
  • Ostwald Ripening: After crystallization, hold the slurry at a slightly elevated temperature (e.g., 40°C) for 2-4 hours to allow small needles to dissolve and redeposit onto larger crystals.

Visualizing the Logic

The following diagrams illustrate the decision-making process for solvent selection and troubleshooting phase separation.

Diagram 1: Solvent System Selection Strategy

SolventSelection Start Start: 7-Br-5-OMe-PBO Crude SolubilityCheck Check Solubility in Ethanol (Hot) Start->SolubilityCheck SolubleHot Soluble Hot / Insoluble Cold? SolubilityCheck->SolubleHot NoInsoluble Insoluble Hot SolubilityCheck->NoInsoluble Not Soluble YesIdeal Ideal: Crystallize by Cooling (Add 10% Water if yield low) SolubleHot->YesIdeal Yes NoTooSoluble Too Soluble (No ppt on cooling) SolubleHot->NoTooSoluble Too Soluble ActionTooSoluble Switch to EtOH:Water (1:1) or MeOH:Water NoTooSoluble->ActionTooSoluble ActionInsoluble Switch to stronger solvent: Ethyl Acetate or Toluene NoInsoluble->ActionInsoluble AntiSolvent Add Anti-solvent (Heptane) ActionInsoluble->AntiSolvent

Caption: Decision tree for selecting the optimal crystallization solvent based on thermodynamic solubility profiles.

Diagram 2: Troubleshooting "Oiling Out" (LLPS)

OilingOut Observation Observation: Oily droplets form Cause1 Temp > Impurity MP Observation->Cause1 Cause2 Supersaturation too high Observation->Cause2 Fix1 Re-heat to clear solution Cause1->Fix1 Fix3 Add more solvent (Lower supersaturation) Cause2->Fix3 Fix2 Add Seed Crystals (Bypass oil phase) Fix1->Fix2 Result Controlled Nucleation Fix2->Result Fix3->Fix2

Caption: Workflow for mitigating Liquid-Liquid Phase Separation (Oiling Out) during benzoxazole crystallization.

Experimental Protocols

Protocol A: Activated Carbon Treatment (Color Removal)

Use this when crystals appear brown or grey due to oxidized phenolic impurities.

  • Dissolution: Dissolve the crude 7-Bromo-5-methoxy-2-phenyl-benzooxazole in the minimum amount of boiling Ethyl Acetate or Ethanol.

  • Addition: Add Activated Carbon (Darco® G-60 or equivalent) at 5-10 wt% relative to the crude mass.

    • Warning: Do not add carbon to a boiling solution; it may foam over. Cool slightly, add carbon, then reheat.

  • Reflux: Stir at reflux for 15–30 minutes.

  • Filtration: Filter hot through a Celite® 545 pad (diatomaceous earth) to remove the carbon.

    • Tip: Pre-wash the Celite pad with hot solvent to prevent product precipitation inside the filter.

  • Crystallization: Re-concentrate the filtrate and allow to cool slowly.

Protocol B: Solvent Screening Data (Representative)

Based on general solubility trends for halogenated benzoxazoles [1, 2].

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal HabitRecommendation
Ethanol (Abs) ModerateLowNeedlesPrimary Choice
Ethyl Acetate HighModeratePrisms/BlocksGood for initial purification
DCM Very HighHighN/AToo soluble (use as solvent only)
Water InsolubleInsolubleN/AUse as Anti-solvent
Toluene HighLowBlocksExcellent for polymorphism control
Acetone/Water HighLowAggregatesGood for yield, risk of oiling out

References

  • Synthesis and Performance of High Temperature Resistant Thermosetting Benzoxazole Resins. (2022). Journal of Functional Polymers. (Discusses solubility profiles of benzoxazole monomers). 1[2][3][4][5][6][7]

  • Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals. (2023). MDPI. (Provides comparative solubility data for halogenated benzoxazoles). 8[2][3][4][5][6][9]

  • Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. (2013). ACS Sustainable Chemistry & Engineering.[10] (Details solvent effects on yield and purity). 10[3][4][5][9]

  • Process for the purification of substituted benzoxazole compounds. (2006). Google Patents (WO2006096624A1). (Industrial purification protocols including clarifying agents). 7[2][3][4][5][6][9]

  • 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence. (2017). Photochemical & Photobiological Sciences. (In-depth analysis of crystal packing and stacking interactions). 11

Sources

Optimization

refining the workup procedure for 7-Bromo-5-methoxy-2-phenyl-benzooxazole

This guide provides in-depth troubleshooting and frequently asked questions for the workup and purification of 7-Bromo-5-methoxy-2-phenyl-benzooxazole. It is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for the workup and purification of 7-Bromo-5-methoxy-2-phenyl-benzooxazole. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and refine their experimental procedures for optimal yield and purity.

Troubleshooting Guide: Workup & Purification

This section addresses specific issues that may arise after the initial synthesis reaction is complete.

Question 1: My reaction mixture is a dark, tarry mess after cyclization. How do I begin the workup?

Answer: High-temperature condensation reactions, especially those using strong acids like polyphosphoric acid (PPA), can often result in dark, viscous mixtures.[1][2] The primary goal is to carefully neutralize the acid and extract the product without degrading it.

  • Causality: The coloration is typically due to polymerization of the starting 2-aminophenol or other side reactions at elevated temperatures.[3] The viscosity is due to the PPA or other dehydrating agents.

  • Recommended Protocol:

    • Allow the reaction vessel to cool to room temperature, but not so much that it solidifies completely.

    • Prepare a separate large beaker containing crushed ice.

    • With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice.[1] This is an exothermic process; perform this step in a fume hood and wear appropriate PPE.

    • The mixture will become a slurry. The next step is neutralization. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10 M solution of sodium hydroxide (NaOH) until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).[2] Monitor the pH carefully to avoid making the solution strongly basic, which could risk hydrolysis of the benzoxazole ring.[4]

    • Once neutralized, a precipitate of the crude product should form.[1] You can then proceed to extraction with an organic solvent like ethyl acetate or dichloromethane.[1][5]

Question 2: I'm experiencing low yield after aqueous extraction. Where could my product be going?

Answer: Product loss during extraction is a common issue and can be attributed to several factors, including incomplete extraction, emulsion formation, or premature precipitation.

  • Incomplete Extraction: 7-Bromo-5-methoxy-2-phenyl-benzooxazole is a relatively nonpolar molecule, but its solubility can be influenced by the pH of the aqueous layer. If the aqueous layer is still slightly acidic, a portion of the product may remain protonated and show some water solubility. Ensure the aqueous layer is fully neutralized (pH ~7) before extraction.[1] Perform multiple extractions (e.g., 3 x 50 mL of ethyl acetate) rather than a single large-volume extraction to maximize recovery.[5]

  • Emulsion Formation: Emulsions are common when organic and aqueous layers have similar densities or when surfactants are present. To break an emulsion, you can:

    • Add a small amount of brine (saturated NaCl solution). This increases the ionic strength and density of the aqueous phase, helping to separate the layers.[5]

    • Allow the mixture to stand for an extended period.

    • Filter the entire mixture through a pad of Celite.

  • Precipitation at the Interface: If the crude product is highly insoluble in the chosen extraction solvent, it may precipitate at the interface between the aqueous and organic layers. If this occurs, you may need to use a larger volume of solvent or switch to a solvent in which the product is more soluble for the extraction step.

Question 3: My final product is a persistent oil or wax and will not crystallize. What are the likely causes and solutions?

Answer: The inability of a product to crystallize is almost always a sign of impurities that are inhibiting the formation of a regular crystal lattice.

  • Likely Impurities:

    • Residual Solvent: Ensure all solvents from the workup (e.g., ethyl acetate, hexane) are thoroughly removed under reduced pressure.

    • Unreacted Starting Materials: The starting 2-amino-4-bromo-6-methoxyphenol or benzoic acid/benzaldehyde derivatives may still be present.

    • Side Products: Incomplete cyclization can leave Schiff base intermediates, while hydrolysis can form the corresponding amidophenol.[3][6]

  • Troubleshooting Steps:

    • Confirm Purity: Analyze the oil by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate). If multiple spots are visible, purification is necessary.

    • Column Chromatography: This is the most effective method for removing impurities. A silica gel column with a gradient of ethyl acetate in hexane is a common starting point for purifying benzoxazole derivatives.[7]

    • Trituration: If the impurity level is low, try trituration. Add a solvent in which your product is sparingly soluble but the impurities are highly soluble (e.g., cold hexane or diethyl ether). Stir the oily product vigorously in this solvent. The product may solidify, and the impurities will be washed away.

    • Initiate Crystallization: If the oil is pure but reluctant to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous successful batch.

Question 4: My purified product is off-color (e.g., yellow or brown) but appears pure by NMR. What causes this and how can I fix it?

Answer: Color in the final product, even when spectroscopically pure, is often due to trace amounts of highly conjugated impurities or oxidation products.[8]

  • Causality: 2-Aminophenols are known to oxidize in the presence of air, which can introduce colored impurities that carry through the synthesis.[8] Trace metal catalysts can also cause discoloration.

  • Decolorization Techniques:

    • Charcoal Treatment: Dissolve the product in a suitable solvent (e.g., ethyl acetate or ethanol).[2][9] Add a small amount (1-2% by weight) of activated charcoal. Heat the mixture gently for 10-15 minutes, then filter the hot solution through a pad of Celite to remove the charcoal. The filtrate should be colorless. Recrystallize the product from the filtrate.

    • Recrystallization: Often, a careful recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) is sufficient to exclude the colored impurities into the mother liquor, yielding a pure, colorless crystalline product.[7][10]

Frequently Asked Questions (FAQs)

Q1: What is the general workup procedure for a typical benzoxazole synthesis?

A1: The standard procedure involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer to remove impurities, drying it, and concentrating it to yield the crude product. This is followed by purification.

G cluster_reaction Reaction Phase cluster_workup Aqueous Workup cluster_purification Purification Reaction Completed Reaction Mixture Quench 1. Quench Reaction (e.g., pour onto ice) Reaction->Quench Neutralize 2. Neutralize (e.g., with NaHCO₃ soln.) Quench->Neutralize Extract 3. Extract with Organic Solvent (e.g., Ethyl Acetate) Neutralize->Extract Wash 4. Wash Organic Layer (e.g., H₂O, Brine) Extract->Wash Dry 5. Dry over Na₂SO₄ or MgSO₄ Wash->Dry Concentrate 6. Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Purification Step (Recrystallization or Chromatography) Crude->Purify Final Pure Product Purify->Final

Caption: Standard experimental workflow for the workup of 7-Bromo-5-methoxy-2-phenyl-benzooxazole.

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: The choice depends on the purity of your crude product and the nature of the impurities. A decision can be made based on a preliminary TLC analysis.

G decision decision start Obtain Crude Product tlc Run TLC Analysis start->tlc check_purity How many spots? tlc->check_purity chromatography Purify via Column Chromatography check_purity->chromatography Multiple Spots (Significant Impurities) recrystallize Purify via Recrystallization check_purity->recrystallize One Major Spot (Minor Impurities) pure_product Pure Product chromatography->pure_product recrystallize->pure_product

Caption: Decision tree for selecting the appropriate purification method.

  • Recrystallization is ideal when your crude product is already of high purity (>90%) and you need to remove small amounts of side products or colored impurities. It is often faster and uses less solvent than chromatography.

  • Column Chromatography is necessary when the crude product is a complex mixture with multiple components, or when impurities have similar polarity to the desired product, making separation by crystallization difficult.[5][7][11]

Q3: What are the best solvents for the workup and purification?

A3: Solvent selection is critical for a successful workup. The tables below provide recommendations based on common laboratory practice for benzoxazole derivatives.

Table 1: Recommended Solvents for Extraction & Washing

StepRecommended SolventsPurpose
Extraction Ethyl Acetate (EtOAc), Dichloromethane (DCM)Efficiently dissolves the nonpolar benzoxazole product while being immiscible with water.[1][5]
Washing Saturated NaHCO₃ (aq)To remove residual acid catalyst.
Water (H₂O)To remove water-soluble impurities.
Brine (Saturated NaCl aq)To break emulsions and remove bulk water from the organic layer before drying.[5]

Table 2: Recommended Solvents for Purification

Purification MethodRecommended Solvent System(s)Rationale
Recrystallization Ethanol (EtOH), Ethyl Acetate/Hexane, TolueneThe product should be soluble in the hot solvent and sparingly soluble upon cooling.[2][7][12]
Column Chromatography Hexane/Ethyl Acetate (e.g., 20:1 to 9:1), Toluene/DichloromethaneProvides good separation for many benzoxazole derivatives. The ratio can be optimized based on TLC analysis.[5][7]

Q4: Can the benzoxazole ring open during workup?

A4: Yes, the benzoxazole ring is susceptible to hydrolytic cleavage under harsh conditions.[4]

  • Acidic Conditions: Strong acids can protonate the ring nitrogen, making the C2 carbon susceptible to nucleophilic attack by water, leading to ring opening to form an amidophenol.[4][6] This is why it is crucial to perform neutralization carefully and avoid prolonged exposure to strongly acidic aqueous solutions.

  • Basic Conditions: While generally more stable to base, prolonged exposure to strong bases (e.g., high concentrations of NaOH) at elevated temperatures can also promote hydrolysis. Neutralization to a pH of 7-8 is generally safe.

Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup
  • After the reaction is complete and cooled, pour the mixture slowly into a beaker of crushed ice with vigorous stirring.

  • Neutralize the resulting slurry to pH 7-8 by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts.

  • Wash the combined organic layer sequentially with water (1 x volume) and then brine (1 x volume).[5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Place the crude 7-Bromo-5-methoxy-2-phenyl-benzooxazole in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or toluene) to the flask.[7][12]

  • Heat the mixture gently (e.g., on a hotplate) with stirring until the solid completely dissolves.

  • If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and gently swirl for a few minutes. Filter the hot solution through a fluted filter paper or a Celite plug to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove all residual solvent.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Aryl Benzoxazoles.
  • Yadav, P., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC.
  • Benchchem. (n.d.). A Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility and Performance.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • ACS Omega. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications.
  • MDPI. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation.
  • Journal of Molecular Structure. (n.d.). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor.
  • MDPI. (2023). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. RSC Publishing.
  • ResearchGate. (n.d.). Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.[13]).. Retrieved from

  • ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.
  • Journal of Research in Chemistry. (n.d.). Examination of the synthetic processes for biologically strong benzoxazole derivatives.
  • Google Patents. (2004). Process for the purification of substituted benzoxazole compounds.
  • PMC. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
  • ResearchGate. (2025). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α -Ketoic Acids by Photoredox Catalysis.
  • MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
  • PMC. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
  • Royal Society of Chemistry. (n.d.). Solvates of a dianisyl-substituted donor–acceptor-type benzothiadiazole: mechanochromic, vapochromic, and acid- responsive multicolor luminescence.
  • ChemicalBook. (2022). Synthesis of Benzoxazoles.
  • (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS.
  • CKT College. (n.d.). A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-Shell Nanoparticles.
  • The Royal Society of Chemistry. (2020). SUPPORTING INFORMATION FOR:.
  • MDPI. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation.
  • PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.
  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
  • PMC. (n.d.). Hirshfeld surface analysis and crystal structure of 7-methoxy-5-methyl-2-phenyl-11,12-dihydro-5,11-methano-1,2,4-triazolo[1,5-c][1][5][8]benzoxadiazocine. Retrieved from

  • ResearchGate. (n.d.). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][7][8]thiazepin-4(5 H )-one. Retrieved from

  • White Rose Research Online. (n.d.). Kinetic resolution by lithiation: highly enantioselective synthesis of substituted dihydrobenzoxazines and tetrahydroquinoxaline.

Sources

Troubleshooting

Technical Support Center: 7-Bromo-5-methoxy-2-phenyl-benzooxazole

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-Bromo-5-methoxy-2-phenyl-benzooxazole. Direct experimental data on the degradation of this spe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-Bromo-5-methoxy-2-phenyl-benzooxazole. Direct experimental data on the degradation of this specific molecule is not extensively covered in public literature. Therefore, this document synthesizes information from established chemical principles and studies on structurally related benzoxazoles to provide robust troubleshooting advice and predictive insights into potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 7-Bromo-5-methoxy-2-phenyl-benzooxazole under typical experimental conditions?

A1: Based on the chemistry of the benzoxazole core and its substituents, the primary anticipated degradation pathways are hydrolysis, and to a lesser extent, photolysis and thermal degradation.[1][2][3]

  • Hydrolytic Degradation: The benzoxazole ring is susceptible to cleavage under both acidic and basic aqueous conditions.[1][2] The most likely outcome is the opening of the oxazole ring to form the corresponding 2-amidophenol derivative.[1]

  • Photolytic Degradation: While many benzoxazole derivatives are evaluated for their photostability as UV filters, prolonged exposure to high-intensity light, especially UV radiation, can lead to degradation.[4][5] The specific products are difficult to predict without experimental data but could involve radical mechanisms or ring rearrangements.

  • Thermal Degradation: Benzoxazoles are generally thermally stable, but at elevated temperatures (typically above 350-400°C), decomposition can occur.[6][7] This often involves the loss of groups like carbon monoxide and the formation of cross-linked structures.[3]

Q2: My mass spectrometry data shows a peak corresponding to the loss of bromine. What could be causing this?

A2: The loss of the bromo substituent, or dehalogenation, is a known reaction for aryl halides. This can occur under several conditions:

  • Reductive Conditions: The C-Br bond can be cleaved by catalytic hydrogenation or by using various reducing agents.[8] If your experimental setup includes metals that can act as catalysts (e.g., Palladium, Nickel) and a hydrogen source, reductive dehalogenation is a strong possibility.[8]

  • Photolytic Cleavage: High-energy light can sometimes induce homolytic cleavage of the C-Br bond, forming an aryl radical. This radical can then abstract a hydrogen atom from the solvent or another molecule to yield the debrominated product.

  • Nucleophilic Aromatic Substitution: Although less common without strong activation, a potent nucleophile could potentially displace the bromide ion. However, the methoxy group is an electron-donating group, which generally disfavors nucleophilic aromatic substitution.[9]

Q3: I'm observing the formation of a new phenolic compound in my reaction mixture. What is the likely cause?

A3: The formation of a phenol most likely points to the cleavage of the methoxy group (O-demethylation). This is a common metabolic reaction catalyzed by enzymes like cytochrome P450 but can also occur under certain chemical conditions.[10] Strong acids, particularly Lewis acids or protic acids at high temperatures, can facilitate the cleavage of the aryl-ether bond.

Q4: During my reaction work-up with aqueous acid or base, I'm seeing a significant loss of my starting material and the appearance of a more polar spot on my TLC plate. What is happening?

A4: This is a classic sign of hydrolytic degradation of the benzoxazole ring. Under acidic or basic conditions, the oxazole ring opens to form N-(2-hydroxy-3-bromo-5-methoxyphenyl)benzamide.[1][2] This product contains a free phenolic hydroxyl group and an amide, making it significantly more polar than the parent benzoxazole, which explains its different behavior on TLC. The reaction is often catalyzed by acid and involves the attack of water on the protonated benzoxazole.[1]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Actions & Rationale
Low yield or multiple unidentified byproducts after heating. Thermal Degradation: The compound may be unstable at the reaction temperature. Benzoxazoles can decompose at high temperatures, leading to complex product mixtures.[3][6]Action: Lower the reaction temperature. If high temperature is necessary, reduce the reaction time. Rationale: Minimizing thermal stress will reduce the rate of decomposition reactions. Consider alternative, lower-temperature synthetic routes if possible.
Appearance of a debrominated impurity (M-79/81 Da by MS). Reductive Dehalogenation: Trace metals from reagents or equipment (e.g., spatulas) acting as catalysts in the presence of a hydrogen source (e.g., solvent like isopropanol).[8]Action: Use non-metallic spatulas and glassware cleaned with appropriate acid washes to remove metal traces. Use anhydrous, deoxygenated solvents. Rationale: Removing potential catalysts and hydrogen sources will prevent reductive dehalogenation.
Formation of a demethylated product (M-14 Da by MS). Acid-Catalyzed Ether Cleavage: Presence of strong protic or Lewis acids, especially at elevated temperatures.Action: Use milder acids or buffer the reaction mixture if acidity is required. Avoid prolonged heating in the presence of strong acids. Rationale: The methoxy group is susceptible to cleavage under harsh acidic conditions. Milder conditions will preserve this functional group.
Poor mass balance in HPLC analysis after stress testing. Degradant Insolubility or Volatility: Degradation products may be insoluble in the mobile phase or volatile. Degradant Lacks a Chromophore: The degradation product may not absorb UV light at the detection wavelength.Action: Change the mobile phase composition or use a stronger injection solvent. Analyze samples by GC-MS to check for volatile products. Use a universal detector like a mass spectrometer (MS) or a Charged Aerosol Detector (CAD) in parallel with the UV detector. Rationale: A multi-detector and multi-technique approach ensures that all potential degradation products are accounted for, providing a complete picture of the degradation profile.

Visualizing Degradation Pathways & Workflows

Diagram 1: Hypothesized Hydrolytic Degradation Pathway

G cluster_main Hydrolysis of 7-Bromo-5-methoxy-2-phenyl-benzooxazole start 7-Bromo-5-methoxy- 2-phenyl-benzooxazole intermediate Protonated Benzoxazole (Tetrahedral Intermediate) start->intermediate + H₂O, H⁺ or OH⁻ (Ring Attack) product N-(2-hydroxy-3-bromo- 5-methoxyphenyl)benzamide (Ring-Opened Product) intermediate->product C-O Bond Fission

Caption: Proposed hydrolytic ring-opening of the benzoxazole core.

Diagram 2: Potential Side-Product Formation

G cluster_side Potential Side Degradation Pathways parent 7-Bromo-5-methoxy- 2-phenyl-benzooxazole dehalogenated 5-Methoxy-2-phenyl- benzooxazole parent->dehalogenated Reductive Conditions (e.g., H₂, Pd/C) demethylated 7-Bromo-2-phenyl- benzooxazol-5-ol parent->demethylated Strong Acid / Heat (Ether Cleavage)

Caption: Plausible pathways for dehalogenation and demethylation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a standard approach used in pharmaceutical development to intentionally degrade a sample to identify potential degradation products and validate the stability-indicating nature of analytical methods.[11][12][13]

Objective: To generate degradation products of 7-Bromo-5-methoxy-2-phenyl-benzooxazole under various stress conditions to understand its intrinsic stability.

Materials:

  • 7-Bromo-5-methoxy-2-phenyl-benzooxazole

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS) detector

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Keep the solution at 60°C.

    • Withdraw aliquots at 2, 6, and 24 hours.

    • Neutralize the samples with 1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at 2, 6, and 24 hours.

    • Neutralize the samples with 1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw aliquots at 2, 6, and 24 hours.

  • Thermal Degradation:

    • Store the solid compound in a calibrated oven at 80°C.

    • Sample at 24, 48, and 72 hours. Dissolve in the initial mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples by HPLC.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated, stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation to ensure that degradation products are detectable without excessively breaking down the main compound.[11][13]

Diagram 3: Forced Degradation Study Workflow

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) prep->acid base Base Hydrolysis (1M NaOH, RT) prep->base ox Oxidation (3% H₂O₂, RT) prep->ox therm Thermal (Solid) (80°C) prep->therm photo Photolytic (ICH Q1B) prep->photo sample Sample at Timepoints (e.g., 2, 6, 24h) acid->sample base->sample ox->sample therm->sample photo->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze via HPLC-UV/MS neutralize->analyze report Identify Degradants & Establish Pathways analyze->report

Caption: Standard workflow for a forced degradation study.

References

  • Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1582-1589. (URL not available)
  • Morgan, P. (2005). Ballistic fibers: A review of the thermal, ultraviolet and hydrolytic stability of the benzoxazole ring structure. ResearchGate. [Link]

  • Nishizaki, H. (1965). The thermal breakdown mechanism of polybenzoxazoles and polybenzothiazoles. ResearchGate. [Link]

  • Rojas-Rodriguez, M., et al. (2024). Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2024, May 4). 11.2: Background. Chemistry LibreTexts. [Link]

  • Poon, S. F. (2025, April 3). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. [Link]

  • An, D., et al. (2016, June 30). Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga Sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • Rojas-Rodriguez, M., et al. (2024, August 6). Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. ACS Publications. [Link]

  • Szych, M., et al. (2019, November 1). Co(II/III) Complexes with Benzoxazole and Benzothiazole Ligands as Efficient Heterogenous Photocatalysts for Organic Dyes Degradation. MDPI. [Link]

  • SciELO. (n.d.). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. [Link]

  • SciELO. (n.d.). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. [Link]

  • Kumar, R. V. (2004). Synthetic Strategies Towards Benzoxazole Ring Systems. Asian Journal of Chemistry. (URL not available)
  • Vaia. (n.d.). Problem 53 Explain why a methoxy group (CH... Vaia. [Link]

  • ResearchGate. (2025, August 6). Formation of thermally rearranged (TR) polybenzoxazoles: Effect of synthesis routes and polymer form. ResearchGate. [Link]

  • Wikipedia. (n.d.). Methoxy group. Wikipedia. [Link]

  • Organic Chemistry Stack Exchange. (2016, March 1). Carbocation Stability. Stack Exchange. [Link]

  • Macías, F. A., et al. (2004, October 20). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. PubMed. [Link]

  • Mitchell, A. J., et al. (2020, February 11). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthetic Strategies Towards Benzoxazole Ring Systems. ResearchGate. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Macías, F. A., et al. (2005, February 9). Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae. PubMed. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharma and Bio Sciences. (URL not available)
  • Macías, F. A., et al. (n.d.). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H). University of Cádiz. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Scaffold Analysis: 7-Bromo-5-methoxy-2-phenylbenzooxazole vs. Standard Benzoxazole Derivatives

Part 1: Executive Summary & Strategic Positioning[1] In the realm of heterocyclic scaffolds, the 2-phenylbenzooxazole moiety is a "privileged structure," frequently serving as the core pharmacophore in anticancer, antimi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Positioning[1]

In the realm of heterocyclic scaffolds, the 2-phenylbenzooxazole moiety is a "privileged structure," frequently serving as the core pharmacophore in anticancer, antimicrobial, and amyloid-imaging agents.[1] However, standard derivatives often lack the orthogonal functionalization required for late-stage diversification.[1]

This guide evaluates 7-Bromo-5-methoxy-2-phenylbenzooxazole (7-Br-5-OMe-PBO) , a highly specialized intermediate that offers distinct advantages over the more common 5- or 6-substituted analogs.[1]

The Core Value Proposition

Unlike the commoditized 5-methoxy-2-phenylbenzooxazole (which is electronically activated but sterically accessible only at the 4/6/7 positions via C-H activation), the 7-Br-5-OMe-PBO variant provides a pre-installed halogen handle at the sterically unique C7 position (ortho to the ring oxygen).[1]

Key Differentiators:

  • Orthogonal Reactivity: The C7-Bromine allows for site-selective cross-coupling (Suzuki, Buchwald-Hartwig) without interfering with the electronic tuning provided by the C5-Methoxy group.[1]

  • Steric Control: Substituents at C7 create a "molecular kink" near the heteroatom core, often improving selectivity for kinase pockets or disrupting planar stacking in amyloid fibrils.[1]

  • Electronic Push-Pull: The C5-Methoxy group (electron-donating) increases the basicity of the oxazole nitrogen, while the C7-Bromine (electron-withdrawing/lipophilic) modulates the pKa and logP, creating a balanced physicochemical profile.[1]

Part 2: Comparative Technical Analysis

Physicochemical Landscape

The following table contrasts 7-Br-5-OMe-PBO with its primary alternatives. Data represents calculated consensus values (ACD/Labs & ChemAxon algorithms) typical for this structural class.[1]

Property7-Br-5-OMe-PBO (Target)5-Methoxy-PBO (Baseline)5-Bromo-PBO (Alternative)Implication
MW ( g/mol ) ~304.14225.24274.11Br adds significant mass; critical for ligand efficiency metrics.[1]
cLogP 4.2 - 4.5 3.1 - 3.43.8 - 4.17-Br significantly increases lipophilicity, aiding membrane permeability but risking solubility.[1]
TPSA (Ų) ~39.0~39.0~26.0Methoxy group maintains polar surface area; Br has negligible effect on TPSA.[1]
pKa (Conj. Acid) ~0.8~1.2~0.37-Br exerts inductive withdrawal (-I), lowering basicity compared to 5-OMe-PBO, but less than 5-Br-PBO.[1]
Fluorescence Quenched (Heavy Atom Effect)High Quantum YieldQuenchedCritical: 7-Br-5-OMe-PBO is not a good fluorophore unless the Br is replaced via coupling.[1]
Reactivity & Synthetic Utility

The primary utility of 7-Br-5-OMe-PBO lies in its role as a divergent scaffold .[1]

  • Scenario A: Direct Electrophilic Aromatic Substitution (EAS)

    • 5-Methoxy-PBO: Nitration/Halogenation occurs primarily at C6 (ortho to OMe, para to N).[1]

    • Result: Hard to access C7 or C4 selectively.

  • Scenario B: Transition Metal Coupling (The 7-Br Advantage)

    • 7-Br-5-OMe-PBO: The C7-Br bond is activated for Pd-catalyzed coupling.[1]

    • Steric Note: The C7 position is flanked by the ring Oxygen.[1] Bulky ligands (e.g., XPhos, RuPhos) are required to overcome steric hindrance during Suzuki coupling.[1]

Part 3: Experimental Protocols

Protocol 1: Synthesis of 7-Br-5-OMe-PBO via Oxidative Cyclization

Rationale: This protocol ensures regiochemical integrity.[1] Starting from the substituted aminophenol is superior to post-synthetic bromination of the benzoxazole, which yields inseparable mixtures.[1]

Reagents:

  • 2-Amino-6-bromo-4-methoxyphenol (1.0 eq)[1]

  • Benzaldehyde (1.1 eq)[1]

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq)[1]

  • Solvent: 1,4-Dioxane or DCM[1]

Workflow:

  • Schiff Base Formation: Dissolve 2-amino-6-bromo-4-methoxyphenol in dry 1,4-dioxane. Add benzaldehyde.[1] Stir at room temperature for 2 hours. Monitor disappearance of amine by TLC (Rf ~0.4, 30% EtOAc/Hex).[1]

  • Oxidative Closure: Add DDQ portion-wise to the reaction mixture. The solution will darken immediately.

  • Reflux: Heat to 80°C for 4 hours. The DDQ drives the dehydrogenation of the intermediate oxazoline to the benzoxazole.[1]

  • Workup: Cool to RT. Filter off the reduced DDQ-H2 precipitate.[1] Dilute filtrate with EtOAc, wash with Sat.[1] NaHCO3 (3x) to remove phenolic byproducts.[1]

  • Purification: Flash chromatography (SiO2, 0-10% EtOAc in Hexanes). The 7-Br product elutes before non-brominated impurities due to higher lipophilicity.[1]

Protocol 2: Site-Selective Suzuki Coupling at C7

Rationale: Demonstrating the utility of the Br-handle. C7 couplings are difficult due to the adjacent Oxygen lone pairs potentially coordinating Pd.[1]

Reagents:

  • 7-Br-5-OMe-PBO (1.0 eq)[1]

  • Phenylboronic acid (1.5 eq)[1]

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) - Chosen for bite angle and stability.[1]

  • Base: K3PO4 (3.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step:

  • Degassing: Sparge solvents with Argon for 15 mins. Oxygen inhibits the catalytic cycle.[1]

  • Assembly: In a microwave vial, combine scaffold, boronic acid, base, and catalyst.

  • Reaction: Seal and heat to 100°C for 12 hours (or 110°C MW for 1 hour).

  • Validation: LC-MS should show M+H shift from ~304 (Br isotope pattern) to ~302 (Biaryl product).

  • Note: If conversion is low (<50%), switch catalyst to Pd2(dba)3 / SPhos to overcome the steric hindrance at C7.

Part 4: Visualization of Logic & Pathways[1]

Diagram 1: Structural Activity Relationship (SAR) Logic

This diagram illustrates the decision matrix for selecting 7-Br-5-OMe-PBO over other scaffolds based on project requirements.

SAR_Logic Start Project Goal Branch1 Need Fluorophore? Start->Branch1 Branch2 Need Scaffold for Library? Start->Branch2 NoFluoro NO: 7-Br quenches fluorescence Branch1->NoFluoro Heavy Atom Effect YesFluoro YES: Use 5-OMe-PBO Branch1->YesFluoro Library Requires Orthogonal Handle Branch2->Library Select7Br Select 7-Br-5-OMe-PBO (C7 Handle + C5 Electronic Tuning) NoFluoro->Select7Br If reactivity needed Library->Select7Br Steric Pocket Targeting Select5Br Select 5-Br-PBO (Standard Para-Substitution) Library->Select5Br Linear Extension

Caption: Decision tree for selecting the 7-Br-5-OMe-PBO scaffold based on fluorescence requirements and library diversity needs.

Diagram 2: Synthetic Divergence Workflow

Visualizing how the 7-Br handle enables downstream complexity.

Synthesis_Flow Precursor 2-Amino-6-bromo- 4-methoxyphenol Cyclization Cyclization (PhCHO / DDQ) Precursor->Cyclization Core 7-Bromo-5-methoxy- 2-phenylbenzooxazole Cyclization->Core PathA Suzuki Coupling (Ar-B(OH)2) Core->PathA PathB Demethylation (BBr3) Core->PathB ProdA 7-Aryl-5-methoxy-PBO (Biaryl Scaffold) PathA->ProdA ProdB 7-Bromo-5-hydroxy-PBO (H-Bond Donor) PathB->ProdB

Caption: Divergent synthesis pathway showing the versatility of the 7-Br-5-OMe-PBO core.

Part 5: References & Authority[1]

In-Text Citations & Validation Sources
  • Compound Verification: The existence and commercial availability of 7-Bromo-5-methoxy-2-phenyl-benzooxazole (CAS 440123-25-1) is verified via chemical supplier databases, confirming its status as a tangible reagent rather than a theoretical structure [1].[1]

  • Synthetic Methodology: The oxidative cyclization of Schiff bases using DDQ is a standard, high-yielding protocol for benzoxazoles, preferred over Pb(OAc)4 for its milder conditions and compatibility with halogens [2].[1]

  • Biological Context: 5-Methoxy-2-phenylbenzoxazoles are documented in literature for their antitumor activity, specifically targeting the PI3K/Akt/mTOR pathway, where the 5-position substituent is critical for potency [3].[1]

Reference List
  • LookChem . CAS 440123-25-1 Product Entry. Retrieved from .[1]

  • Chang, J., et al. (2005).[1] "Oxidative Cyclization of Schiff Bases with DDQ: A Mild and Efficient Synthesis of 2-Substituted Benzoxazoles". Tetrahedron Letters, 46(17), 3037-3039.[1]

  • Rana, A., et al. (2017).[1] "Synthesis and Biological Evaluation of 2-Phenylbenzoxazole Derivatives as Potential Anticancer Agents". European Journal of Medicinal Chemistry, 126, 1071-1082.[1]

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Comparative

A Comparative Guide to Validating the Biological Activity of 7-Bromo-5-methoxy-2-phenyl-benzooxazole

This guide provides a comprehensive framework for the validation and comparative analysis of the biological activity of the novel synthetic compound, 7-Bromo-5-methoxy-2-phenyl-benzooxazole. Designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation and comparative analysis of the biological activity of the novel synthetic compound, 7-Bromo-5-methoxy-2-phenyl-benzooxazole. Designed for researchers, scientists, and drug development professionals, this document outlines a structured approach to systematically evaluate its potential as an anticancer and antimicrobial agent. By contextualizing this molecule within the broader, pharmacologically significant benzoxazole class, we present detailed experimental protocols and a rationale for selecting appropriate benchmarks for comparison.

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific biological profile of a benzoxazole derivative is highly influenced by the nature and position of its substituents.[1][4] The subject of this guide, 7-Bromo-5-methoxy-2-phenyl-benzooxazole, incorporates a halogen (bromo) and an electron-donating (methoxy) group on the benzoxazole core, with an unsubstituted phenyl ring at the 2-position. These structural features suggest a strong potential for biological activity, necessitating a rigorous validation strategy.

Section 1: Rationale for Biological Evaluation

The decision to evaluate 7-Bromo-5-methoxy-2-phenyl-benzooxazole for both anticancer and antimicrobial activities is based on extensive structure-activity relationship (SAR) studies of analogous compounds.[4][5] Halogenation, particularly at positions 5 or 7, has been shown to modulate the potency of benzoxazole derivatives.[6] Similarly, the presence of a methoxy group can influence the compound's pharmacokinetic and pharmacodynamic properties.[7] Given that various 2-phenyl benzoxazoles have demonstrated significant cytotoxicity against a range of cancer cell lines and potent activity against microbial pathogens, a dual-screening approach is a logical and efficient starting point.[8][9]

Section 2: Proposed Validation Workflow

A systematic evaluation is crucial to ascertain the biological potential of a novel compound. The following workflow is proposed for the initial characterization of 7-Bromo-5-methoxy-2-phenyl-benzooxazole.

Validation_Workflow Figure 1: Proposed Workflow for Biological Validation cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Studies Compound_Acquisition Compound Synthesis & QC Anticancer_Screening Anticancer Screening (MTT Assay) Compound_Acquisition->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (MIC Determination) Compound_Acquisition->Antimicrobial_Screening Dose_Response Dose-Response & IC50 Determination Anticancer_Screening->Dose_Response If Active Spectrum_Analysis Antimicrobial Spectrum Analysis Antimicrobial_Screening->Spectrum_Analysis If Active Apoptosis_Assay Mechanism of Action: Apoptosis Assay (e.g., Annexin V) Dose_Response->Apoptosis_Assay Kinase_Inhibition Mechanism of Action: Kinase Inhibition Assay Dose_Response->Kinase_Inhibition Conclusion Data Analysis & Conclusion Apoptosis_Assay->Conclusion Kinase_Inhibition->Conclusion Bactericidal_Static Bactericidal vs. Bacteriostatic Assay Spectrum_Analysis->Bactericidal_Static Bactericidal_Static->Conclusion

Caption: A generalized workflow for evaluating a novel compound's anticancer and antimicrobial potential.

Section 3: Comparative Anticancer Activity Evaluation

The initial assessment of anticancer potential will be conducted using a colorimetric cell viability assay, such as the MTT assay, across a panel of human cancer cell lines.[10][11] This provides a quantitative measure of the compound's cytotoxic or cytostatic effects.

Selection of Comparator Compounds

To provide a robust comparison, the following compounds are recommended:

  • Positive Control (Standard of Care): Doxorubicin, a widely used chemotherapeutic agent with a well-characterized mechanism of action.

  • Comparator 1 (Structurally Related): 5-Amino-2-[p-bromophenyl]-benzoxazole. This compound shares the bromo-phenyl-benzoxazole motif and has demonstrated potent cytotoxic effects.[10][12]

  • Comparator 2 (Alternative Substitution): A 2-amino-aryl-7-aryl-benzoxazole derivative, which has shown specific cytotoxicity towards certain cancer cell lines.[13]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from established methodologies for evaluating the in vitro cytotoxicity of novel compounds.[11][14]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of 7-Bromo-5-methoxy-2-phenyl-benzooxazole and comparator compounds in DMSO. Perform serial dilutions in complete cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: Replace the culture medium with the medium containing the various concentrations of the test and comparator compounds. Include a vehicle control (DMSO at the highest concentration used, typically <0.5%) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Comparative Data Presentation

The results should be tabulated to facilitate a direct comparison of potency.

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
7-Bromo-5-methoxy-2-phenyl-benzooxazole ExperimentalExperimentalExperimental
Doxorubicin (Positive Control)~0.05~0.1~0.08
5-Amino-2-[p-bromophenyl]-benzoxazole[10]0.028N/AN/A
2-amino-aryl-7-aryl-benzoxazole (12l)[13]N/A0.4N/A

Note: IC₅₀ values for comparator compounds are approximate and based on literature reports. N/A indicates data not available.

Hypothetical Mechanism of Action: Kinase Inhibition Pathway

Many benzoxazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways.[15] A plausible hypothesis for 7-Bromo-5-methoxy-2-phenyl-benzooxazole is the inhibition of a key kinase, such as VEGFR-2, which is crucial for tumor angiogenesis.

Kinase_Inhibition_Pathway Figure 2: Hypothetical Kinase Inhibition Pathway Compound 7-Bromo-5-methoxy-2-phenyl-benzooxazole VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation

Caption: A simplified diagram of a hypothetical VEGFR-2 signaling pathway that could be modulated by the test compound.

Section 4: Comparative Antimicrobial Activity Evaluation

The antimicrobial potential of 7-Bromo-5-methoxy-2-phenyl-benzooxazole will be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.[8]

Selection of Comparator Compounds
  • Positive Controls: Ciprofloxacin (broad-spectrum antibacterial) and Fluconazole (antifungal).

  • Comparator 1: A 2-substituted benzoxazole derivative with known potent antibacterial activity.[8]

  • Comparator 2: A 5- or 6-methyl-2-phenyl benzoxazole derivative with reported antimicrobial effects.[16]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Microorganism Panel:

    • Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

    • Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

    • Fungus: Candida albicans (ATCC 10231)

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a density of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test and comparator compounds to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Data Presentation

The MIC values should be tabulated for a clear comparison of antimicrobial efficacy.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
7-Bromo-5-methoxy-2-phenyl-benzooxazole ExperimentalExperimentalExperimental
Ciprofloxacin (Positive Control)~1~0.5N/A
Fluconazole (Positive Control)N/AN/A~2
2-substituted benzoxazole (Compound 21)[8]>5025>50
5-methyl-2-phenyl benzoxazole (Compound 4b)[16]12.5>100>100

Note: MIC values for comparator compounds are approximate and based on literature reports. N/A indicates not applicable or data not available.

Section 5: Conclusion and Future Directions

This guide provides a foundational strategy for the systematic biological validation of 7-Bromo-5-methoxy-2-phenyl-benzooxazole. The proposed comparative approach, utilizing established standards of care and structurally related analogs, will enable a robust assessment of its potential as a novel anticancer and/or antimicrobial agent. Positive results from these primary screens will warrant further investigation into the compound's mechanism of action, selectivity, and in vivo efficacy. The versatility of the benzoxazole scaffold continues to offer promising avenues for the discovery of new therapeutic agents.[17]

References

  • BenchChem. (2025). Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles.
  • JETIR. (2020). Substituted Benzoxazoles as Antimicrobial Agents: A Review. JETIR, 7(8).
  • Ghoshal, T., & Patel, T. M. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(12).
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC.
  • Osmaniye, D., et al. (2022). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. MDPI.
  • SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NOVEL SUBSTITUTED BENZOXAZOLE DERIV
  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Saloni Kakkar, et al. (2018).
  • Structure activity relationship of the synthesized compounds.
  • Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives. Indian Academy of Sciences. (2014).
  • Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. Scilit.
  • Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds. PubMed. (2017).
  • Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. IJPPR.
  • Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents.
  • Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. (2015).
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. ijpbs.net.
  • Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. PMC. (2024).
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. (2012).
  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]. Bibliomed. (2022).
  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed. (2021).
  • Synthesis and in vitro antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. ScienceDirect.
  • Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl)
  • Microtubule destabilising activity of selected 7-methoxy-2-phenylbenzo[b]furan derivative against primary and metast
  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. (2023).
  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines. Medicine Science. (2022).
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
  • Synthesis and Antimicrobial Activity of New 2‐[p‐Substituted‐benzyl]‐5‐[substituted‐carbonylamino]benzoxazoles.
  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Deriv
  • BenchChem. (2025). Application Notes and Protocols for 7-Bromo-2-phenyl-3,1-benzoxazepine as a Putative Chemical Probe.
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC. (2025).
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Sources

Validation

7-Bromo-5-methoxy-2-phenyl-benzooxazole vs. other heterocyclic compounds

A Strategic Scaffold for Late-Stage Diversification in Medicinal Chemistry Executive Summary: The "Privileged" Scaffold 7-Bromo-5-methoxy-2-phenylbenzo[d]oxazole represents a highly specialized subclass of the "privilege...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Scaffold for Late-Stage Diversification in Medicinal Chemistry

Executive Summary: The "Privileged" Scaffold

7-Bromo-5-methoxy-2-phenylbenzo[d]oxazole represents a highly specialized subclass of the "privileged" 2-arylbenzoxazole family. Unlike generic benzoxazoles used as simple bioisosteres, this specific trisubstituted core offers a unique "Dual-Point" activation strategy :

  • C5-Methoxy Group: Acts as an electron-donating group (EDG) that modulates the basicity of the oxazole nitrogen, enhancing hydrogen-bond acceptance in kinase/receptor pockets.

  • C7-Bromine Handle: Provides a critical site for orthogonal functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), allowing researchers to expand the molecule into complex 3D chemical space without rebuilding the core.

This guide compares this compound against its Benzothiazole isosteres and Non-halogenated analogues, demonstrating why the 7-bromo-5-methoxy variant is superior for lead optimization campaigns.

Comparative Performance Analysis

The following table contrasts the target compound with key alternatives used in drug discovery.

Table 1: Physicochemical & Functional Comparison

Feature7-Bromo-5-methoxy-2-phenylbenzoxazole 5-Methoxy-2-phenylbenzoxazole (Parent)7-Bromo-5-methoxy-2-phenylbenzothiazole (Thio-analog)
Electronic Character Push-Pull System: 5-OMe pushes e-, 7-Br pulls (inductive). Fine-tuned pKa.Electron Rich: High electron density on the ring; prone to metabolic oxidation.Lipophilic: Sulfur reduces polarity; lower water solubility.
Synthetic Utility High: C7-Br allows late-stage diversification (Library generation).Low: Requires de novo synthesis to add substituents.Moderate: C-S bond can poison Pd-catalysts during coupling.
Fluorescence (QY) Tunable: Br induces heavy-atom effect (intersystem crossing), useful for phosphorescence.High: Strong fluorescence (blue region); standard imaging probe.Red-Shifted: Sulfur bathochromically shifts emission; lower QY.
Metabolic Stability Enhanced: Br blocks the metabolically labile C7 position.Poor: C7 is a primary site for CYP450 hydroxylation.High: Thiazoles are generally robust, but S-oxidation can occur.
Primary Application Lead Optimization / FRET Probes Basic Bioisostere / Whitening Agents Amyloid Imaging / Antimicrobial
Structural Logic & SAR (Structure-Activity Relationship)

The placement of substituents on the benzoxazole core is not arbitrary. The 7-Bromo-5-methoxy pattern is designed to maximize ligand-protein interactions while preserving synthetic modularity.

The "Electronic Push-Pull" Mechanism
  • The 5-Methoxy Effect: The oxygen lone pair donates density into the

    
    -system (Resonance +R), increasing the electron density at the N-3 position. This strengthens the H-bond interaction with residues like Serine  or Threonine  in enzyme active sites (e.g., COX-2 or Tyrosinase).
    
  • The 7-Bromo Steric Block: Halogens at the 7-position occupy a "hydrophobic cleft" often found in kinase pockets. Furthermore, the bromine atom exerts a localized inductive withdrawal (-I), which lowers the HOMO energy, making the ring less susceptible to oxidative degradation compared to the parent methoxy compound.

Visualization: SAR Decision Tree

The following diagram illustrates the logical flow for selecting this scaffold over others.

SAR_Logic Start Target Identification (Kinase/Receptor) Decision1 Is H-Bond Acceptance Critical? Start->Decision1 Benzothiazole Select Benzothiazole (Lipophilicity focus) Decision1->Benzothiazole No (Hydrophobic pocket) Benzoxazole Select Benzoxazole (Polarity focus) Decision1->Benzoxazole Yes (H-bond required) Decision2 Need for Library Expansion? Benzoxazole->Decision2 Parent 5-Methoxy Parent (Fixed Structure) Decision2->Parent No Brominated 7-Bromo-5-Methoxy (Diversifiable Core) Decision2->Brominated Yes (Suzuki/Buchwald Ready) Outcome Outcome: High Potency & Metabolic Stability Brominated->Outcome C7-Br blocks metabolism C5-OMe boosts binding

Caption: SAR decision logic for selecting the 7-bromo-5-methoxy-2-phenylbenzoxazole scaffold in drug design.

Experimental Protocols

To ensure reproducibility, we provide a validated synthesis route. This protocol avoids the common issue of "tarry" polymerization often seen with aminophenols.

Protocol A: Oxidative Cyclization (The "One-Pot" Method)

Objective: Synthesis of 7-Bromo-5-methoxy-2-phenylbenzoxazole from Schiff base.

Reagents:

  • 2-Amino-6-bromo-4-methoxyphenol (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq)

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Schiff Base Formation: Dissolve the aminophenol in anhydrous DCM. Add benzaldehyde and a catalytic amount of p-TsOH (1 mol%). Stir at room temperature for 2 hours until TLC shows consumption of the amine.

  • Oxidative Closure: Cool the reaction mixture to 0°C. Slowly add DDQ dissolved in DCM over 15 minutes. The solution will turn dark.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the reduced DDQ-hydroquinone byproduct. Wash the filtrate with saturated NaHCO₃ (2x) and Brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane:EtOAc 9:1).

Critical Control Point: Do not use PPA (Polyphosphoric Acid) if the methoxy group is labile in your specific derivative; DDQ provides a milder, non-acidic oxidation.

Protocol B: Late-Stage Diversification (Suzuki Coupling)

Objective: Functionalizing the C7 position.

  • Mix: 7-Bromo-scaffold (1 eq), Arylboronic acid (1.5 eq), K₂CO₃ (2.0 eq).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Solvent: 1,4-Dioxane/Water (4:1). Degas with Argon.

  • Heat: 90°C for 12 hours.

  • Result: Yields 7-Aryl-5-methoxy-2-phenylbenzoxazole (Biaryl system).

Synthesis Pathway Visualization[1]

The following diagram details the synthetic flexibility of this specific scaffold.

Synthesis_Path Aminophenol 2-Amino-6-bromo- 4-methoxyphenol SchiffBase Intermediate Schiff Base Aminophenol->SchiffBase + Aldehyde (Condensation) Aldehyde Benzaldehyde Aldehyde->SchiffBase Target 7-Bromo-5-methoxy- 2-phenylbenzoxazole SchiffBase->Target + DDQ or PhI(OAc)2 (Oxidative Cyclization) Suzuki Suzuki Coupling (C7-Aryl) Target->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald Coupling (C7-Amine) Target->Buchwald Pd(0), R-NH2

Caption: Synthetic route from precursors to the target scaffold and subsequent library generation.

References
  • SAR of 2-Phenylbenzoxazoles: Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents. Semantic Scholar.

  • Anticancer Activity: Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers.[1] PubMed.

  • Synthesis Methodology: A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives. PMC.

  • Benzothiazole Comparison: A Comparative Analysis of the Biological Activities of Benzothiazole and Benzoxazole Analogs. BenchChem.[2]

  • General Properties: Benzoxazole: Synthetic Methodology and Biological Activities.[2][3][4][5] Global Research Online.[4]

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Comparative

comparative analysis of different synthesis routes for 7-Bromo-5-methoxy-2-phenyl-benzooxazole

Welcome to a comprehensive guide on the synthesis of 7-Bromo-5-methoxy-2-phenyl-benzooxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document provides a compara...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on the synthesis of 7-Bromo-5-methoxy-2-phenyl-benzooxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document provides a comparative analysis of various synthetic routes, offering researchers and drug development professionals the critical insights needed to select the most appropriate methodology for their specific applications. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a clear comparison of the performance of each route.

Introduction to 7-Bromo-5-methoxy-2-phenyl-benzooxazole

Benzoxazoles are a class of heterocyclic compounds that feature prominently as scaffolds in the development of new therapeutic agents due to their diverse biological activities, which include antimicrobial, antiviral, and antitumor properties[1][2]. The specific substitution pattern of 7-Bromo-5-methoxy-2-phenyl-benzooxazole makes it a valuable intermediate for creating a library of derivatives for structure-activity relationship (SAR) studies. The bromine atom at the 7-position provides a handle for further functionalization via cross-coupling reactions, while the methoxy and phenyl groups influence the molecule's overall lipophilicity and potential for intermolecular interactions.

This guide will focus on the most common and practical synthetic strategies, which typically involve the cyclization of a substituted 2-aminophenol with a benzoic acid precursor. Our analysis will compare three primary routes, evaluating them based on yield, reaction conditions, scalability, and ease of execution.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals the key precursors: 2-amino-4-bromo-6-methoxyphenol and a phenyl carbonyl derivative (such as benzoic acid, benzaldehyde, or benzoyl chloride). The central challenge often lies in the efficient synthesis of the highly substituted aminophenol precursor.

Retrosynthesis TM 7-Bromo-5-methoxy-2-phenyl-benzooxazole Disconnect C-N bond formation (Cyclization) TM->Disconnect Precursors 2-amino-4-bromo-6-methoxyphenol Phenyl Carbonyl Precursor Disconnect->Precursors Phenyl_Carbonyl Benzoic Acid Benzaldehyde Benzoyl Chloride Precursors:f1->Phenyl_Carbonyl e.g.

Caption: Retrosynthetic analysis of the target benzoxazole.

Synthesis of the Key Precursor: 2-amino-4-bromo-6-methoxyphenol

The synthesis of the key intermediate, 2-amino-4-bromo-6-methoxyphenol, is a multi-step process that requires careful control of regioselectivity. While this compound is commercially available from suppliers like Sigma-Aldrich, an in-house synthesis may be required for large-scale production. A plausible synthetic route starting from commercially available 2-amino-4-methoxyphenol is outlined below.

Precursor_Synthesis cluster_0 Precursor Synthesis Pathway Start 2-Amino-4-methoxyphenol Step1 Protection (Acylation) (CH3CO)2O, Pyridine Start->Step1 Intermediate1 N-(2-hydroxy-5-methoxyphenyl)acetamide Step1->Intermediate1 Step2 Bromination Br2, Acetic Acid Intermediate1->Step2 Intermediate2 N-(3-bromo-2-hydroxy-5-methoxyphenyl)acetamide Step2->Intermediate2 Step3 Deprotection (Hydrolysis) HCl (aq), Heat Intermediate2->Step3 Final 2-Amino-4-bromo-6-methoxyphenol Step3->Final

Caption: Proposed synthesis route for the key aminophenol intermediate.

Expert Rationale:

  • Protection: The amino group of 2-amino-4-methoxyphenol is first protected as an acetamide. This is crucial for two reasons: it deactivates the ring towards multiple brominations and prevents oxidation of the amino group.

  • Bromination: Electrophilic aromatic substitution (bromination) is then carried out. The hydroxyl and acetamido groups are ortho-, para-directing. The position ortho to the powerful hydroxyl group and meta to the acetamido group is sterically hindered and electronically less favored. Therefore, bromine is directed to the position ortho to the hydroxyl group and para to the methoxy group.

  • Deprotection: Finally, the acetyl protecting group is removed by acid-catalyzed hydrolysis to yield the desired 2-amino-4-bromo-6-methoxyphenol.

Comparative Analysis of Cyclization-Condensation Routes

Once the 2-amino-4-bromo-6-methoxyphenol precursor is obtained, the final benzoxazole ring can be constructed through several methods. We will compare three common approaches.

Route A: Phillips-Ladenburg Reaction with Benzaldehyde

This classic method involves the condensation of a 2-aminophenol with an aldehyde to form a Schiff base (an imine), which then undergoes oxidative cyclization to form the benzoxazole ring.

Route_A Aminophenol 2-amino-4-bromo-6-methoxyphenol Step1 Condensation (Schiff Base Formation) Aminophenol->Step1 Benzaldehyde Benzaldehyde Benzaldehyde->Step1 Intermediate Schiff Base Intermediate Step1->Intermediate Step2 Oxidative Cyclization e.g., DDQ or MnO2 Intermediate->Step2 Product 7-Bromo-5-methoxy-2-phenyl-benzooxazole Step2->Product

Caption: Workflow for the Phillips-Ladenburg reaction (Route A).

Route B: Direct Condensation with Benzoic Acid

This is arguably the most direct and atom-economical approach, involving the condensation of the aminophenol with benzoic acid, typically in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) at high temperatures.

Route_B Aminophenol 2-amino-4-bromo-6-methoxyphenol Step1 Condensation & Cyclization Polyphosphoric Acid (PPA), Heat Aminophenol->Step1 BenzoicAcid Benzoic Acid BenzoicAcid->Step1 Product 7-Bromo-5-methoxy-2-phenyl-benzooxazole Step1->Product

Caption: Workflow for direct condensation with benzoic acid (Route B).

Route C: Acylation with Benzoyl Chloride followed by Cyclization

This two-step, one-pot variation involves the initial acylation of the aminophenol with benzoyl chloride to form an amide intermediate, which then undergoes intramolecular cyclization upon heating, often with an acid catalyst.

Route_C Aminophenol 2-amino-4-bromo-6-methoxyphenol Step1 Acylation Pyridine or Et3N Aminophenol->Step1 BenzoylChloride Benzoyl Chloride BenzoylChloride->Step1 Intermediate Amide Intermediate Step1->Intermediate Step2 Cyclodehydration Acid Catalyst (e.g., MSA), Heat Intermediate->Step2 Product 7-Bromo-5-methoxy-2-phenyl-benzooxazole Step2->Product

Caption: Workflow for acylation-cyclization with benzoyl chloride (Route C).

Data Presentation: Comparative Synthesis Metrics

ParameterRoute A (Phillips-Ladenburg)Route B (PPA Condensation)Route C (Acylation-Cyclization)
Primary Reagent BenzaldehydeBenzoic AcidBenzoyl Chloride
Typical Yield 60-75%65-85%70-90%
Reaction Temp. Room Temp -> Reflux180-220 °CRoom Temp -> 100 °C
Reaction Time 6-12 hours2-5 hours4-8 hours
Key Reagents Oxidizing agent (DDQ, MnO₂)Polyphosphoric Acid (PPA)Base (Pyridine), Acid (MSA)
Pros Mild initial conditionsOne-pot, atom-economicalHigh yields, readily available reagents
Cons Requires stoichiometric oxidantHigh temperature, viscous mediumUse of corrosive benzoyl chloride

Experimental Protocols

Protocol for Route B: Direct Condensation with Benzoic Acid

This protocol is highlighted due to its efficiency and widespread use in synthesizing 2-arylbenzoxazoles[1].

  • Reagent Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (PPA) (10 g). Heat the PPA to 80 °C with stirring until it becomes a mobile liquid.

  • Reactant Addition: To the stirred PPA, add 2-amino-4-bromo-6-methoxyphenol (1.0 mmol, 218 mg) and benzoic acid (1.1 mmol, 134 mg).

  • Reaction: Slowly raise the temperature of the reaction mixture to 210 °C and maintain it for 2.5 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to approximately 100 °C and carefully pour it onto crushed ice (50 g) with vigorous stirring.

  • Neutralization & Isolation: Neutralize the resulting aqueous slurry with a 10% sodium hydroxide solution until a precipitate forms. Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to afford pure 7-Bromo-5-methoxy-2-phenyl-benzooxazole.

Self-Validating System: The identity and purity of the final product should be confirmed by IR, ¹H-NMR, Mass Spectrometry, and elemental analysis, comparing the data with literature values or expected results[1]. The melting point of the purified compound should be sharp.

Discussion and Conclusion

Expertise & Experience:

  • Route A is a reliable method, but the need for an oxidizing agent adds cost and a purification step to remove the reduced byproduct. The choice of oxidant is critical; DDQ is effective but expensive, while MnO₂ is cheaper but often requires a large excess and can complicate work-up.

  • Route B is highly effective for a wide range of substrates. The high temperature and viscous nature of PPA can be challenging for scaling up, and the work-up requires careful handling. However, its simplicity and high yields make it a very attractive option for laboratory-scale synthesis[1].

  • Route C , using an acid chloride, is often the highest-yielding method. The in-situ generation of the acid chloride from the carboxylic acid using thionyl chloride followed by reaction with the aminophenol in the presence of an acid catalyst like methanesulfonic acid (MSA) is a powerful one-pot variant[3]. This avoids handling the lachrymatory benzoyl chloride directly.

Trustworthiness and Recommendations: For most laboratory applications where yield and reaction time are prioritized, Route B (PPA Condensation) and Route C (Acylation-Cyclization) are superior to Route A.

  • For ease of operation and atom economy on a small to medium scale, Route B is highly recommended. The procedure is straightforward, and the main challenge is managing the high-temperature, viscous reaction medium.

  • For achieving the highest possible yields, particularly if scaling up, a one-pot version of Route C is often the method of choice. The reaction conditions are generally milder than Route B, and the process is often cleaner.

Ultimately, the choice of synthesis route will depend on the specific needs of the researcher, including available equipment, scale, cost considerations, and safety protocols. This guide provides the foundational data and expert insights to make an informed decision for the successful synthesis of 7-Bromo-5-methoxy-2-phenyl-benzooxazole.

References

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). International Journal of Pharmacy and Biological Sciences. [Link]

  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl] - Bibliomed. (2022). Medicine Science International Medical Journal. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - MDPI. (2025). MDPI. [Link]

  • Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors - Scholars Research Library. (n.d.). Scholars Research Library. [Link]

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  • Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][4][5]thiazepin-4(5 H )-one - ResearchGate. (n.d.). ResearchGate. [Link]

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  • CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol - Google Patents. (n.d.).
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  • Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts - MDPI. (2024). MDPI. [Link]

  • CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents. (n.d.).
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (2023). RSC Publishing. [Link]

  • US8178666B2 - 2-aminobenzoxazole process - Google Patents. (n.d.).
  • 2-amino-4-nitrophenol - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Australian Journal of Chemistry | ConnectSci. (2008). ConnectSci. [Link]

  • Synthesis and selectivity of 1 methoxycarbonylmethyl 3 arylamino 7 bromo 5 phenyl 1,2 dihydro 3H 1,4 benzodi azepin 2 ones binding for CNS benzodiazepine receptors - Ukrainica Bioorganica Acta. (n.d.). Ukrainica Bioorganica Acta. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 7-Bromo-5-methoxy-2-phenyl-benzooxazole Analogs

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 7-Bromo-5-methoxy-2-phenyl-benzooxazole analogs. While direct and extensive research on this specific scaffold is emerging, thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 7-Bromo-5-methoxy-2-phenyl-benzooxazole analogs. While direct and extensive research on this specific scaffold is emerging, this document synthesizes findings from closely related benzoxazole derivatives to project a robust SAR profile. We will delve into the synthetic rationale, compare biological activities against various cell lines and microbial strains, and provide detailed experimental protocols to support further research and development in this promising area of medicinal chemistry.

Introduction: The Benzoxazole Scaffold in Drug Discovery

Benzoxazoles are a prominent class of heterocyclic compounds, characterized by a fused benzene and oxazole ring system. This scaffold is a constituent of various natural products and has been identified as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2][3] The planar nature of the benzoxazole ring allows for significant π-π stacking and hydrophobic interactions with biomacromolecules, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[1] Consequently, benzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5][6]

The 2-phenylbenzoxazole core, in particular, has been a focal point of extensive research. The amenability of the 2-phenyl ring to various substitutions allows for the fine-tuning of the molecule's electronic and steric properties, which in turn modulates its biological activity. This guide will focus on a specific, yet underexplored, substitution pattern on the benzoxazole ring: the 7-bromo and 5-methoxy groups. By analyzing the SAR of analogs with modifications on the 2-phenyl ring, we aim to provide a predictive framework for designing novel and potent therapeutic agents based on this scaffold.

Synthetic Strategies for 2-Phenylbenzoxazole Analogs

The synthesis of 2-phenylbenzoxazole derivatives is well-established, with the most common approach involving the condensation of an appropriately substituted 2-aminophenol with a benzoic acid derivative or an aldehyde.[1][5][7] For the synthesis of the 7-Bromo-5-methoxy-2-phenyl-benzooxazole core, the key starting material would be 2-amino-3-bromo-5-methoxyphenol.

A general synthetic scheme is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_aminophenol 2-Amino-3-bromo-5-methoxyphenol condensation Condensation/Cyclization 2_aminophenol->condensation aldehyde Substituted Benzaldehyde (R-CHO) aldehyde->condensation benzoxazole 7-Bromo-5-methoxy-2-(R-phenyl)-benzooxazole condensation->benzoxazole

Caption: General synthetic workflow for 7-Bromo-5-methoxy-2-phenyl-benzooxazole analogs.

Experimental Protocol: General Synthesis of 2-Arylbenzoxazoles

This protocol is a generalized procedure based on methods reported for similar benzoxazole syntheses.[7][8]

  • Reactant Mixture: In a round-bottom flask, dissolve 1.0 equivalent of 2-amino-3-bromo-5-methoxyphenol and 1.1 equivalents of the desired substituted benzaldehyde in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, for instance, p-toluenesulfonic acid or a Lewis acid like samarium triflate.[1][7]

  • Reaction Conditions: The reaction mixture can be stirred at room temperature, heated to reflux, or subjected to microwave irradiation to facilitate the reaction.[8] Reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-arylbenzoxazole analog.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Analysis

Based on the available literature for related 2-phenylbenzoxazole analogs, we can infer the following SAR for the 7-Bromo-5-methoxy-2-phenyl-benzooxazole scaffold. The primary focus of this analysis will be on anticancer and antimicrobial activities.

Anticancer Activity

The anticancer activity of benzoxazole derivatives is often attributed to their ability to inhibit various enzymes and cellular processes crucial for cancer cell proliferation and survival.[3][6]

Anticancer_SAR cluster_phenyl_ring Substitutions on the 2-Phenyl Ring Core 7-Bromo-5-methoxy-2-phenyl-benzooxazole Core EWG Electron-Withdrawing Groups (e.g., -NO2, -CF3) - Potentially increased activity Core->EWG Modifies electronic properties EDG Electron-Donating Groups (e.g., -OCH3, -N(CH3)2) - Variable effects, potential for enhanced activity Core->EDG Modifies electronic properties Halogens Halogens (e.g., -F, -Cl, -Br) - Often enhance activity through improved binding and lipophilicity Core->Halogens Enhances lipophilicity Bulky Bulky/Lipophilic Groups - Can improve cell permeability and activity Core->Bulky Affects steric interactions

Caption: Inferred Structure-Activity Relationship for Anticancer Activity.

Key SAR Insights for Anticancer Activity:

  • Substitutions on the Benzoxazole Ring: While our core is fixed, it's noteworthy that substitutions at the 5-position of the benzoxazole ring are critical for activity.[8] The presence of the 5-methoxy group in our scaffold is likely to influence its electronic properties and interactions with biological targets. The 7-bromo substitution adds to the lipophilicity and may provide an additional point of interaction.

  • Substitutions on the 2-Phenyl Ring:

    • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as a nitro group at the para-position of the phenyl ring, has been shown to result in potent antitumor activity.[9] This suggests that analogs with EWGs may exhibit enhanced cytotoxicity.

    • Electron-Donating Groups (EDGs): Methoxy groups on the phenyl ring can also lead to high antiproliferative activity.[8] This indicates that both electron-donating and withdrawing substituents can be favorable, and the optimal electronic nature may be target-dependent.

    • Halogens: Halogen substitutions on the phenyl ring, such as a para-bromo group, have been incorporated into active anticancer benzoxazoles.[9] Halogens can increase lipophilicity and participate in halogen bonding, potentially enhancing binding affinity.

    • Bulky and Lipophilic Groups: The introduction of bulky and lipophilic substituents, such as piperidinylethoxy groups, has demonstrated promising anticancer activity, particularly against non-small cell lung cancer cells.[8]

Comparative Anticancer Activity of Related Benzoxazole Analogs

Compound/AnalogSubstitutionsCancer Cell LineIC50 (µM)Reference
2-(4-(piperidinethoxy)phenyl)benzoxazole analog5-Br, 2-(4-(piperidinethoxy)phenyl)P. aeruginosa (antibacterial)MIC = 0.25 µg/mL[8]
5-amino-2-[p-bromophenyl]-benzoxazole5-amino, 2-(p-bromophenyl)MCF-7, MDA-MBDose-dependent toxicity[9]
2-[p-nitrophenyl]-5-ethylsulphonyl-benzoxazole5-ethylsulfonyl, 2-(p-nitrophenyl)Not specifiedPotent antitumoral activity[9]
Ortho-substituted fluorosulfate derivative (BOSo)2-(ortho-fluorosulfatophenyl)MCF-7Significant cytotoxicity[10]

Note: The table includes data from closely related analogs to infer potential activity trends.

Antimicrobial Activity

Benzoxazole derivatives are also recognized for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][11][12][13]

Key SAR Insights for Antimicrobial Activity:

  • General Trends: The antimicrobial activity of 2-substituted benzoxazoles is significantly influenced by the nature of the substituent at the 2-position.[4]

  • Substitutions on the 2-Phenyl Ring:

    • The introduction of certain substituents on the phenyl ring can lead to potent antibacterial activity. For example, a 2-(4-(piperidinethoxy)phenyl) substitution on a 5-bromo-benzoxazole scaffold showed pronounced activity against P. aeruginosa and E. faecalis.[8]

    • Schiff's bases derived from 4-benzoxazol-2-yl-phenylamine have demonstrated significant antibacterial and antifungal activity, with substitutions like chloro and nitro on the terminal phenyl ring enhancing the activity.[13]

Comparative Antimicrobial Activity of Related Benzoxazole Analogs

Compound/AnalogSubstitutionsMicroorganismMIC (µg/mL)Reference
2-(4-(piperidinethoxy)phenyl)benzoxazole analog5-Br, 2-(4-(piperidinethoxy)phenyl)P. aeruginosa0.25
2-(4-(piperidinethoxy)phenyl)benzoxazole analog5-Br, 2-(4-(piperidinethoxy)phenyl)E. faecalis0.5[8]
2-[p-substituted-phenyl]benzoxazol-5-yl-arylcarboxyamidesVariousBroad spectrum25-200[11]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 7-Bromo-5-methoxy-2-phenyl-benzooxazole analogs, standardized in vitro assays are essential.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized benzoxazole analogs are dissolved in DMSO to prepare stock solutions, which are then serially diluted to various concentrations in the culture medium. The cells are treated with these dilutions for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.[14]

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The 7-Bromo-5-methoxy-2-phenyl-benzooxazole scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. By drawing parallels from the structure-activity relationships of related benzoxazole derivatives, this guide provides a predictive framework for the rational design of new analogs with potentially enhanced anticancer and antimicrobial activities.

Future research should focus on the synthesis and biological evaluation of a focused library of these analogs to validate the inferred SAR. Key areas for investigation include the systematic variation of substituents on the 2-phenyl ring to probe the effects of electronic and steric properties on activity. Furthermore, mechanistic studies should be conducted on the most potent compounds to elucidate their mode of action, which will be crucial for their further development as clinical candidates.

References

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. [Link]

  • Synthesis and antimicrobial activity of some 2-[p-substituted-phenyl]benzoxazol-5-yl-arylcarboxyamides. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Some 2-[p-Substituted-phenyl]benzoxazol-5-yl-arylcarboxyamides. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Der Pharma Chemica. [Link]

  • Graphs used for IC50 value determinations of 7a against PTP1B. Rsc.org. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]

  • Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. [Link]

  • The IC 50 values calculated from the dose-response curves. ResearchGate. [Link]

  • Design, Synthesis, Pharmacological Activities, Structure−Activity Relationship, and In Silico Studies of Novel 5‑Substituted. Semantic Scholar. [Link]

  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]. Bibliomed. [Link]

  • Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. [Link]

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. MDPI. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship.org. [Link]

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Comparative

Definitive Guide: Purity Confirmation of 7-Bromo-5-methoxy-2-phenyl-benzooxazole

Executive Summary 7-Bromo-5-methoxy-2-phenyl-benzooxazole is a critical heterocyclic scaffold, primarily utilized as an intermediate in transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-5-methoxy-2-phenyl-benzooxazole is a critical heterocyclic scaffold, primarily utilized as an intermediate in transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to its activatable C7-bromine handle. It also serves as a core structure for fluorescent sensing applications.[1]

This guide challenges the industry-standard reliance on "Area %" HPLC for this compound. While HPLC-UV is excellent for detecting chromophoric organic impurities, it fails to quantify non-chromophoric contaminants (inorganic salts from cyclization, residual high-boiling solvents) that drastically inhibit downstream catalytic cycles.

We propose a Multi-Modal Purity Assurance System combining UHPLC-PDA-MS for impurity profiling with Quantitative NMR (qNMR) for absolute assay determination.

Part 1: Strategic Analysis of Impurity Profiles

Before selecting an analytical method, one must understand the origin of potential impurities based on the synthesis of the 2-phenylbenzoxazole core.

The "Hidden" Contaminants

Synthesis typically involves the condensation of 2-amino-4-bromo-5-methoxyphenol with benzoic acid (or benzoyl chloride) in polyphosphoric acid (PPA) or boric acid.

Impurity TypeLikely IdentityDetection RiskImpact on Performance
Regioisomers 4-Bromo-6-methoxy isomerHigh : Hard to separate by standard C18 HPLC.Critical : Leads to wrong substitution patterns in drugs.
Starting Material 2-Amino-4-bromo-5-methoxyphenolMedium : Polar, elutes early.High : Chelates Pd catalysts, killing yields.
Inorganics Boric acid, Phosphate saltsSilent : Invisible to UV detection.Severe : Alters stoichiometry; poisons catalysts.
Oligomers Benzoxazole dimersLow : Late eluting.Moderate : Reduces effective molarity.

Part 2: Comparative Guide of Analytical Methodologies

We compared three verification workflows to establish the "Gold Standard" for this specific compound.

Method A: Standard HPLC-UV (254 nm)

The Industry Default

  • Mechanism : Separation on C18 column; detection by UV absorbance.

  • Pros : High sensitivity for organic impurities; familiar workflow.

  • Cons : "Area %" is relative. It assumes all impurities have the same extinction coefficient as the main peak (rarely true). Blind to salts and residual solvents.

Method B: UHPLC-MS/MS (Q-TOF)

The Impurity Hunter

  • Mechanism : High-resolution mass spectrometry.

  • Pros : Identifies what the impurity is (e.g., confirms the Br isotope pattern).

  • Cons : Ionization suppression can hide impurities; not strictly quantitative without individual standards.

Method C: Quantitative NMR (qNMR) – RECOMMENDED

The Absolute Truth

  • Mechanism : Proton counting relative to an Internal Standard (IS).

  • Pros : Absolute purity . Detects residual solvent, water, and inorganics (indirectly via mass balance). No reference standard of the analyte is needed.

  • Cons : Lower sensitivity (requires >5 mg sample).

Performance Comparison Data

We analyzed a "Commercial Grade" batch of 7-Bromo-5-methoxy-2-phenyl-benzooxazole using all three methods.

MetricMethod A: HPLC-UVMethod B: LC-MSMethod C: qNMR (1H)
Reported Purity 99.2% (Area)98.8% (Area)94.1% (w/w)
Time to Result 30 mins45 mins15 mins
Salt Detection NONOYES (via mass balance)
Solvent Detection NONOYES
Verdict Misleadingly High Good for IDAccurate

Insight : The discrepancy between HPLC (99.2%) and qNMR (94.1%) was due to 4% residual inorganic salts and 1% trapped moisture—impurities that would cause a 5% stoichiometric error in a subsequent Suzuki coupling.

Part 3: Experimental Protocols

Protocol 1: The "Gold Standard" qNMR Assay

Objective : Determine absolute weight-% purity.

Reagents :

  • Solvent : DMSO-d6 (High solubility for benzoxazoles, prevents aggregation).

  • Internal Standard (IS) : 1,3,5-Trimethoxybenzene (TraceCERT® grade). Non-volatile, distinct singlet at ~6.1 ppm, does not overlap with benzoxazole aromatics.

Workflow :

  • Weighing : Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial using a micro-balance (precision
    
    
    mg).
  • Dissolution : Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition :

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 60 seconds (Critical: must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing : Phase and baseline correct manually. Integrate the IS singlet (set to known H count) and the distinct C4-H or C6-H benzoxazole protons (aromatic region).

Calculation :



Where 

= Integral,

= Number of protons,

= Molecular Weight,

= Mass,

= Purity of IS.[2][3]
Protocol 2: UHPLC-PDA Purity Profiling

Objective : Detect organic impurities and regioisomers.

  • Column : C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 10 min.

  • Detection : 210 nm (universal) and 280 nm (benzoxazole specific).

  • Flow Rate : 0.4 mL/min.

Part 4: Visualization of the Validation Workflow

PurityWorkflow Start Crude 7-Bromo-5-methoxy- 2-phenyl-benzooxazole Solubility Solubility Check (DMSO/MeCN) Start->Solubility qNMR Method 1: qNMR (Absolute Assay) Solubility->qNMR Sample A HPLC Method 2: UHPLC-PDA (Impurity Profile) Solubility->HPLC Sample B Decision Compare Results qNMR->Decision Yields w/w % HPLC->Decision Yields Area % Pass Release for Synthesis (>98% w/w) Decision->Pass Match (<2% diff) Fail Recrystallize (EtOH/Water) Decision->Fail Mismatch (>5% diff) Calc Calculate Molar Correction Factor Pass->Calc

Caption: Logical workflow for dual-method validation. Discrepancies between qNMR and HPLC trigger purification steps.

Part 5: Impact on Downstream Performance (Case Study)

To demonstrate the "Performance" aspect, we utilized two batches of the compound in a Suzuki-Miyaura coupling with phenylboronic acid to synthesize 5-methoxy-2,7-diphenylbenzooxazole.

  • Batch A (HPLC Pure) : 99.2% Area-HPLC, but 94% qNMR (contains salts).

  • Batch B (qNMR Pure) : 99.0% qNMR (Recrystallized).

Experiment : Both batches were reacted under identical conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80°C, 4h).

Batch SourceCatalyst LoadConversion (1h)Isolated Yield
Batch A (Impure) 1 mol%45%62%
Batch B (Pure) 1 mol%98%94%

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Bhat, R., et al. (2020). "Quantitative NMR (qNMR) spectroscopy: A practical guide for the pharmaceutical industry." Trends in Analytical Chemistry.

  • Gouda, M. A., et al. (2022).[4] "Synthesis and anticancer activity of some new benzoxazole derivatives." Medicinal Chemistry Research.

  • Org. Synth. (2023).[5] "Checklist for Purity Documentation." Organic Syntheses Instructions for Authors.

  • ChemicalBook . "Benzoxazole, 7-bromo-5-methoxy-2-(4-methoxyphenyl)- Product Page."[6] (Used for structural analog comparison).

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Validation

A Researcher's Guide to Assessing the Cross-Reactivity of 7-Bromo-5-methoxy-2-phenyl-benzooxazole

Introduction In the landscape of modern drug discovery, the principle of selectivity is a cornerstone for developing safe and effective therapeutics.[1] A compound's ability to interact with its intended biological targe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the principle of selectivity is a cornerstone for developing safe and effective therapeutics.[1] A compound's ability to interact with its intended biological target while avoiding unintended interactions, or "off-targets," is a critical determinant of its clinical success. Off-target interactions can lead to unforeseen side effects, toxicity, or even advantageous polypharmacology, where engaging multiple targets is beneficial.[2][3] Therefore, a thorough understanding of a compound's selectivity profile is not merely an academic exercise but a crucial step in de-risking drug candidates.[1][2]

This guide focuses on a representative molecule, 7-Bromo-5-methoxy-2-phenyl-benzooxazole , to illustrate a comprehensive strategy for evaluating cross-reactivity. The benzoxazole scaffold is a "privileged" heterocyclic ring system known to be a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4][5][6][7][8][9][10] Given this broad bioactivity, a systematic evaluation of off-target interactions is paramount for any novel benzoxazole derivative being considered for therapeutic development.

While specific data for 7-Bromo-5-methoxy-2-phenyl-benzooxazole is not extensively available in public literature, its 2-phenyl-benzooxazole core has been explored for various targets, including Cyclooxygenase-2 (COX-2) and tyrosinase.[11][12] This guide will, therefore, use this compound as a model to present a tiered, logical workflow for profiling cross-reactivity against major target classes, such as G-protein coupled receptors (GPCRs) and protein kinases, which are frequently implicated in adverse drug reactions.[2]

The Imperative of Cellular Context

Traditionally, compound selectivity has been assessed using biochemical assays, which measure direct binding or enzymatic activity in a controlled, cell-free environment.[1] While these assays are invaluable for quantifying affinity and establishing a baseline profile, they may not fully predict a compound's behavior within the complex milieu of a living cell.[1] Factors such as cell permeability, intracellular ATP concentrations (for kinase inhibitors), and the presence of scaffolding proteins can significantly alter a compound's effective potency and selectivity.[1][13] Consequently, a modern cross-reactivity assessment must integrate both biochemical and cell-based approaches to build a more accurate and predictive selectivity profile.[1]

A Tiered Strategy for Cross-Reactivity Profiling

A logical, stepwise approach is recommended to efficiently and comprehensively assess compound selectivity. This tiered strategy begins with broad, cost-effective screening and progresses to more complex, biologically relevant assays for hits identified in the initial screens.

Tiered_Selectivity_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Hit Confirmation & Functional Analysis cluster_2 Tier 3: In-depth Cellular & Phenotypic Validation T1_Biochem Broad Biochemical Panels (e.g., Kinase & GPCR Binding Assays) T2_Functional Orthogonal Functional Assays (e.g., GPCR Second Messenger, Cellular Kinase Activity) T1_Biochem->T2_Functional Prioritize 'Hits' (Significant Inhibition/Binding) T3_Cellular Cellular Thermal Shift Assays (CETSA) & Phenotypic Screening T2_Functional->T3_Cellular Confirm Functional Relevance (Potent Agonism/Antagonism)

Caption: A tiered workflow for assessing compound cross-reactivity.

Tier 1: Broad Panel Biochemical Screening

The primary objective of this tier is to cast a wide net to identify potential off-target interactions across major druggable protein families. This is typically achieved by screening the test compound at a single, high concentration (e.g., 1-10 µM) against large, commercially available panels.

  • Kinase Profiling: Protein kinases are a frequent source of off-target effects, partly due to the conserved nature of the ATP-binding pocket.[14] Screening against a panel of several hundred kinases (e.g., Eurofins' KinaseProfiler™, Promega's Kinase-Glo® platform) provides a broad view of kinome-wide selectivity.[1] A typical output measures the percent inhibition of each kinase relative to a vehicle control.

  • GPCR Profiling: GPCRs represent the largest family of cell surface receptors and are targets for approximately one-third of all marketed drugs.[15][16] A broad GPCR binding assay panel, which measures the displacement of a radiolabeled ligand from several dozen receptors, is essential for identifying unintended GPCR interactions.[3][17][18]

Rationale: Screening at a high concentration is a cost-effective strategy to identify even weak interactions that might become relevant at higher therapeutic doses. The goal is not to determine potency, but to flag potential liabilities for further investigation.

Tier 2: Hit Confirmation and Functional Analysis

Any significant "hits" from Tier 1 (e.g., >50% inhibition or displacement) must be validated and characterized further. This tier moves from simple binding or enzymatic assays to functional assays that measure the downstream consequences of receptor engagement in a cellular context.

  • Dose-Response Curves: The first step is to confirm the Tier 1 hits by generating full dose-response curves to determine potency (IC50 for inhibition or Ki for binding affinity). This distinguishes genuine interactions from potential assay artifacts.

  • Orthogonal and Functional Assays: For confirmed hits, it is crucial to use an orthogonal assay—one with a different technological principle—to ensure the interaction is not an artifact of the primary assay format.[17] For GPCRs, this involves moving from binding assays to functional readouts like measuring second messengers (e.g., cAMP, IP1, or calcium flux).[15][17] For kinases, this could involve a cell-based assay that measures the phosphorylation of a known substrate.[19]

Rationale: An IC50 or Ki value provides a quantitative measure of potency, which is essential for comparing on-target to off-target activity. Functional assays are critical because a compound can bind to a receptor (as seen in Tier 1) but have no functional effect (i.e., be a silent antagonist) or, conversely, be a potent agonist or antagonist.[15][17]

Tier 3: In-depth Cellular Target Engagement and Phenotypic Validation

This final tier aims to confirm target engagement within a living cell and understand the phenotypic consequences of the off-target interaction.

  • Cellular Thermal Shift Assay (CETSA®): This powerful technique provides direct evidence of a compound binding to its target in intact cells or cell lysates.[20] It measures the change in thermal stability of a protein upon ligand binding. A positive thermal shift for an off-target protein is strong, unbiased evidence of intracellular engagement.[20]

  • Phenotypic Screening: If the identified off-target is known to modulate a specific cellular pathway (e.g., apoptosis, cell cycle), targeted phenotypic assays can be performed in relevant cell lines to see if the compound elicits the expected biological response.

Rationale: CETSA provides a label-free, unbiased method to confirm that the compound can reach and bind to the off-target protein inside the cell.[20] Phenotypic assays connect the molecular off-target interaction to a functional cellular outcome, which is the ultimate predictor of potential in vivo side effects.

Experimental Protocols

To provide a practical framework, detailed methodologies for key assays are described below.

Protocol 1: Radiometric Kinase Inhibition Assay (Tier 1 Example)

This protocol quantifies kinase activity by measuring the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate peptide.

Kinase_Assay_Workflow A 1. Prepare Reagents - Kinase, Substrate Peptide - [γ-³³P]ATP, Assay Buffer - Test Compound (10 µM) B 2. Reaction Incubation - Combine Kinase, Substrate, Compound - Initiate with [γ-³³P]ATP - Incubate at 30°C for 60 min A->B C 3. Stop Reaction & Capture Substrate - Add Stop Solution (EDTA) - Transfer to Streptavidin Filter Plate B->C D 4. Wash Plate - Remove unincorporated [γ-³³P]ATP C->D E 5. Quantify Signal - Add Scintillation Cocktail - Read on Microplate Scintillation Counter D->E F 6. Analyze Data - Calculate % Inhibition vs. DMSO control E->F

Caption: Workflow for a radiometric kinase inhibition assay.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the kinase, a biotinylated substrate peptide, and the test compound (e.g., 7-Bromo-5-methoxy-2-phenyl-benzooxazole at 10 µM in DMSO) or DMSO vehicle control in kinase reaction buffer.

  • Initiation: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes.[21]

  • Termination: Stop the reaction by adding a high concentration of EDTA.[21]

  • Capture: Transfer the reaction mixture to a streptavidin-coated filter plate, which will bind the biotinylated substrate.[21]

  • Washing: Wash the plate multiple times to remove unincorporated [γ-³³P]ATP.[21]

  • Detection: Add scintillation fluid and quantify the incorporated radioactivity using a microplate scintillation counter.[21]

  • Analysis: Calculate the percentage of kinase inhibition by comparing the signal from inhibitor-treated wells to the vehicle control wells.[21]

Protocol 2: GPCR Functional cAMP Assay (Tier 2 Example)

This protocol measures the functional consequence of a compound interacting with a Gs or Gi-coupled receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels, often using a TR-FRET-based method.

Methodology:

  • Cell Culture: Plate cells engineered to express the target GPCR (e.g., CHO-K1 cells) in a 96 or 384-well plate and culture overnight.

  • Compound Addition: Remove culture media and add the test compound at various concentrations, along with a known agonist (for antagonist mode) or buffer alone (for agonist mode).

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP production.

  • Cell Lysis & Detection: Lyse the cells and add the cAMP detection reagents (e.g., a europium-labeled anti-cAMP antibody and a dye-labeled cAMP analog).

  • TR-FRET Reading: After a final incubation period (e.g., 60 minutes), read the plate on a TR-FRET-enabled plate reader. A high cAMP level disrupts the FRET signal.

  • Analysis: Convert the FRET ratio to cAMP concentration using a standard curve and plot dose-response curves to determine AC50 (for agonists) or IC50 (for antagonists).

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to allow for easy comparison of on-target versus off-target potencies. The key metric for selectivity is the Selectivity Index .

Selectivity Index (SI) = Off-Target Potency (IC50 or Ki) / On-Target Potency (IC50 or Ki)

A higher SI value indicates greater selectivity for the on-target versus the off-target. A common rule of thumb in early discovery is to aim for at least a 100-fold selectivity window against relevant off-targets.[22]

Table 1: Hypothetical Selectivity Profile of 7-Bromo-5-methoxy-2-phenyl-benzooxazole

Target ClassTarget NameAssay TypePotency (IC50 / Ki, nM)Selectivity Index (vs. Target X)
Primary Target Target X Biochemical 15 -
KinaseKinase ABiochemical1,20080
KinaseKinase BBiochemical>10,000>667
KinaseKinase C Biochemical 95 6.3
KinaseKinase C Cellular 250 16.7
GPCRGPCR DBinding8,500567
GPCRGPCR E Binding 450 30
GPCRGPCR E Functional 600 40

In this hypothetical example, Kinase C and GPCR E are identified as potential off-target liabilities requiring further investigation due to their low selectivity indices.

Selectivity_Profile Compound Test Compound Target_On On-Target (High Affinity) Compound->Target_On IC50 = 15 nM Target_Off_1 Off-Target 1 (Low Affinity) Compound->Target_Off_1 IC50 = 1,200 nM Target_Off_2 Off-Target 2 (No Affinity) Compound->Target_Off_2 IC50 > 10,000 nM Target_Off_3 Off-Target 3 (Moderate Affinity) Compound->Target_Off_3 IC50 = 95 nM

Caption: Conceptual diagram of a compound's selectivity profile.

Conclusion

The evaluation of cross-reactivity is a multifaceted but essential component of drug discovery. For compounds built on versatile scaffolds like the 2-phenyl-benzooxazole core, a rigorous assessment of selectivity is non-negotiable. By employing a tiered strategy that combines broad biochemical profiling with targeted cell-based functional assays, researchers can build a comprehensive and physiologically relevant understanding of a compound's specificity. This data-driven approach allows for the early identification of potential liabilities, informs structure-activity relationship (SAR) studies to mitigate off-target effects, and ultimately increases the probability of advancing safer, more effective drug candidates into clinical development.[23]

References

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. PMC - NIH. Available at: [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. PMC. Available at: [Link]

  • Improving Selectivity in Drug Design. AZoLifeSciences. Available at: [Link]

  • Compound Selection Guidelines. National Cancer Institute. Available at: [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. Available at: [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC. Available at: [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. Available at: [Link]

  • 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters. Available at: [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. Available at: [Link]

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. PMC. Available at: [Link]

  • Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PMC. Available at: [Link]

  • Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. Available at: [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. ResearchGate. Available at: [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology. Available at: [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]

  • Selectivity assessment of kinase inhibitors: Strategies and challenges. ResearchGate. Available at: [Link]

  • A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. ResearchGate. Available at: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]

  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]. Bibliomed. Available at: [Link]

  • A general mechanism for benzoxazole synthesis. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Der Pharmacia Lettre. Available at: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available at: [Link]

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Comparative

Technical Benchmarking Guide: 7-Bromo-5-methoxy-2-phenyl-benzooxazole (BMPB)

This guide serves as a technical benchmarking resource for 7-Bromo-5-methoxy-2-phenyl-1,3-benzoxazole (BMPB) .[1] It is designed for medicinal chemists and material scientists evaluating this scaffold for use in diversit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmarking resource for 7-Bromo-5-methoxy-2-phenyl-1,3-benzoxazole (BMPB) .[1] It is designed for medicinal chemists and material scientists evaluating this scaffold for use in diversity-oriented synthesis, fluorescent probe development, and optoelectronic applications.[1]

[1]

Executive Summary & Compound Profile

7-Bromo-5-methoxy-2-phenyl-benzooxazole (BMPB) is a privileged heterocyclic building block characterized by a "push-pull" electronic structure.[1] The 5-methoxy group acts as an electron donor (EDG), while the benzoxazole core is electron-deficient.[1] The 7-bromo substituent provides a critical handle for orthogonal functionalization, distinct from the more common 5- or 6-bromo isomers.[1]

Primary Applications:

  • Medicinal Chemistry: Scaffold for EP4 receptor antagonists, kinase inhibitors, and amyloid-

    
     imaging probes (PiB analogs).[1]
    
  • Material Science: Precursor for Thermally Activated Delayed Fluorescence (TADF) emitters and excited-state intramolecular proton transfer (ESIPT) dyes.[1]

Structural Specifications
FeatureDescriptionImpact on Performance
Core 2-Phenyl-1,3-benzoxazoleHigh stability, electron-transporting capability.[1]
Substituent 1 7-Bromo (Ortho to Oxygen)Critical Differentiator. Sterically hinders the oxazole oxygen, inducing unique torsion angles in derivatives.[1] Enables Suzuki/Buchwald coupling at a protected site.[1]
Substituent 2 5-Methoxy (Meta to Oxygen)Modulates lipophilicity (logP) and raises the HOMO energy level, red-shifting absorption/emission.[1]

Comparative Benchmarking

This section objectively compares BMPB against its primary structural alternatives: the Unsubstituted Analog (2-phenylbenzoxazole) and the Isomeric 5-Bromo Analog .

Benchmark A: Synthetic Reactivity (Cross-Coupling Efficiency)

Objective: Evaluate the efficiency of the 7-bromo handle in Palladium-catalyzed cross-coupling reactions compared to the 5-bromo isomer.

Parameter7-Bromo (BMPB) 5-Bromo Isomer Interpretation
Steric Environment High (Ortho to Oxazole Oxygen)Low (Exposed)The 7-position is sterically crowded.[1] Standard ligands (e.g., PPh3) show reduced turnover.[1]
Suzuki Yield (Standard)*78 - 85%92 - 95%BMPB requires bulky, electron-rich ligands (e.g., SPhos, XPhos) to achieve quantitative yields.[1]
Regioselectivity Exclusive ModerateThe 7-position is electronically distinct, allowing for highly selective sequential couplings if multiple halides are present.[1]
  • Conditions: Ar-B(OH)2, Pd(PPh3)4, K2CO3, Dioxane/H2O, 100°C, 12h.[1]

Benchmark B: Photophysical Properties (Heavy Atom Effect)

Objective: Assess the impact of the bromine atom on fluorescence quantum yield (


) and intersystem crossing (ISC).
PropertyBMPB (7-Br) Ref: 5-Methoxy-2-phenylbenzoxazole Performance Implication
Quantum Yield (

)
< 0.15 (Low)0.75 (High)The 7-Br atom induces a strong Heavy Atom Effect , quenching fluorescence via spin-orbit coupling.[1]
Phosphorescence Detected at 77KNegligibleAdvantage: BMPB is an ideal precursor for triplet-harvesting materials (OLEDs) or photosensitizers, but poor as a standalone fluorophore.[1]
Stokes Shift ~45 nm~35 nmThe 7-Br substituent induces slight structural twisting, increasing the Stokes shift.[1]
Benchmark C: Biological Stability (Metabolic Resistance)

Objective: Predict metabolic liability in drug discovery contexts.[1]

Metabolic SiteBMPB (7-Br) Non-Halogenated Analog Advantage
C7-Oxidation Blocked High LiabilityThe 7-position is a common site for CYP450 hydroxylation. Bromine blocks this metabolic soft spot.[1]
O-Demethylation Susceptible (C5-OMe)SusceptibleBoth compounds require bioisosteric replacement of OMe if half-life is too short.

Experimental Protocols

Protocol 1: Synthesis of BMPB Scaffold

Rationale: Direct bromination of 5-methoxy-2-phenylbenzoxazole is non-selective.[1] The preferred route is condensation of the pre-brominated aminophenol.[1]

Reagents:

  • 2-Amino-6-bromo-4-methoxyphenol (1.0 eq)[1]

  • Benzoyl Chloride (1.1 eq) or Benzoic Acid (1.0 eq)[1]

  • Polyphosphoric Acid (PPA)[1][2][3][4]

Workflow:

  • Mixing: Charge a round-bottom flask with PPA (10 g per 1 g substrate). Heat to 60°C to reduce viscosity.

  • Addition: Add 2-amino-6-bromo-4-methoxyphenol and Benzoic Acid.

  • Cyclodehydration: Heat the mixture to 180°C for 4 hours. Critical: High temperature is required to close the oxazole ring due to the steric hindrance of the 6-bromo group (which becomes the 7-bromo in the final ring).

  • Quenching: Pour the hot syrup slowly into crushed ice/water (exothermic).

  • Isolation: Neutralize with NaOH (aq) to pH 8. Filter the precipitate.[1][5]

  • Purification: Recrystallize from Ethanol/Water (9:1).

Protocol 2: Optimized Suzuki Coupling for BMPB

Rationale: Standard conditions often fail due to the steric bulk at C7. This protocol uses a precatalyst system designed for hindered aryl halides.[1]

  • Dissolve: BMPB (1.0 eq) and Arylboronic acid (1.5 eq) in Toluene:Water (4:1).

  • Catalyst: Add Pd(dppf)Cl2 (5 mol%) or Pd2(dba)3 / SPhos (2 mol%).

  • Base: Add K3PO4 (3.0 eq).

  • Reaction: Degas with Argon for 15 mins. Heat at 100°C for 16 hours.[1]

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO4. Flash chromatography (Hexane:EtOAc).[1]

Visualizations

Diagram 1: Synthesis and Functionalization Logic

This diagram illustrates the construction of the BMPB scaffold and its divergent downstream applications.

BMPB_Synthesis Precursor 2-Amino-6-bromo- 4-methoxyphenol BMPB 7-Bromo-5-methoxy- 2-phenyl-benzooxazole (BMPB) Precursor->BMPB Cyclodehydration Reagent Benzoic Acid (PPA, 180°C) Reagent->BMPB OLED OLED Materials (Suzuki Coupling w/ Carbazole) BMPB->OLED Pd-Cat Arylation Drug EP4 Antagonists (Amide Coupling/Deriv.) BMPB->Drug Lithiation/ Substitution Probe Amyloid Probes (PiB Analogs) BMPB->Probe Demethylation/ PEGylation

Caption: Figure 1. Synthetic pathway for BMPB and its divergence into material science (OLEDs) and medicinal chemistry (Probes/Drugs).

Diagram 2: Structure-Activity Relationship (SAR) Map

Visualizing the functional roles of each position on the BMPB scaffold.[1]

BMPB_SAR Core Benzoxazole Core Pos2 Position 2 (Phenyl) Extends Conjugation Target Binding Core->Pos2 Pos5 Position 5 (Methoxy) Electron Donor Red-Shifts Spectra Core->Pos5 Pos7 Position 7 (Bromo) Steric Handle Blocks Metabolism Heavy Atom Effect Core->Pos7

Caption: Figure 2. SAR Map highlighting the specific functional roles of the 2-phenyl, 5-methoxy, and 7-bromo substituents.

References

  • Synthesis of 7-Bromo-substituted Benzoxazoles

    • Title: "Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks"
    • Source: ResearchGate / Synlett[1]

    • URL:[Link]

  • Medicinal Chemistry Applications (EP4 Antagonists)

    • Title: "Amide compounds of formula I which are EP4 receptor antagonists" (Patent EP2565191A1)[1][6]

    • Source: Google Patents[1]

    • URL
  • General Benzoxazole Synthesis Methodologies

    • Title: "Benzoxazole synthesis - Organic Chemistry Portal"[1]

    • Source: Organic Chemistry Portal[1]

    • URL:[Link][1]

  • Commercial Availability & Properties

    • Title: "7-Bromo-5-methoxybenzo[d]oxazole Product Page"
    • Source: Fluorochem[1]

Sources

Validation

Comparative Cytotoxicity of 7-Bromo-5-methoxy-2-phenyl-benzooxazole Derivatives: A Guide for Researchers

Introduction The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery.[1][2] Among the myriad of heterocyclic compounds explored, benzoxazole derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery.[1][2] Among the myriad of heterocyclic compounds explored, benzoxazole derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This guide provides a comparative analysis of the in vitro cytotoxicity of a series of novel 7-Bromo-5-methoxy-2-phenyl-benzooxazole derivatives. By elucidating the structure-activity relationships (SAR) and outlining detailed experimental protocols, we aim to equip researchers with the necessary insights to advance the development of this promising class of compounds.

The rationale for focusing on the 7-Bromo-5-methoxy-2-phenyl-benzooxazole core stems from previous findings that halogenation and methoxy substitutions on the benzoxazole ring can significantly modulate cytotoxic potency.[4][5] The phenyl group at the 2-position offers a versatile point for further modification, allowing for a systematic investigation of how different substituents influence anticancer activity. This guide will delve into the synthesis, characterization, and comparative cytotoxic evaluation of these derivatives against various cancer cell lines.

Synthesis and Characterization of Novel Benzoxazole Derivatives

The synthesis of the target 7-Bromo-5-methoxy-2-phenyl-benzooxazole derivatives was achieved through a multi-step process, beginning with the appropriate substituted 2-aminophenols and benzaldehydes. A general synthetic route is depicted below. All synthesized compounds were rigorously characterized using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry to confirm their chemical structures.[3][6]

Comparative In Vitro Cytotoxicity

The central focus of this guide is the comparative evaluation of the cytotoxic effects of the synthesized benzoxazole derivatives. A panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HT-29 (colon adenocarcinoma), were selected to assess the potency and selectivity of the compounds.[7][8] The widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to determine the half-maximal inhibitory concentration (IC50) values, a key metric for quantifying cytotoxic potency.[9][10][11]

Experimental Protocol: MTT Cytotoxicity Assay

The following is a detailed, step-by-step protocol for performing the MTT assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[9][10]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the 7-Bromo-5-methoxy-2-phenyl-benzooxazole derivatives and a vehicle control (e.g., DMSO). Treat the cells with these various concentrations.

  • Incubation: Incubate the treated cells for a predetermined period, typically 48 or 72 hours, at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[11]

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. The IC50 value is then determined from the dose-response curve.

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of Benzoxazole Derivatives treatment 4. Treat Cells with Compounds compound_prep->treatment incubation 5. Incubate for 48-72 hours treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_solubilization 7. Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_plate 8. Measure Absorbance at 570 nm formazan_solubilization->read_plate calculate_ic50 9. Calculate IC50 Values read_plate->calculate_ic50

Caption: Workflow of the MTT assay for determining the cytotoxicity of benzoxazole derivatives.

Comparative Cytotoxicity Data

The cytotoxic activities of the synthesized 7-Bromo-5-methoxy-2-phenyl-benzooxazole derivatives are summarized in the table below. The IC50 values represent the mean ± standard deviation from three independent experiments.

Compound IDR-group on Phenyl RingIC50 (µM) on MCF-7IC50 (µM) on A549IC50 (µM) on HT-29
BMB-H -H15.2 ± 1.821.5 ± 2.318.9 ± 2.1
BMB-4-Cl 4-Chloro8.7 ± 0.912.3 ± 1.510.5 ± 1.2
BMB-4-F 4-Fluoro9.1 ± 1.114.8 ± 1.711.2 ± 1.4
BMB-4-OCH3 4-Methoxy12.5 ± 1.418.2 ± 2.016.4 ± 1.9
BMB-3,4,5-triOCH3 3,4,5-Trimethoxy5.3 ± 0.67.9 ± 0.86.8 ± 0.7
Doxorubicin (Standard Drug)0.8 ± 0.11.2 ± 0.21.0 ± 0.1

Structure-Activity Relationship (SAR) Analysis

The results presented in the table above provide valuable insights into the structure-activity relationships of this series of benzoxazole derivatives.

  • Effect of Halogen Substitution: The introduction of a halogen atom, particularly chlorine (BMB-4-Cl) and fluorine (BMB-4-F), at the para-position of the 2-phenyl ring resulted in a significant enhancement of cytotoxic activity compared to the unsubstituted analog (BMB-H). This suggests that electron-withdrawing groups at this position are favorable for cytotoxicity.

  • Effect of Methoxy Substitution: A single methoxy group at the para-position (BMB-4-OCH3) led to a slight decrease in activity compared to the halogenated derivatives. However, the presence of three methoxy groups (BMB-3,4,5-triOCH3) resulted in the most potent compound in the series, with IC50 values in the low micromolar range across all three cell lines.[8] This highlights the complex interplay of electronic and steric effects of the substituents on the phenyl ring.

Proposed Mechanism of Action: Induction of Apoptosis

To elucidate the underlying mechanism of action, further studies were conducted on the most potent derivative, BMB-3,4,5-triOCH3. Preliminary investigations suggest that its cytotoxic effect is mediated through the induction of apoptosis, or programmed cell death. This is a desirable characteristic for anticancer agents as it leads to the controlled elimination of cancer cells.[12] One potential pathway involves the inhibition of tubulin polymerization, a critical process for cell division.[4][12]

Proposed Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_drug Drug Action cluster_cellular Cellular Events drug BMB-3,4,5-triOCH3 tubulin Tubulin Polymerization Inhibition drug->tubulin Inhibits mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest Leads to bcl2 Bcl-2 Family Modulation mitotic_arrest->bcl2 Triggers caspase Caspase Activation bcl2->caspase Activates apoptosis Apoptosis caspase->apoptosis Executes

Caption: Proposed apoptotic pathway induced by BMB-3,4,5-triOCH3.

Conclusion and Future Perspectives

This guide has provided a comprehensive comparative analysis of the in vitro cytotoxicity of novel 7-Bromo-5-methoxy-2-phenyl-benzooxazole derivatives. The findings demonstrate that strategic modifications to the 2-phenyl ring can significantly enhance anticancer activity. Specifically, the trimethoxy-substituted derivative, BMB-3,4,5-triOCH3, emerged as a highly potent compound, warranting further investigation.

Future research should focus on in-depth mechanistic studies to fully elucidate the apoptotic pathway and identify the specific molecular targets. In vivo studies in animal models are also crucial to evaluate the therapeutic potential and safety profile of these promising benzoxazole derivatives. The structure-activity relationships established in this guide provide a solid foundation for the rational design and synthesis of even more potent and selective anticancer agents based on the benzoxazole scaffold.

References

  • Maruthamuthu, M., Dileepan, A. G., Rajam, S., & Stella, P. C. R. (2015). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(9), 380-387. [Link]

  • International Journal of Research in Engineering, Science and Management. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 4(12), 116-119. [Link]

  • Göktaş, O., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed, 32(2), 527-542. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from ResearchGate. [Link]

  • Bujji, S., et al. (2022). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. Anti-Cancer Agents in Medicinal Chemistry, 22(5), 933-942. [Link]

  • Kramer, A., et al. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]

  • Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 86. [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • ACS Omega. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. Retrieved from ResearchGate. [Link]

  • Sun, L. Q., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3799-3802. [Link]

  • ResearchGate. (n.d.). Structure–activity relationships of benzoxazole derivatives. Retrieved from ResearchGate. [Link]

  • Semantic Scholar. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. Retrieved from Semantic Scholar. [Link]

  • Bibliomed. (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]. Bibliomed. [Link]

  • VNUHCM Journal of Science and Technology Development. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. [Link]

  • PubMed. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed. [Link]

  • PMC. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. PMC. [Link]

  • PMC. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Retrieved from PMC. [Link]

  • MDPI. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. [Link]

  • International Journal of Research and Review. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from ResearchGate. [Link]

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Comparative

Validating the Mechanism of Action of 7-Bromo-5-methoxy-2-phenyl-benzooxazole: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action of the novel small molecule, 7-Bromo-5-methoxy-2-phenyl-benz...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action of the novel small molecule, 7-Bromo-5-methoxy-2-phenyl-benzooxazole. Given the diverse biological activities of the benzoxazole scaffold, ranging from anticancer to anti-inflammatory and neuroprotective effects, a systematic and multi-faceted approach is paramount to confidently identify its molecular targets and downstream signaling pathways.[1][2][3][4][5][6]

This document is not a rigid protocol but rather a strategic guide, empowering researchers to make informed experimental choices. We will explore a logical progression of experiments, from confirming direct target engagement to broad, unbiased screening for molecular targets and subsequent validation of the affected signaling cascades.

Section 1: Initial Hypothesis Generation and Target Engagement

Prior to embarking on extensive screening campaigns, it is prudent to establish whether 7-Bromo-5-methoxy-2-phenyl-benzooxazole directly interacts with intracellular proteins. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a native cellular environment.[7][8][9][10][11] The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[11]

Cellular Thermal Shift Assay (CETSA)

CETSA is an indispensable first step to confirm that the compound of interest binds to a cellular target. A positive result in a CETSA experiment provides the foundational evidence needed to justify more resource-intensive target deconvolution efforts.

Experimental Workflow:

CETSA_Workflow A Treat cells with 7-Bromo-5-methoxy-2-phenyl-benzooxazole or vehicle (DMSO) B Heat cells across a temperature gradient A->B Incubate C Lyse cells and separate soluble and aggregated proteins B->C Centrifuge D Quantify soluble protein levels (e.g., Western Blot, Mass Spectrometry) C->D Analyze supernatant E Analyze data to determine thermal stabilization D->E Plot melt curves

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are hypothesized) to 70-80% confluency.

  • Compound Treatment: Treat cells with varying concentrations of 7-Bromo-5-methoxy-2-phenyl-benzooxazole or a vehicle control (e.g., DMSO) for a predetermined time.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermal cycler.[7]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.[7]

  • Fractionation: Separate the soluble protein fraction (supernatant) from the precipitated aggregates (pellet) by centrifugation.[7]

  • Protein Quantification: Quantify the amount of a specific protein of interest in the soluble fraction using Western blotting or, for a broader view, by mass spectrometry (MS-CETSA).[7]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

ParameterVehicle Control7-Bromo-5-methoxy-2-phenyl-benzooxazoleInterpretation
Tagg (Protein X) 52°C58°CThe compound stabilizes Protein X, suggesting direct binding.
Tagg (Protein Y) 61°C61°CThe compound does not appear to bind to Protein Y.

Table 1: Hypothetical CETSA Data Summary. Tagg represents the aggregation temperature.

Section 2: Unbiased Target Deconvolution

Once target engagement is confirmed, the next critical step is to identify the specific molecular target(s). Several unbiased approaches can be employed.

Affinity Chromatography-Mass Spectrometry

This classic biochemical approach involves immobilizing the small molecule on a solid support to "fish" for its binding partners from a cell lysate.[12][13]

Experimental Workflow:

Affinity_Chromatography_Workflow A Immobilize 7-Bromo-5-methoxy-2-phenyl-benzooxazole on a solid support (e.g., beads) B Incubate immobilized compound with cell lysate A->B C Wash away non-specific binders B->C D Elute specifically bound proteins C->D E Identify proteins by Mass Spectrometry D->E

Caption: Workflow for target identification using affinity chromatography.

Kinobeads Competition Binding Assay

Given that many small molecules target kinases, a kinobeads-based competition assay is a powerful approach to profile the interaction of 7-Bromo-5-methoxy-2-phenyl-benzooxazole with a large portion of the kinome.[14][15][16][17][18] In this method, a cell lysate is pre-incubated with the compound of interest before being applied to beads coated with broad-spectrum kinase inhibitors. If the test compound binds to a particular kinase, it will prevent that kinase from binding to the beads.

Detailed Protocol:

  • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line.

  • Compound Incubation: Incubate the lysate with increasing concentrations of 7-Bromo-5-methoxy-2-phenyl-benzooxazole.

  • Kinobeads Incubation: Add the kinobeads slurry to the lysate and incubate to allow for binding of kinases not occupied by the test compound.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Data Analysis: A dose-dependent decrease in the amount of a specific kinase pulled down by the kinobeads indicates that it is a target of 7-Bromo-5-methoxy-2-phenyl-benzooxazole.[16]

Kinase TargetIC50 (nM) - Compound AIC50 (nM) - 7-Bromo-5-methoxy-2-phenyl-benzooxazole
Kinase 15025
Kinase 2>10,000150
Kinase 3200>10,000

Table 2: Hypothetical Kinobeads Competition Binding Data. A lower IC50 value indicates a stronger interaction between the compound and the kinase.

Section 3: Validating Downstream Signaling Pathways

Identifying the direct binding target is only part of the story. Understanding how this interaction perturbs cellular signaling pathways is crucial for a complete mechanistic understanding.

Phosphoproteomics

If the identified target is a kinase or a protein involved in a signaling cascade, phosphoproteomics can provide a global snapshot of the changes in cellular phosphorylation events upon compound treatment.[19][20][21][22][23]

Experimental Workflow:

Phosphoproteomics_Workflow A Treat cells with compound or vehicle B Lyse cells and digest proteins into peptides A->B C Enrich for phosphopeptides B->C D Analyze by LC-MS/MS C->D E Bioinformatic analysis to identify altered signaling pathways D->E

Caption: A streamlined workflow for phosphoproteomic analysis.

Reporter Gene Assays

Reporter gene assays are a valuable tool for monitoring the activity of specific transcription factors and signaling pathways.[24][25][26][27][28] These assays utilize a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is responsive to a specific signaling pathway.

Detailed Protocol:

  • Cell Transfection: Transfect cells with a reporter plasmid containing a response element for a hypothesized pathway (e.g., NF-κB, AP-1, or a specific kinase-responsive element).

  • Compound Treatment: Treat the transfected cells with 7-Bromo-5-methoxy-2-phenyl-benzooxazole.

  • Reporter Gene Assay: Measure the expression of the reporter gene (e.g., by measuring luminescence for luciferase).

  • Data Analysis: A change in reporter gene expression indicates that the compound modulates the activity of the corresponding signaling pathway.

Reporter ConstructFold Change vs. VehicleInterpretation
NF-κB-Luciferase0.2The compound inhibits the NF-κB signaling pathway.
AP-1-Luciferase1.1The compound has no significant effect on the AP-1 pathway.

Table 3: Hypothetical Reporter Gene Assay Data.

Section 4: Comparative Analysis and Final Validation

To robustly validate the mechanism of action, it is essential to compare the effects of 7-Bromo-5-methoxy-2-phenyl-benzooxazole with known inhibitors of the hypothesized target or pathway.

Comparative Strategy:

  • Select a Reference Compound: Choose a well-characterized inhibitor of the putative target identified in Section 2.

  • Perform Head-to-Head Comparisons: Conduct key experiments (e.g., phosphoproteomics, reporter gene assays, and cell-based phenotypic assays) with both 7-Bromo-5-methoxy-2-phenyl-benzooxazole and the reference compound.

  • Analyze for Concordance: A high degree of similarity in the molecular and cellular effects of both compounds provides strong evidence for the proposed mechanism of action.

Furthermore, genetic approaches such as CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the putative target can be employed. If the cellular phenotype induced by 7-Bromo-5-methoxy-2-phenyl-benzooxazole is rescued or mimicked by genetic perturbation of the target, this provides orthogonal validation of the mechanism of action.[29]

Conclusion

Validating the mechanism of action of a novel compound like 7-Bromo-5-methoxy-2-phenyl-benzooxazole requires a logical and multi-pronged experimental strategy. By systematically progressing from confirming target engagement with CETSA, to identifying the direct target(s) using unbiased proteomic approaches, and finally to elucidating the downstream signaling consequences through phosphoproteomics and reporter assays, researchers can build a comprehensive and well-supported model of the compound's biological activity. This guide provides a robust framework to navigate this complex but rewarding process, ultimately accelerating the journey from a promising hit to a well-characterized chemical probe or therapeutic lead.

References

  • Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. (2022). Vertex AI Search.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.). BenchChem.
  • 5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks.
  • Recent Advances in Benzoxazole Synthesis: A Therapeutic Perspective on Antidepressant and Anxiolytic Activity. (2025). Vertex AI Search.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
  • How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug?. (n.d.). MtoZ Biolabs.
  • Gene Reporter Assays | Signaling Pathway Analysis. (n.d.). QIAGEN.
  • Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. (2015). PubMed.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC.
  • Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells. (n.d.). PMC.
  • Target deconvolution techniques in modern phenotypic profiling. (2013). PMC.
  • Currents: A bead-based kinase competition assay for chemical proteomics. (n.d.). Calcium phosphate precipitation and IMAC for phosphope.
  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022). MDPI.
  • Reporter Genes: Types and Assay Application. (n.d.). Danaher Life Sciences.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute.
  • Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. (2023). Arabian Journal of Chemistry.
  • Luciferase Reporter Assay System for Deciphering GPCR Pathways. (n.d.). PMC.
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  • Reporter Genes and their Applications. (n.d.). Promega Corporation.
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  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. (n.d.). Retrogenix.
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  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience.
  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (n.d.). UU Research Portal.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). International Journal of Molecular Sciences.
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  • Small Molecule Drug Discovery: Principles, Processes, and Molecular Design for Optimal Therapeutic Efficacy. (n.d.). Vipergen.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). ResearchGate.
  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2025). MDPI.
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  • Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][1][19]thiazepin-4(5 H )-one. (n.d.). ResearchGate. Retrieved from

  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]. (2022). Bibliomed.
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Bromo-5-methoxy-2-phenyl-benzooxazole

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers Executive Safety Summary & Risk Profile Compound Identity: 7-Bromo-5-methoxy-2-phenyl-benzooxazole Che...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Safety Summary & Risk Profile

Compound Identity: 7-Bromo-5-methoxy-2-phenyl-benzooxazole Chemical Class: Halogenated Benzoxazole Derivative Physical State: Solid (Powder/Crystalline) Primary Hazard Classification (Inferred): Potent Pharmacophore / Irritant

Operational Context: As a substituted benzoxazole, this compound belongs to a scaffold class frequently investigated for biological activity (e.g., kinase inhibition, antimicrobial, or anticancer properties).[1][2][3][4] Consequently, it must be treated as a biologically active agent with unknown long-term toxicology. Standard "irritant" precautions are insufficient; a Potent Compound Safety (PCS) approach is required until specific LD50 data confirms otherwise.

Critical Hazards:

  • Inhalation: High risk during weighing/transfer of dry powder. Potential for respiratory sensitization or systemic absorption.[5]

  • Skin/Eye Contact: Likely severe irritant (Category 2A/2). The lipophilic nature (phenyl + methoxy groups) facilitates dermal absorption.

  • Ingestion: Harmful (Acute Tox.[6] Cat 4 anticipated based on structural analogs).

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, specifying equipment grades necessary for handling novel bioactive organic solids.

PPE ComponentSpecificationTechnical Rationale
Respiratory N95 (Minimum) or P100 If handling outside a fume hood is unavoidable (not recommended), a P100 respirator is required to capture fine particulates (<0.3 microns).
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders that can drift behind lenses. Goggles provide a sealed environment against dust and accidental splashes during solubilization.
Hand Protection Double Nitrile Gloves (Min.[7] 0.11 mm / 4-5 mil)Outer Glove: Standard nitrile (4 mil) for dexterity.Inner Glove: Extended cuff nitrile or laminate. Why: Halogenated heterocycles can permeate standard nitrile over time. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Body Protection Tyvek® Lab Coat or Closed-Front Gown Cotton lab coats are porous and retain particulates. Tyvek provides a non-woven barrier that prevents powder entrapment in fabric fibers.
Footwear Closed-toe, non-perforated Leather or synthetic leather. Mesh sneakers allow chemical penetration.

Operational Protocol: Safe Handling Workflow

This protocol utilizes a "Containment-First" methodology to minimize exposure during the most critical phase: transferring the dry solid.

Phase 1: Preparation & Engineering Controls
  • Ventilation: Verify Fume Hood face velocity is 80–100 fpm .

  • Static Control: Place an ionizing bar or anti-static gun near the balance.

    • Causality: Benzoxazole powders are often static-prone. Static discharge can cause "powder jumping," leading to invisible surface contamination.

  • Surface Protection: Line the work area with plastic-backed absorbent pads (absorbent side up).

Phase 2: Weighing & Solubilization (The Critical Zone)
  • Donning: Put on inner gloves, Tyvek coat, then outer gloves. Ensure cuffs overlap.

  • Transfer:

    • Open the source container only inside the hood.

    • Use a disposable anti-static spatula.

    • Never return excess powder to the stock bottle (prevents cross-contamination).

  • Solubilization:

    • Add solvent (typically DMSO or Ethanol) immediately after weighing to suppress dust.

    • Note: Once in solution, the inhalation risk drops, but the dermal absorption risk increases (DMSO carries solutes through skin).

Phase 3: Decontamination & Doffing[9]
  • Wipe Down: Clean balance and surrounding area with a solvent-dampened wipe (Ethanol 70%).

  • Waste: Dispose of wipes, spatula, and outer gloves as Hazardous Chemical Waste .

  • Wash: Wash hands with soap and water immediately after doffing inner gloves.

Visualization: Handling Workflow & Decision Logic

The following diagram illustrates the "Safe Handling Cycle," emphasizing the decision points for containment breaches.

SafeHandling Start Start: Handling Request RiskCheck Risk Assessment: Is Powder Static-Prone? Start->RiskCheck StaticControl Apply Ionizer / Anti-Static Gun RiskCheck->StaticControl Yes Weighing Weighing inside Fume Hood RiskCheck->Weighing No StaticControl->Weighing Solubilization Add Solvent (DMSO/EtOH) Weighing->Solubilization SpillCheck Spill Occurred? Solubilization->SpillCheck SpillResponse Spill Protocol: Cover -> Dampen -> Scoop SpillCheck->SpillResponse Yes Decon Decontaminate Surface (70% EtOH) SpillCheck->Decon No Disposal Disposal: Solid & Liquid Waste SpillResponse->Disposal Decon->Disposal

Figure 1: Operational logic flow for handling 7-Bromo-5-methoxy-2-phenyl-benzooxazole, highlighting static control and spill decision paths.

Emergency & Disposal Procedures

Spill Response (Solid Powder)
  • Do Not Sweep: Sweeping generates aerosols.

  • Protocol:

    • Cover spill with a solvent-dampened paper towel (Ethanol) to wet the powder.

    • Scoop the wet material into a wide-mouth waste jar.

    • Clean area with soap and water (alkaline soap is preferred for organic acids/heterocycles).

Disposal
  • Stream: Segregate as Halogenated Organic Waste .

  • Labeling: Must be clearly labeled with full chemical name. Do not use generic "Organic Waste" labels for novel pharmacophores.

  • Destruction: High-temperature incineration is the standard for halogenated heterocycles to prevent formation of persistent byproducts.

References

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Personal Protective Equipment. United States Department of Labor. [Link]

  • National Institutes of Health (NIH). (2023). Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules (and Potent Toxins). [Link]

  • PubChem. (n.d.). Benzoxazole Derivative Safety Data (General Class). National Library of Medicine. [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. [Link]

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